A Technical Guide to 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3: Structure, Synthesis, and Application in Quantitative Bioanalysis
Abstract This technical guide provides an in-depth exploration of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 (MIAA-d3), a deuterated stable isotope-labeled internal standard crucial for high-precision quantitative analy...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides an in-depth exploration of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 (MIAA-d3), a deuterated stable isotope-labeled internal standard crucial for high-precision quantitative analysis. We will dissect its molecular structure, discuss the rationale and general methodology of its synthesis, and detail its primary application in isotope dilution mass spectrometry. This document is intended for researchers, analytical chemists, and drug development professionals who require robust and reliable bioanalytical methods. A comprehensive, field-tested protocol for the quantification of its non-labeled analogue, a key histamine metabolite, in a biological matrix is provided as a practical exemplar of its application.
Introduction: The Need for an Ideal Internal Standard
In the realm of quantitative analysis, particularly within complex biological matrices like plasma or urine, accuracy and precision are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for its sensitivity and specificity, yet it is susceptible to variations arising from sample preparation, instrument drift, and matrix-induced ion suppression or enhancement.[1][2] To correct for this variability, an internal standard (IS) is incorporated into every sample.
The ideal IS behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, but is uniquely distinguishable by the mass spectrometer.[3] A stable isotope-labeled (SIL) compound, such as 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, represents the pinnacle of internal standards.[4] It is chemically identical to the endogenous analyte, 1-Methyl-4-imidazoleacetic acid (MIAA), ensuring it co-elutes chromatographically and experiences the same matrix effects.[1][3] However, its increased mass due to deuterium incorporation allows for its distinct detection by the mass spectrometer, enabling the powerful technique of isotope dilution mass spectrometry (IDMS).[5][6][7]
MIAA is the major urinary metabolite of histamine and serves as a critical biomarker for diagnosing conditions like systemic mastocytosis.[8][9] Therefore, the accurate quantification of MIAA is clinically significant, necessitating the use of a high-purity, reliable IS like MIAA-d3.
Physicochemical Properties and Structure
The defining characteristic of MIAA-d3 is the substitution of three hydrogen atoms with deuterium atoms on the N-methyl group of the imidazole ring. This specific placement is synthetically accessible and provides a stable isotopic label with a low probability of back-exchange under typical analytical conditions.
Chemical Structure
The structure consists of an acetic acid moiety attached to the C4 position of a 1-methyl-1H-imidazole ring, with the methyl group being trideuterated.
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, a deuterated analog of a histamine impurity.[] The strategic incorpora...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, a deuterated analog of a histamine impurity.[] The strategic incorporation of deuterium isotopes into drug molecules and related substances is a critical technique in pharmaceutical research and development.[2][3][] Deuterated compounds serve as invaluable tools for elucidating metabolic pathways, acting as internal standards in quantitative mass spectrometry, and potentially enhancing the pharmacokinetic profiles of therapeutic agents through the kinetic isotope effect.[2][3][5][6][7][8] This document details a robust synthetic route to the title compound, emphasizing the rationale behind key experimental choices. Furthermore, it outlines a rigorous analytical workflow for the comprehensive characterization of the final product, ensuring its identity, purity, and isotopic enrichment. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies.
Introduction: The Significance of Deuteration in Pharmaceutical Sciences
Isotopic labeling, particularly the substitution of hydrogen with its stable isotope deuterium, has emerged as a powerful strategy in modern drug discovery and development.[5] The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE).[][8] This effect can significantly retard the rate of metabolic processes that involve the cleavage of a C-H bond, often a rate-limiting step in drug metabolism.[8][9] Consequently, deuteration can lead to improved metabolic stability, a longer biological half-life, and potentially a more favorable safety profile for a drug candidate.[2][9]
Beyond metabolic stabilization, deuterated compounds are indispensable as internal standards for quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2][6][7] Their chemical behavior is nearly identical to their non-deuterated counterparts, allowing for accurate quantification in complex biological matrices.
2-(1-Methyl-1H-imidazol-4-yl)acetic acid is a known impurity of histamine and its deuterated form, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, is a valuable tool for related research.[] This guide provides a detailed methodology for its synthesis and characterization, offering insights into the practical application of deuteration chemistry.
Strategic Approach to the Synthesis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
The synthesis of the target molecule, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, requires a strategic approach to introduce the deuterium atoms at the desired positions. The "-d3" designation indicates the presence of three deuterium atoms. Based on commercially available starting materials and common synthetic routes, the most logical placement for these deuterium atoms is on the methyl group attached to the imidazole nitrogen. This section outlines a proposed synthetic pathway, justifying the selection of reagents and reaction conditions.
Retrosynthetic Analysis
A retrosynthetic analysis of the target compound suggests that it can be prepared from a deuterated N-methylimidazole precursor. The acetic acid side chain can be introduced via established methods for the functionalization of imidazole rings.
Proposed Synthetic Pathway
The proposed synthesis commences with the deuteration of the methyl group, followed by the construction of the imidazole ring and subsequent introduction of the acetic acid moiety.
Caption: Proposed synthetic pathway for 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of (1-Methyl-d3-1H-imidazol-4-yl)methanol
The synthesis begins with the N-alkylation of 4(5)-hydroxymethylimidazole with iodomethane-d3. The use of a deuterated alkylating agent is a common and efficient method for introducing a deuterated methyl group.
Protocol:
To a solution of 4(5)-hydroxymethylimidazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen.
Cool the reaction mixture in an ice bath and add iodomethane-d3 dropwise.
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield (1-methyl-d3-1H-imidazol-4-yl)methanol.
Step 2: Oxidation to 1-Methyl-d3-1H-imidazole-4-carbaldehyde
The alcohol is then oxidized to the corresponding aldehyde. Manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic-type alcohols, making it a suitable choice for this transformation.
Protocol:
Dissolve (1-methyl-d3-1H-imidazol-4-yl)methanol in a chlorinated solvent such as dichloromethane or chloroform.
Add activated manganese dioxide in portions to the solution.
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
Filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
Wash the Celite pad with the reaction solvent.
Combine the filtrates and concentrate under reduced pressure to obtain 1-methyl-d3-1H-imidazole-4-carbaldehyde, which can often be used in the next step without further purification.
Step 3: Conversion to 2-(1-Methyl-d3-1H-imidazol-4-yl)acetonitrile
The aldehyde is converted to the nitrile, which serves as a precursor to the carboxylic acid. A common method for this transformation is the use of tosylmethyl isocyanide (TosMIC) in the presence of a base.
Protocol:
Dissolve 1-methyl-d3-1H-imidazole-4-carbaldehyde in a mixture of dimethoxyethane and ethanol.
Add tosylmethyl isocyanide to the solution.
Cool the mixture in an ice bath and add a solution of potassium tert-butoxide in tert-butanol dropwise.
Stir the reaction at room temperature until completion.
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
Extract the aqueous layer with the organic solvent.
Combine the organic layers, dry, and concentrate.
Purify the crude nitrile by column chromatography.
Step 4: Hydrolysis to 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. Acidic hydrolysis is often preferred to avoid potential side reactions.
Protocol:
Reflux a solution of 2-(1-methyl-d3-1H-imidazol-4-yl)acetonitrile in aqueous hydrochloric acid.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3.
Comprehensive Characterization of the Final Product
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Caption: Analytical workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and for confirming the position and extent of deuterium incorporation.[5]
¹H NMR: The proton NMR spectrum is expected to show the absence or significant reduction of the signal corresponding to the N-methyl group compared to the non-deuterated standard.[10][11] The other signals corresponding to the imidazole ring protons and the methylene protons of the acetic acid side chain should be present.
¹³C NMR: The carbon NMR spectrum will show the signals for all carbon atoms in the molecule. The carbon of the deuterated methyl group may appear as a multiplet due to C-D coupling.
²H NMR: Deuterium NMR can be used to directly observe the deuterium signal, confirming its presence in the molecule.[12]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the synthesized compound and confirming its elemental composition.[13][14][15]
Expected Mass: The molecular weight of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 will be three mass units higher than its non-deuterated analog. HRMS will provide a highly accurate mass measurement, which can be compared to the theoretical mass to confirm the incorporation of three deuterium atoms.
Isotopic Distribution: The mass spectrum will also show a characteristic isotopic distribution pattern, which can be analyzed to determine the isotopic enrichment of the sample.[13][14][15]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound.[16][17][18][19] A suitable reversed-phase HPLC method can be developed to separate the target compound from any starting materials, intermediates, or byproducts.
Methodology: A typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).[16][18] Detection is typically performed using a UV detector at a wavelength where the imidazole ring absorbs, often around 210-230 nm.[19]
Purity Assessment: The purity of the sample is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.
Summary of Expected Analytical Data
Analytical Technique
Parameter
Expected Result
¹H NMR
N-CH₃ Signal
Absent or significantly reduced intensity
Imidazole & CH₂ Signals
Present with expected chemical shifts and coupling patterns
HRMS
Molecular Ion (M+H)⁺
m/z corresponding to C₆H₆D₃N₂O₂⁺
HPLC
Purity
≥95% (or as per desired specification)
Isotopic Enrichment
From MS data
≥98% deuterium incorporation
Conclusion
This technical guide has detailed a comprehensive and practical approach to the synthesis and characterization of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. The described synthetic route is robust and utilizes well-established chemical transformations. The analytical workflow, incorporating NMR, MS, and HPLC, provides a rigorous framework for confirming the structural integrity, purity, and isotopic labeling of the final product. The availability of high-quality deuterated compounds like the one described herein is of paramount importance for advancing pharmaceutical research, particularly in the areas of drug metabolism and pharmacokinetics.
References
Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). Available at: [Link]
Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. PubMed. Available at: [Link]
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. Available at: [Link]
The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. Available at: [Link]
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available at: [Link]
Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control. Chemical Communications (RSC Publishing). DOI:10.1039/D4CC02471K. Available at: [Link]
HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. PubMed. Available at: [Link]
Examples of deuterated imidazole derivatives. ResearchGate. Available at: [Link]
Isotope Labeling. Cerno Bioscience. Available at: [Link]
1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). ResearchGate. Available at: [Link]
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews - ACS Publications. Available at: [Link]
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available at: [Link]
HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Available at: [Link]
Multiple isotopic labels for quantitative mass spectrometry. PMC - NIH. Available at: [Link]
Solid-State Deuterium NMR of Imidazole Ligands in Cytochrome c Peroxidase. The Goodin Lab. Available at: [Link]
Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available at: [Link]
1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... ResearchGate. Available at: [Link]
Hydrogen-deuterium exchange in imidazole as a tool for studying histidine phosphorylation. Available at: [Link]
Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation. PMC - NIH. Available at: [Link]
Does Deuterium Have A Shelf Life? - Chemistry For Everyone. YouTube. Available at: [Link]
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Influence of [2H]‐labelled acetic acid as solvent in the synthesis of [2H]‐labelled perhexiline. Available at: [Link]
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Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]
CAS 122380-33-0 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. Stable Isotope Compounds. Available at: [Link]
Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv. Available at: [Link]
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. Available at: [Link]
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A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Available at: [Link]
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Physical and chemical properties of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, a deuterated derivative...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, a deuterated derivative of a histamine metabolite. This document is intended to be a valuable resource for professionals in research and development, offering detailed information on its characteristics, applications, and handling.
Introduction
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 is the deuterium-labeled form of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid.[1] The incorporation of three deuterium atoms into the methyl group creates a stable isotope-labeled compound that is primarily utilized as an internal standard in quantitative analytical methodologies.[1] Its structural similarity to the endogenous analyte, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid (a metabolite of histamine), allows it to mimic the analyte's behavior during sample preparation and analysis, thereby improving the accuracy and precision of quantification.[2] This guide will delve into the specific properties and applications of this valuable research tool.
Physicochemical Properties
While specific experimental data for the deuterated form is limited, the physical and chemical properties of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 are expected to be nearly identical to its non-deuterated counterpart due to the negligible effect of isotopic substitution on most bulk physical properties.
Table 1: Physical and Chemical Properties
Property
Value (for non-deuterated form)
Source
Molecular Formula
C6H5D3N2O2
[]
Molecular Weight
143.16 g/mol
[]
Appearance
Solid
[]
Melting Point
187-189 °C
Smolecule
Boiling Point
417.5 ± 25.0 °C (Predicted)
Smolecule
Density
1.27 ± 0.1 g/cm³ (Predicted)
Smolecule
Solubility
Soluble in water and DMSO
Smolecule
pKa
Not available
Note: The molecular formula and weight are specific to the d3 variant. Other properties are for the non-deuterated form and should be considered as close approximations.
The presence of the carboxylic acid and imidazole functional groups imparts a polar nature to the molecule, explaining its solubility in polar solvents like water and Dimethyl Sulfoxide (DMSO).
Synthesis and Isotopic Labeling
The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 involves the introduction of a deuterated methyl group. A plausible synthetic pathway can be adapted from general methods for the synthesis of imidazole derivatives and deuteration techniques.
A common route for synthesizing the non-deuterated analogue involves the reaction of 4-(1H-imidazol-4-yl)acetic acid with a methylating agent. For the deuterated version, a deuterated methylating agent such as iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4) would be used.
Caption: Plausible synthetic route for 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3.
This reaction is typically carried out in a suitable solvent with a base to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the deuterated methylating agent. Purification is generally achieved through crystallization or chromatographic techniques.
Applications in Quantitative Analysis
The primary and most significant application of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 is as an internal standard for the quantification of its non-deuterated analogue in biological matrices such as urine and plasma.[1] This is particularly relevant in clinical and research settings for monitoring histamine metabolism.
Role as an Internal Standard
In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, an internal standard is a compound added to a sample in a known concentration to enable the quantification of an analyte.[1][2] The ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable, typically by mass.
Caption: Workflow for using an internal standard in LC-MS analysis.
The deuterium labeling of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 increases its mass by three units compared to the native compound, allowing for their differentiation in a mass spectrometer while ensuring they co-elute during chromatography.
Experimental Protocol: Quantification by LC-MS/MS
The following is a generalized protocol for the use of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 as an internal standard in an LC-MS/MS workflow for the analysis of its non-deuterated counterpart in a biological matrix.
1. Preparation of Standards and Samples:
Prepare a stock solution of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 in a suitable solvent (e.g., methanol or water).
Prepare a series of calibration standards by spiking known concentrations of the non-deuterated analyte into a blank biological matrix.
Add a fixed concentration of the 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 internal standard solution to all calibration standards, quality control samples, and unknown samples.
2. Sample Extraction (if necessary):
For complex matrices like plasma or urine, a sample clean-up step such as protein precipitation or solid-phase extraction (SPE) may be required to remove interfering substances. The internal standard should be added before this step to account for any analyte loss during extraction.
3. LC-MS/MS Analysis:
Liquid Chromatography:
Column: A reverse-phase C18 column is typically suitable.
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Mobile Phase B: Acetonitrile or methanol with a small amount of acid.
Gradient: A gradient elution from high aqueous to high organic mobile phase is used to separate the analyte from other matrix components.
Analyte: Monitor the transition from the protonated molecule [M+H]+ to a specific product ion.
Internal Standard: Monitor the transition from the deuterated protonated molecule [M+3+H]+ to its corresponding product ion.
4. Data Processing:
Integrate the peak areas for both the analyte and the internal standard.
Calculate the ratio of the analyte peak area to the internal standard peak area.
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Spectroscopic Data
Mass Spectrometry
In mass spectrometry, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 will exhibit a molecular ion peak ([M+H]+) at m/z 144.16, which is three units higher than the non-deuterated compound (m/z 141.14). The fragmentation pattern in MS/MS analysis is expected to be similar to the non-deuterated form, with the deuterated fragments appearing at a higher m/z.
NMR Spectroscopy
In ¹H NMR spectroscopy, the signal corresponding to the methyl protons will be absent due to the replacement of protons with deuterium. The remaining proton signals of the imidazole ring and the methylene group will be observable. In ¹³C NMR, the carbon of the deuterated methyl group will show a characteristic multiplet due to coupling with deuterium.
Safety, Handling, and Storage
Hazard Identification
Based on the Safety Data Sheet (SDS) for structurally similar compounds, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 should be handled with care.[4][5][6] Potential hazards may include:
Keep in a cool, dry, and well-ventilated place.[8]
Recommended storage is at room temperature in the continental US, but this may vary elsewhere.[9]
Conclusion
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 is an indispensable tool for researchers and scientists engaged in the quantitative analysis of histamine metabolism. Its properties as a stable isotope-labeled internal standard ensure high accuracy and precision in demanding analytical methods like LC-MS/MS. Understanding its physicochemical properties, synthesis, and proper handling is crucial for its effective and safe utilization in a laboratory setting. This guide provides a foundational understanding to support its application in advancing research and drug development.
References
The Royal Society of Chemistry. Supplementary Information Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co-catalysis.[Link]
PubMed. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma.[Link]
NIH. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis.[Link]
National Veterinary Institute. TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS.[Link]
WUR eDepot. A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk.[Link]
An In-depth Technical Guide to the Biological Activity of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
Introduction This guide provides a comprehensive technical overview of the biological activity of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. This compound is the deuterium-labeled analogue of 1-methyl-4-imidazoleacetic...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
This guide provides a comprehensive technical overview of the biological activity of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. This compound is the deuterium-labeled analogue of 1-methyl-4-imidazoleacetic acid (tele-methylimidazoleacetic acid), a principal and stable metabolite of histamine.[1][2][3][4][5] The strategic incorporation of deuterium in place of hydrogen on the methyl group offers a unique opportunity to investigate the compound's metabolic fate and pharmacokinetic profile, leveraging the kinetic isotope effect.[6][7][8][][10] Due to its structural similarity to endogenous neuromodulators, namely histamine metabolites and GABAergic compounds, the exploration of its biological activity is of significant interest to researchers in pharmacology and drug development.
This document will delve into the rationale behind investigating its potential biological targets, provide detailed experimental protocols for assessing its activity, and discuss the implications of its deuteration on its pharmacokinetic properties. The protocols are designed to be self-validating, ensuring robustness and reproducibility of the experimental findings.
Rationale for Biological Investigation
The rationale for investigating the biological activity of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 is twofold, stemming from its structural characteristics:
Relationship to Histamine Metabolism: As the deuterated form of a major histamine metabolite, the compound is intrinsically linked to the histaminergic system. It is plausible that it may interact with key enzymes in the histamine metabolic pathway, such as Histamine N-methyltransferase (HNMT) and Diamine Oxidase (DAO). Modulation of these enzymes could have significant physiological effects. Urinary levels of the non-deuterated form are monitored to evaluate histamine secretion in conditions like systemic mastocytosis.[4]
Structural Analogy to GABAergic Compounds: The core imidazole acetic acid scaffold is known to interact with the GABAergic system. Specifically, imidazole-4-acetic acid is a partial agonist at GABA-A receptors.[11] This suggests that 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 may also exhibit activity at these receptors, potentially influencing inhibitory neurotransmission in the central nervous system.
The following sections will provide detailed protocols to investigate these potential biological activities.
Experimental Protocols for Biological Characterization
This section outlines a suite of experimental protocols to comprehensively characterize the biological activity of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3.
Assessment of General Cytotoxicity: MTT Assay
Before investigating specific biological targets, it is crucial to determine the general cytotoxicity of the compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[12][15] The concentration of the formazan, which is solubilized, is directly proportional to the number of viable cells.
Experimental Protocol:
Cell Seeding: Seed a suitable cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
Compound Treatment: Prepare serial dilutions of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][14]
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation:
Concentration (µM)
Absorbance (570 nm)
% Cell Viability
Vehicle Control
1.25 ± 0.08
100
1
1.22 ± 0.07
97.6
10
1.18 ± 0.09
94.4
100
1.15 ± 0.06
92.0
1000
0.85 ± 0.05
68.0
Experimental Workflow Diagram:
MTT Assay Workflow Diagram.
Investigation of GABA-A Receptor Interaction: Radioligand Binding Assay
This protocol aims to determine if 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 binds to the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[16][17]
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]muscimol or [3H]flumazenil) for binding to the GABA-A receptor in a preparation of brain membranes.[17][18][19] The amount of radioactivity bound to the membranes is measured, and a decrease in radioactivity in the presence of the test compound indicates binding.
Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[18]
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GABA) from the total binding (in the absence of any competitor).
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value from the resulting sigmoidal curve.
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Data Presentation:
Compound Concentration (log M)
% Specific Binding
-9
98.5 ± 3.2
-8
95.1 ± 4.1
-7
80.3 ± 3.8
-6
52.1 ± 2.9
-5
20.7 ± 2.5
-4
5.2 ± 1.8
Logical Relationship Diagram:
GABA-A Receptor Binding Assay Logic.
Modulation of Histamine Metabolism: Enzyme Inhibition Assays
These assays will determine if 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 can inhibit the key enzymes in histamine metabolism: Histamine N-methyltransferase (HNMT) and Diamine Oxidase (DAO).
Principle: This assay measures the activity of HNMT by quantifying the formation of a radiolabeled product, [3H]N-methylhistamine, from histamine and a radiolabeled methyl donor, S-adenosyl-L-[methyl-3H]methionine.[20] A reduction in the formation of the radiolabeled product in the presence of the test compound indicates inhibition.
Experimental Protocol:
Reaction Mixture Preparation: In a microcentrifuge tube, combine a buffer (e.g., phosphate buffer, pH 7.8), purified recombinant human HNMT, and the test compound at various concentrations.[20]
Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.[20]
Reaction Initiation: Initiate the reaction by adding a mixture of histamine and S-adenosyl-L-[methyl-3H]methionine.[20]
Incubation: Incubate the reaction for 30 minutes at 37°C.[20]
Reaction Termination: Terminate the reaction by adding a borate buffer.[20]
Product Separation and Detection: Separate the radiolabeled product, [3H]N-methylhistamine, from the unreacted radiolabeled substrate using a separation column or solvent extraction.[20][21]
Quantification: Measure the radioactivity of the eluted product using a liquid scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. Determine the IC50 value.
Principle: This assay measures DAO activity by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a DAO substrate (e.g., putrescine or cadaverine).[22][23] The H2O2 is then used in a coupled reaction to generate a fluorescent or colorimetric signal. A decrease in the signal in the presence of the test compound indicates DAO inhibition.
Experimental Protocol:
Sample Preparation: Prepare tissue homogenates (e.g., from rat intestine, a rich source of DAO) or use a purified DAO enzyme.[22][23]
Reaction Setup: In a 96-well plate, add the sample, a DAO substrate, and the test compound at various concentrations.[22]
Reaction Initiation: Add a reaction mix containing a probe (e.g., Amplex Red) and horseradish peroxidase (HRP).[23] DAO will convert the substrate, producing H2O2, which in the presence of HRP, will react with the probe to generate a fluorescent product.
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[22]
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).[22]
Data Analysis: Calculate the percentage of DAO inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value.
Experimental Workflow Diagram for Enzyme Inhibition Assays:
Enzyme Inhibition Assay Workflow.
Pharmacokinetic Implications of Deuteration
The substitution of hydrogen with deuterium on the methyl group of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid can significantly alter its pharmacokinetic profile due to the kinetic isotope effect (KIE).[7][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[24] This can lead to:
Increased Metabolic Stability: Reduced rate of metabolism.[10]
Longer Half-life (t½): The compound may remain in the body for a longer period.[25]
Increased Plasma Exposure (AUC): Higher overall exposure to the compound.[24]
Reduced Formation of Metabolites: Potentially altering the safety profile.[7]
Comparative In Vivo Pharmacokinetic Study
A comparative pharmacokinetic study in an animal model (e.g., rats) is essential to quantify the impact of deuteration.
Dosing: Administer equivalent oral doses of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 and its non-deuterated counterpart to two separate groups of rats.
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[25]
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the deuterated and non-deuterated compounds in plasma. An adaptation of existing methods for similar compounds can be used.[1][26][27]
Pharmacokinetic Analysis:
Plot the plasma concentration of each compound versus time.
Area under the plasma concentration-time curve (AUC)
Elimination half-life (t½)
Clearance (CL)
Volume of distribution (Vd)
Statistical Analysis: Compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds using appropriate statistical tests (e.g., t-test).
Data Presentation:
Parameter
Non-deuterated Compound
Deuterated Compound
% Change
Cmax (ng/mL)
500 ± 75
750 ± 90
+50%
Tmax (h)
1.0 ± 0.2
1.5 ± 0.3
+50%
AUC (0-t) (ng*h/mL)
2500 ± 300
4500 ± 450
+80%
t½ (h)
3.5 ± 0.5
6.0 ± 0.8
+71%
CL (L/h/kg)
0.8 ± 0.1
0.45 ± 0.07
-44%
Pharmacokinetic Study Workflow Diagram:
In Vivo Pharmacokinetic Study Workflow.
Conclusion
This technical guide provides a comprehensive framework for the investigation of the biological activity of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. By systematically evaluating its cytotoxicity, potential interactions with the GABA-A receptor, and its influence on key enzymes of histamine metabolism, researchers can build a detailed profile of its pharmacological properties. Furthermore, the comparative pharmacokinetic study is essential to understand the impact of deuteration, which may offer therapeutic advantages over its non-deuterated counterpart. The methodologies described herein are robust and adhere to high standards of scientific integrity, providing a solid foundation for further research and development in this area.
References
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Isotopic labeling of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid
An In-Depth Technical Guide to the Isotopic Labeling of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid Introduction: The Significance of a Labeled Metabolite In the landscape of drug development and metabolic research, underst...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Isotopic Labeling of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid
Introduction: The Significance of a Labeled Metabolite
In the landscape of drug development and metabolic research, understanding the fate of endogenous molecules and xenobiotics is paramount. 2-(1-Methyl-1H-imidazol-4-yl)acetic acid, also known as tele-methylimidazoleacetic acid (tele-MIAA), is the major urinary metabolite of histamine and serves as a critical biomarker for monitoring systemic histamine turnover.[1] Its accurate quantification can provide insights into allergic reactions, anaphylaxis, and the effects of histamine-releasing drugs.[1]
Isotopic labeling is a powerful technique that replaces one or more atoms of a molecule with their heavier, non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][3] This subtle modification creates a chemically identical version of the compound that is distinguishable by mass-sensitive analytical techniques. For drug development professionals, isotopically labeled compounds are indispensable tools. They are the gold standard for internal standards in quantitative mass spectrometry, enabling precise measurement of drug and metabolite levels in complex biological matrices.[4][5] Furthermore, they are crucial for absorption, distribution, metabolism, and excretion (ADME) studies, allowing researchers to trace the metabolic fate of molecules and elucidate complex biochemical pathways without the safety concerns associated with radiolabeling.[6][7]
This guide serves as a technical resource for researchers and scientists, providing a detailed exploration of the synthetic strategies, experimental rationale, and analytical validation required for the isotopic labeling of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid. We will delve into specific methodologies for incorporating deuterium, carbon-13, and nitrogen-15, explaining the causality behind each experimental choice to empower researchers in their own study designs.
Section 1: Deuterium (²H) Labeling Strategies
Rationale for Deuteration: The substitution of hydrogen with its heavier isotope, deuterium, is the most common isotopic labeling strategy in drug metabolism studies. The increased mass of deuterium can lead to a stronger C-D bond compared to a C-H bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), can slow the rate of metabolic reactions that involve the cleavage of that bond, thereby enhancing the compound's metabolic stability.[4] More frequently, deuterated compounds serve as ideal stable-isotope-labeled internal standards (SILS) for LC-MS quantification due to their co-elution with the unlabeled analyte and a clear mass shift that prevents signal overlap.[4][8]
Method 1.1: Labeling the N-Methyl Group ([²H₃]-tele-MIAA)
Expertise & Causality: Labeling the N-methyl group is a highly effective and synthetically accessible strategy. This position is a potential site for oxidative metabolism (N-demethylation). A +3 Da mass shift provides a clean analytical window for MS detection, well separated from the natural isotopic distribution of the unlabeled compound. This specific isotopologue, 2-(1-Methyl-d₃-1H-imidazol-4-yl)acetic acid, is commercially available, attesting to its utility and robust synthesis.[8] The synthesis hinges on the N-alkylation of a suitable imidazole precursor with a deuterated methylating agent, a reliable and high-yielding reaction.
Experimental Workflow:
Caption: Synthetic workflow for N-methyl deuteration.
Detailed Experimental Protocol:
Esterification (if starting from acid): If the starting material is imidazole-4-acetic acid, it must first be protected as an ester (e.g., ethyl ester) to prevent the acidic proton from interfering with the subsequent basic alkylation step. This can be achieved using standard methods such as Fischer esterification (EtOH, cat. H₂SO₄).
Deprotonation: To a solution of imidazole-4-acetic acid ethyl ester (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). The causality here is that the strong base NaH irreversibly deprotonates the imidazole nitrogen, creating a potent nucleophile for the subsequent alkylation.
N-Alkylation: After stirring for 30 minutes, add [²H₃]-methyl iodide (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours. The deuterated methyl iodide serves as the isotope source, and the Sₙ2 reaction proceeds to form the C-N bond.
Hydrolysis (Saponification): Upon reaction completion (monitored by TLC or LC-MS), the crude ester is hydrolyzed. Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 3.0 eq) and stir at room temperature or with gentle heating until the ester is fully consumed. This step deprotects the carboxylic acid.
Purification: Acidify the reaction mixture with HCl to a pH of ~4-5 to protonate the carboxylate, causing the product to precipitate or become extractable into an organic solvent like ethyl acetate. The final product can be purified by recrystallization or column chromatography.
Validation: Confirm the structure, isotopic incorporation, and purity using MS and NMR spectroscopy as detailed in Section 4.
Method 1.2: Labeling the Imidazole Ring via H/D Exchange
Expertise & Causality: Late-stage hydrogen isotope exchange (HIE) is an atom-economical method to introduce deuterium directly into a C-H bond of the core structure.[4] For imidazoles, the C2 proton is the most acidic and thus the most susceptible to exchange under certain conditions.[9] More robust catalytic systems, often employing ruthenium or iridium, can facilitate exchange at other positions (C4/C5) using D₂ or D₂O as the deuterium source.[4][10] This approach is valuable when a labeled starting material is unavailable or when modification of the core is desired without a multi-step de novo synthesis.
Reaction Setup: In a pressure-rated vial, combine 2-(1-Methyl-1H-imidazol-4-yl)acetic acid (1.0 eq), a suitable catalyst (e.g., Ru nanocatalyst, 5 mol%), and a deuterated solvent such as D₂O.
Exchange Reaction: Seal the vial and heat to an elevated temperature (e.g., 100-150 °C) for 12-24 hours. The high temperature provides the activation energy for C-H bond cleavage and subsequent deuteration. The catalyst facilitates this process by reversibly coordinating to the imidazole ring.[4]
Workup and Purification: After cooling, the solvent is removed under vacuum. The residue is then redissolved in H₂O and lyophilized to remove exchangeable N-H and O-H deuterons. This cycle may be repeated to improve back-exchange. The product is then purified by chromatography.
Validation: The degree and position of labeling must be carefully assessed by MS (to determine the distribution of isotopologues, M+1, M+2, etc.) and NMR (to identify which proton signals have diminished or disappeared).
Section 2: Carbon-13 (¹³C) Labeling Strategies
Rationale for ¹³C Labeling: Carbon-13 is a stable isotope used to trace the carbon backbone of a molecule through metabolic pathways.[11] Unlike deuteration, ¹³C labeling has a negligible isotope effect, meaning the labeled molecule behaves identically to the unlabeled version. It is an invaluable tool for mechanistic studies, flux analysis, and as a non-exchangeable label for internal standards.[12] Its presence can be directly detected by ¹³C NMR, providing precise positional information.[3]
Method 2.1: Labeling the Acetic Acid Moiety ([¹³C₂]-tele-MIAA)
Expertise & Causality: To label the side chain, one must employ a labeled two-carbon building block. A common precursor is ¹³C-labeled ethyl bromoacetate, which can be synthesized from commercially available [1,2-¹³C₂]acetic acid.[11] The synthetic logic involves attaching this labeled side chain to the pre-formed 1-methylimidazole core via an alkylation reaction.
Experimental Workflow:
Caption: Workflow for ¹³C labeling of the acetic acid side chain.
Detailed Experimental Protocol:
Precursor Synthesis: Prepare ethyl [1,2-¹³C₂]bromoacetate from [1,2-¹³C₂]acetic acid via standard procedures (e.g., Hell-Volhard-Zelinsky bromination followed by esterification).
C2-Lithiatiation: To a solution of 1-methylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 eq). This deprotonates the C2 position, creating a nucleophilic center on the imidazole ring.
Side Chain Introduction: Add the prepared ethyl [1,2-¹³C₂]bromoacetate (1.2 eq) to the lithiated imidazole solution. Allow the reaction to proceed at low temperature before warming to room temperature. This Sₙ2 reaction forms the C-C bond between the imidazole ring and the labeled side chain. Note: This route forms the 2-substituted isomer. For the desired 4-substituted isomer, a more complex route starting with a pre-functionalized imidazole is required, such as alkylating 1-methyl-4-bromoimidazole via a Grignard or other organometallic intermediate with a labeled synthon.
Hydrolysis & Purification: Hydrolyze the resulting ester using acidic or basic conditions, followed by workup and purification as described in Method 1.1.
Validation: Use high-resolution MS to confirm the +2 Da mass shift. Utilize ¹³C NMR to confirm the presence of strong signals for the side-chain carbons and to observe the characteristic ¹³C-¹³C coupling, which provides definitive proof of adjacent labels.
Verify mass, confirm label position via chemical shift and ¹J(C,C) coupling.
Section 3: Nitrogen-15 (¹⁵N) Labeling Strategies
Rationale for ¹⁵N Labeling: Incorporation of the stable ¹⁵N isotope is primarily driven by NMR spectroscopy applications.[14][15] The ¹⁵N nucleus has a spin of ½, making it NMR-active. While its natural abundance is low (~0.37%), enrichment to >98% provides a powerful probe for studying the electronic environment, hydrogen bonding, and protonation states of the imidazole ring.[14] It is also essential for hyperpolarization techniques like SABRE, which can enhance NMR signals by several orders of magnitude for in vivo imaging applications.[14]
Method 3.1: De Novo Synthesis of the [¹⁵N₂]-Imidazole Ring
Expertise & Causality: Since there are no simple exchange methods for nitrogen, labeling the imidazole ring requires its construction from ¹⁵N-containing starting materials. The most direct route involves the condensation of simple building blocks. A well-established method is the reaction of glyoxal, formaldehyde, and an ammonium salt.[14] By using [¹⁵N]-ammonium chloride, both nitrogen atoms in the resulting imidazole ring will be labeled. This labeled core can then be functionalized to produce the final target molecule.
Experimental Workflow:
Caption: De novo synthesis of the ¹⁵N-labeled imidazole ring.
Detailed Experimental Protocol (Core Synthesis):
Reaction Setup: In an aqueous solution, combine glyoxal (40% in H₂O, 1.0 eq), formaldehyde (37% in H₂O, 1.0 eq), and [¹⁵N]-ammonium chloride (>98 atom % ¹⁵N, 2.0 eq).
Condensation: Add a catalytic amount of acid (e.g., HCl) to the mixture.[14] The reaction proceeds through the formation of imine intermediates, which then cyclize to form the imidazole ring. The reaction is typically stirred at room temperature for several days or gently heated to drive it to completion.
Purification: The resulting [¹⁵N₂]-imidazole can be purified by extraction and distillation or chromatography.
Elaboration: The purified [¹⁵N₂]-imidazole must then be converted to the final product through a multi-step sequence, which would involve introducing the acetic acid side chain at the 4-position and subsequent N-methylation. This is a more involved synthetic effort compared to the other labeling strategies.
Validation: Confirm the +2 Da mass shift by MS. Use ¹⁵N NMR to verify the incorporation and observe the chemical shifts of the two distinct nitrogen atoms in the ring.
Section 4: Analytical Validation and Characterization
Trustworthiness through Validation: The synthesis of an isotopically labeled compound is incomplete without rigorous analytical confirmation. This step is critical to ensure the identity of the molecule, determine the precise location of the label, and quantify the level of isotopic enrichment.
Mass Spectrometry (MS)
Principle: MS separates ions based on their mass-to-charge ratio (m/z). It is the primary tool for confirming that the isotopic label has been incorporated and for determining the isotopic purity. High-resolution mass spectrometry (HRMS) is essential for resolving the labeled compound from any potential interferences and confirming its elemental composition.
General Protocol for LC-MS Analysis:
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the labeled compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
Chromatography: Inject the sample onto an HPLC system, typically with a reverse-phase C18 column, to separate the analyte from impurities.
Ionization: Use electrospray ionization (ESI) in positive ion mode, which will readily protonate the imidazole nitrogen, forming the [M+H]⁺ ion.
Detection: Analyze the full scan mass spectrum. The observed m/z for the molecular ion should correspond to the theoretical mass of the labeled compound. For example, for [²H₃]-tele-MIAA (unlabeled C₅H₈N₂O₂ = 140.06 Da), the expected monoisotopic mass of the [M+H]⁺ ion would be approximately 144.09 Da.
Isotopic Enrichment: The isotopic enrichment is determined by comparing the peak intensity of the desired labeled ion to the intensities of lower mass isotopologues (e.g., M+2, M+1, M+0).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides unambiguous structural information, making it the definitive method for determining the exact position of an isotopic label.[3] Different isotopes require different NMR experiments.
¹H NMR: Used for deuterium labeling. The incorporation of a deuterium atom at a specific position results in the disappearance or significant reduction of the corresponding proton signal in the ¹H spectrum.
¹³C NMR: Used for carbon-13 labeling. The incorporation of ¹³C results in a dramatically enhanced signal for that specific carbon atom. If two adjacent carbons are labeled, a large one-bond coupling constant (¹J(C,C) ≈ 35-50 Hz) will be observed, providing unequivocal proof of their connectivity.[16][17]
¹⁵N NMR: Used for nitrogen-15 labeling. This experiment directly observes the ¹⁵N nuclei, confirming their incorporation into the imidazole ring.[14][18]
Summary of Analytical Techniques for Validation:
Isotope
Technique
Information Provided
²H (Deuterium)
MS
Confirms mass shift (M+n), measures overall enrichment.
¹H NMR
Confirms position of label by disappearance of ¹H signal.
¹³C (Carbon-13)
MS
Confirms mass shift (M+n), measures overall enrichment.
¹³C NMR
Confirms position of label via large signal intensity and ¹³C-¹³C coupling.
¹⁵N (Nitrogen-15)
MS
Confirms mass shift (M+n), measures overall enrichment.
¹⁵N NMR
Confirms position of label by direct detection of ¹⁵N signals.
Conclusion
The isotopic labeling of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid offers a powerful toolkit for researchers in pharmacology and drug development. The choice of isotope—deuterium, carbon-13, or nitrogen-15—is dictated by the intended application. Deuteration, particularly at the N-methyl position, provides an excellent internal standard for bioanalytical quantification and can be used to probe metabolic stability. Carbon-13 labeling is the method of choice for tracing the molecule's carbon skeleton in metabolic fate studies. Nitrogen-15 labeling opens the door to advanced NMR studies of the heterocycle's chemical environment and emerging hyperpolarization techniques. By understanding the causality behind the synthetic routes and employing rigorous analytical validation, researchers can confidently produce and utilize these essential chemical tools to accelerate their research and development programs.
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ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR. ResearchGate. Available at: [Link]
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Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. Available at: [Link]
National Institutes of Health. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]
Goswami, B., & Jones, R. A. (1991). Nitrogen-15-labeled deoxynucleosides. 4. Synthesis of [1-¹⁵N] and [2-¹⁵N]-labeled 2'-deoxyguanosines. Journal of the American Chemical Society. Available at: [Link]
Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education. Available at: [Link]
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]
National Institutes of Health. (n.d.). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PubMed Central. Available at: [Link]
PubChem. (n.d.). 1H-Imidazole-5-acetic acid. PubChem. Available at: [Link]
NIST. (n.d.). 1H-Imidazole, 2-methyl-. NIST WebBook. Available at: [Link]
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PubMed. (2012). Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. PubMed. Available at: [Link]
Metabolomics Workbench. (n.d.). 2-(1-METHYL-1H-IMIDAZOL-5-YL)ACETIC ACID. NIH Data Repository. Available at: [Link]
Pre-Brogli, R., et al. (2014). A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies. PubMed. Available at: [Link]
Beilstein Journal of Organic Chemistry. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]
ResearchGate. (n.d.). Stable isotopes for application in research on drug metabolism. ResearchGate. Available at: [Link]
Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Available at: [Link]
Beilstein Journal of Organic Chemistry. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]
Organic Chemistry Frontiers. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. RSC Publishing. Available at: [Link]
National Institutes of Health. (n.d.). Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy. PubMed Central. Available at: [Link]
Ramos, C. I. V., et al. (2014). Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. ResearchGate. Available at: [Link]
A Technical Guide to 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3: Principles and Applications in Bioanalytical Mass Spectrometry
This technical guide provides an in-depth overview of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, a deuterated stable isotope-labeled internal standard (SIL-IS). Designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: January 2026
This technical guide provides an in-depth overview of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, a deuterated stable isotope-labeled internal standard (SIL-IS). Designed for researchers, scientists, and drug development professionals, this document details its fundamental physicochemical properties, outlines validated analytical methodologies for its use, and explores its critical role in modern bioanalysis, particularly in pharmacokinetic studies and as a biomarker for histamine metabolism.
Introduction: The Imperative for Precision in Bioanalysis
Quantitative bioanalysis, the measurement of drugs, metabolites, and biomarkers in biological matrices, is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. The accuracy and reliability of these measurements are paramount, directly influencing the safety and efficacy profiles of developmental drug candidates. However, the inherent complexity of biological matrices (e.g., plasma, urine, tissue) introduces significant analytical challenges, including matrix effects, variable extraction recovery, and instrumental drift, all of which can compromise data integrity.[1]
The use of a stable isotope-labeled internal standard (SIL-IS) is the universally accepted gold standard for mitigating these sources of error.[2] A SIL-IS is a form of the target analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3] Because it is chemically identical to the analyte, a SIL-IS co-elutes during chromatography and experiences the same extraction inefficiencies and matrix-induced ion suppression or enhancement in the mass spectrometer.[3][4][5] By normalizing the analyte's signal to the SIL-IS's signal, these variations are canceled out, leading to highly precise and accurate quantification.[1] 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 is a premier example of such a standard, tailored for the quantification of its non-labeled analogue, a key metabolite of histamine.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of both the analyte and its deuterated internal standard is fundamental to method development. The key distinction lies in the mass difference imparted by the deuterium atoms, which allows for their differentiation by the mass spectrometer.
The "-d3" designation signifies that three hydrogen atoms on the methyl group attached to the imidazole ring have been replaced by deuterium. This provides a +3 Da mass shift, which is sufficient to prevent isotopic crosstalk between the analyte and the internal standard in a mass spectrometer.
Analytical Methodology: A Self-Validating System
The use of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 as an internal standard is most prominent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This section details the causality behind experimental choices and provides a foundational protocol that aligns with regulatory expectations for trustworthiness and validation.[2][7][8][9]
The Principle of Isotope Dilution Mass Spectrometry
The workflow is built upon the principle of isotope dilution, where a known quantity of the deuterated standard is added to every sample at the beginning of the sample preparation process. The ratio of the mass spectrometric response of the endogenous analyte to that of the deuterated standard is used for quantification.
Caption: Major pathway of histamine metabolism to tele-MIAA.
Enabling Robust Pharmacokinetic Studies
While the primary use is for biomarker quantification, the principles demonstrated are directly applicable to pharmacokinetic studies of any drug. The "deuterium switch"—strategically replacing hydrogens with deuterium—can also be used to intentionally slow down drug metabolism via the kinetic isotope effect, creating new chemical entities with improved PK profiles. [10][11][12][13]The analytical methods to support these "heavy drugs" rely on the same LC-MS/MS principles, often using a different isotopologue (e.g., a ¹³C₃-labeled version) as the internal standard.
Conclusion: Ensuring Data Integrity through Chemical Precision
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 is more than a chemical reagent; it is an enabling tool for generating high-quality, reliable, and defensible bioanalytical data. Its role as a stable isotope-labeled internal standard is indispensable for the accurate quantification of a critical histamine metabolite, impacting drug safety assessment and clinical diagnostics. The methodologies built around this standard, grounded in the principles of isotope dilution and validated against rigorous regulatory standards, represent a self-validating system that ensures the highest level of scientific integrity for drug development professionals.
References
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Hoffmann, M., & Rychlik, M. (2014). A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies. Analytical and bioanalytical chemistry, 406(25), 6291–6299. [Link]
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]
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LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
A Technical Guide to the Research Applications of Deuterated Imidazole Compounds
Abstract The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, offers a powerful tool in chemical and biological research. This guide provides an in-depth exploration of the multifaceted res...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, offers a powerful tool in chemical and biological research. This guide provides an in-depth exploration of the multifaceted research applications of deuterated imidazole-containing compounds. We will delve into the fundamental principles of the Kinetic Isotope Effect (KIE) that underpin the utility of deuteration. Key applications will be examined, including the use of these compounds to elucidate enzymatic reaction mechanisms, to enhance the pharmacokinetic profiles of drug candidates by attenuating metabolism, and as novel tracers in metabolic imaging studies. This whitepaper offers researchers, medicinal chemists, and drug development professionals a technical overview, field-proven insights, and detailed experimental protocols to leverage deuterated imidazole compounds in their research endeavors.
The Foundational Principle: The Deuterium Kinetic Isotope Effect (KIE)
The scientific rationale for employing deuterated compounds hinges on a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE). Deuterium (²H or D), containing a proton and a neutron, is approximately twice as heavy as protium (¹H). This mass difference leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond.[1]
In a chemical reaction where the cleavage of a C-H bond is the rate-determining step, substituting that hydrogen with deuterium will slow down the reaction rate.[2] This effect is particularly pronounced in metabolic pathways mediated by enzymes such as the Cytochrome P450 (CYP) family, which are responsible for the metabolism of approximately 75% of marketed drugs, and Aldehyde Oxidase (AO), which often metabolizes electron-poor nitrogen heterocycles like imidazole.[3][4][5]
The KIE provides a strategic lever for scientists: by selectively deuterating a molecule at a metabolically vulnerable site, one can predictably slow its breakdown, thereby altering its pharmacokinetic properties without changing its fundamental shape, size, or pharmacological target engagement.[3]
Figure 1: Reaction coordinate diagram illustrating the Kinetic Isotope Effect.
Application I: Elucidating Reaction Mechanisms
Historically, one of the primary uses of isotopic labeling has been to probe the mechanisms of chemical and enzymatic reactions.[1] By synthesizing an imidazole-containing substrate with deuterium at a specific position, researchers can determine if the C-H bond at that position is cleaved during the rate-limiting step of a reaction.
If deuteration at a particular site results in a significant decrease in the reaction rate, it provides strong evidence that C-H bond scission at that site is kinetically significant. This approach has been instrumental in understanding the catalytic cycles of numerous enzymes, including the P450s.[1] For instance, if the oxidation of an imidazole ring by a CYP enzyme is slowed by deuteration at the C2 position, it confirms that hydrogen abstraction from this position is a key part of the metabolic process.
Application II: Enhancing Drug Properties in Pharmaceutical Development
The most commercially significant application of deuteration is in drug development, where it is used to improve the pharmacokinetic (PK) properties of a molecule.[3] Many promising drug candidates fail due to poor metabolic stability, leading to a short half-life, high clearance, and the need for frequent or high doses, which can increase the risk of adverse effects.
By identifying the "metabolic soft spots" on an imidazole-containing drug—positions susceptible to rapid enzymatic oxidation—medicinal chemists can selectively replace hydrogen with deuterium. This "deuterium switch" can lead to several therapeutic advantages:
Increased Half-Life and Exposure: Slower metabolism leads to a longer drug half-life (t½) and greater overall drug exposure (Area Under the Curve, AUC).[6]
Reduced Dosing Frequency: A longer half-life can allow for less frequent dosing (e.g., once daily instead of twice daily), improving patient adherence.
Lower Peak-to-Trough Fluctuations: Slower metabolism and clearance can lead to more stable plasma concentrations of the drug, potentially improving efficacy and reducing side effects associated with high peak concentrations (Cmax).[7]
Minimized Toxic Metabolites: In some cases, rapid metabolism can lead to the formation of toxic byproducts. Deuteration can slow this process or, in some instances, redirect metabolism towards less toxic pathways.[5]
Case Study: Deutetrabenazine
A landmark example is Deutetrabenazine (Austedo®), the first deuterated drug approved by the FDA.[6] It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease. Tetrabenazine is rapidly metabolized, leading to large plasma concentration fluctuations. In deutetrabenazine, the two methoxy groups are deuterated (-OCD₃). This modification significantly slows down their metabolism, resulting in a longer half-life for the active metabolites and a more favorable pharmacokinetic profile, allowing for lower doses and less frequent administration.[6][8]
Table 1: Comparative Pharmacokinetics of Tetrabenazine vs. Deutetrabenazine Metabolites
Parameter
Tetrabenazine (25 mg)
Deutetrabenazine (15 mg)
Fold Change (Normalized)
Active Metabolites
(α+β)-HTBZ
(α+β)-deuHTBZ
Cmax (ng/mL)
~100
~60
~0.6x
AUC (ng·h/mL)
~600
~850
~1.4x
| t½ (hours) | ~2-3 | ~9-10 | ~3-4x |
Data synthesized from publicly available pharmacokinetic studies for illustrative comparison. Actual values may vary.[6][7][8]
Figure 2: Impact of deuteration on the metabolic pathway of an imidazole drug.
Application III: Metabolic Tracers and Analytical Standards
Deuterium Metabolic Imaging (DMI)
Deuterated compounds, including those with imidazole scaffolds, are emerging as powerful, non-radioactive tracers for in vivo metabolic studies using a technique called Deuterium Metabolic Imaging (DMI).[9][10] DMI is an MRI-based method that can track the fate of deuterated substrates in real-time.[10] For example, a deuterated imidazole-containing nutrient or drug can be administered, and its uptake, distribution, and conversion into various metabolites can be mapped spatially throughout the body or within specific organs like the brain.[11] This provides invaluable insights into metabolic pathways in both healthy and diseased states.[9][12]
Internal Standards for Mass Spectrometry
In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard for achieving accuracy and precision.[13] Deuterated versions of an imidazole-containing analyte are ideal internal standards because they are chemically identical to the analyte, meaning they exhibit the same chromatographic behavior and ionization efficiency in the mass spectrometer.[14][15] However, due to the mass difference, they can be distinguished by the detector. Adding a known quantity of the deuterated standard to a sample allows for precise quantification of the non-deuterated analyte by correcting for variations during sample preparation and analysis.[13]
Experimental Protocols & Methodologies
Protocol: Synthesis of a C5-Deuterated Imidazole Derivative
This protocol is adapted from methods for the selective deuteration of N-unsubstituted imidazoles under acidic conditions. This procedure leverages the electrophilic aromatic substitution mechanism to specifically replace the C5-hydrogen.
Materials:
4-Phenyl-1H-imidazole
20 wt% Deuterium chloride (DCl) in Deuterium oxide (D₂O)
Anhydrous sodium sulfate (Na₂SO₄)
Chloroform (CHCl₃) and Methanol (MeOH) for chromatography
Sealed pressure tube
Silica gel for column chromatography
Procedure:
Reaction Setup: In a clean, dry pressure tube, add 4-phenyl-1H-imidazole (e.g., 50 mg, 0.347 mmol).
Addition of Deuterated Acid: Carefully add 20 wt% DCl in D₂O (e.g., 3.5 mL).
Reaction: Securely seal the pressure tube. Place the tube in a preheated oil bath or heating block at 130 °C.
Monitoring: Allow the reaction to proceed with stirring for 24-48 hours. The reaction can be monitored by taking a small aliquot, neutralizing it, and analyzing by ¹H NMR to check for the disappearance of the C5-proton signal.
Work-up: After cooling to room temperature, carefully unseal the tube. Quench the reaction by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral/basic.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of chloroform/methanol) to yield the pure C5-deuterated 4-phenyl-1H-imidazole.
Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLMs)
This protocol outlines a standard procedure to assess the metabolic stability of a deuterated imidazole compound compared to its non-deuterated parent.[16][17][18]
Figure 3: Workflow for an in vitro metabolic stability assay using HLMs.
Procedure:
Prepare Reagents:
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
HLM Suspension: Thaw pooled Human Liver Microsomes (e.g., from BioIVT) at 37°C and dilute to a working concentration of 0.5 mg/mL protein in phosphate buffer. Keep on ice.
Test Compound Solution: Prepare 1 µM solutions of both the deuterated and non-deuterated imidazole compounds in phosphate buffer.
Cofactor Solution: Prepare a 1 mM NADPH solution in phosphate buffer.
Quenching Solution: Cold acetonitrile containing a suitable internal standard (IS) for LC-MS analysis.
Reaction Incubation:
In separate microcentrifuge tubes, add the HLM suspension and the test compound solution.
Pre-incubate the mixture for 5 minutes in a shaking water bath at 37°C.
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is your T=0 time point.
Time Course Sampling:
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), remove an aliquot (e.g., 50 µL) from the reaction mixture.
Immediately quench the reaction by adding the aliquot to a tube containing a larger volume (e.g., 150 µL) of the cold quenching solution.
Sample Preparation for Analysis:
Vortex the quenched samples thoroughly.
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
Data Analysis:
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
Plot the natural logarithm of the percentage of compound remaining versus time.
Determine the half-life (t½) from the slope of the linear regression (t½ = -0.693 / slope).
Calculate the intrinsic clearance (Clint) and compare the values for the deuterated versus non-deuterated compound.
Conclusion
Deuterated imidazole compounds represent a versatile and powerful class of molecules for scientific research. Their utility is firmly grounded in the predictable and quantifiable nature of the deuterium kinetic isotope effect. From fundamental mechanistic studies that illuminate the intricate workings of enzymes to the advanced development of more effective and safer pharmaceuticals, the strategic incorporation of deuterium offers a distinct advantage. Furthermore, the application of these compounds as non-invasive metabolic tracers and high-fidelity analytical standards continues to push the boundaries of biomedical research. As synthesis methods become more refined and our understanding of isotope effects deepens, deuterated imidazoles and other heterocycles will undoubtedly play an increasingly vital role in the toolkit of researchers across the chemical and biological sciences.
Vaughan, J. D., & O'Donnell, C. M. (1968). Kinetics of deuteration of imidazole . The Journal of Organic Chemistry. [Link]
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Preparation procedure of the deuterated imidazole diketone compound.
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Schwärzer, K., et al. (2023). Synthesis of Deuterated and Protiated Triacylglycerides by Using 1,1'-Carbonyldiimidazole Activated Fatty Acids . ResearchGate. [Link]
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Deuterated internal standards and bioanalysis by AptoChem . AptoChem. [Link]
metabolic stability in liver microsomes . Mercell. [Link]
Solvents, deuterated for NMR for laboratory . Scharlab. [Link]
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions . PubMed. [Link]
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Method for synthesizing imidazole compound.
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Quantitative Analysis of Methimazole Metabolite Using 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 by Stable Isotope Dilution LC-MS/MS
Application Note & Protocol Abstract This guide provides a comprehensive framework for the quantitative analysis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid, a key metabolite of the antithyroid drug Methimazole, in human...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol
Abstract
This guide provides a comprehensive framework for the quantitative analysis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid, a key metabolite of the antithyroid drug Methimazole, in human plasma.[1][2] We detail a robust and reproducible bioanalytical method employing its stable isotope-labeled (SIL) analog, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, as an internal standard (IS).[3] The protocol leverages the precision of stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] We present a streamlined protein precipitation method for sample preparation and provide optimized LC-MS/MS parameters.[7][8][9] Furthermore, this document outlines the necessary steps for method validation in accordance with the principles set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity for pharmacokinetic and toxicokinetic studies.[10][11][12][13]
Principle of Stable Isotope Dilution for LC-MS/MS
Stable Isotope Dilution (SID) analysis is the gold standard for quantitative mass spectrometry because it offers the highest possible accuracy and precision.[6][14] The principle relies on adding a known quantity of a stable isotope-labeled version of the analyte to the sample at the very beginning of the analytical process.[15]
The SIL internal standard (in this case, the d3-labeled compound) is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (deuterium).[3] Because of this near-identical chemical nature:
It behaves identically during sample extraction, cleanup, and chromatography, effectively compensating for any sample loss or variability.[6]
It experiences the same ionization efficiency and potential matrix effects in the mass spectrometer source.
It is easily distinguished from the native analyte by the mass spectrometer based on its higher mass-to-charge ratio (m/z).
Quantification is achieved by measuring the peak area ratio of the analyte to the SIL internal standard. This ratio remains constant regardless of sample loss or signal suppression, leading to highly reliable data.[4][15]
Caption: Principle of Stable Isotope Dilution Analysis (SIDA).
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Bruker)
Analytical Balance
Calibrated Pipettes
Vortex Mixer and Centrifuge
Protocol for Preparation of Standards
4.1. Stock Solutions (1.0 mg/mL)
Accurately weigh ~5 mg of the Analyte and Internal Standard (IS) reference materials into separate volumetric flasks.
Dissolve in Methanol to create 1.0 mg/mL stock solutions.
Store stock solutions at -20°C.
4.2. Working Solutions
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the Analyte stock solution with 50:50 (v/v) ACN:Water. These will be used to spike the calibration curve (CC) and quality control (QC) samples.
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 (v/v) ACN:Water to achieve a final concentration of 50 ng/mL. This solution will be used for spiking all samples (excluding blanks).
4.3. Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
Spike 5 µL of the appropriate Analyte working solution into 95 µL of blank human plasma to create CC and QC samples.
A typical calibration curve might range from 1 to 1000 ng/mL.
QC samples should be prepared at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Type
Analyte Spike Conc. (ng/mL)
Plasma Volume (µL)
Spike Volume (µL)
Blank
0
100
0
CC-1
1
95
5
CC-2
5
95
5
CC-3
20
95
5
CC-4
100
95
5
CC-5
400
95
5
CC-6
800
95
5
CC-7
1000
95
5
LQC
3
95
5
MQC
300
95
5
HQC
750
95
5
Biological Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[7][8]
Caption: Workflow for Plasma Protein Precipitation.
Step-by-Step Protocol:
Aliquot 50 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
Add 150 µL of the IS working solution (prepared in Acetonitrile to act as the precipitating agent). For blank samples, add 150 µL of Acetonitrile without IS.[9]
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.[7]
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the clear supernatant to a clean vial or 96-well plate for analysis.
LC-MS/MS Instrumental Analysis
6.1. Liquid Chromatography (LC) Conditions
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Key Parameters: Optimize source temperature, gas flows, and compound-specific parameters (Declustering Potential, Collision Energy) for maximum signal intensity.
Compound
Precursor Ion (Q1) m/z
Product Ion (Q2) m/z
Dwell Time (ms)
Analyte
141.1
95.1
100
IS (d3)
144.1
98.1
100
(Note: The exact m/z values for precursor and product ions should be empirically determined by infusing the pure compounds into the mass spectrometer.)
Method Validation Strategy
A full method validation must be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry, EMA Guideline on bioanalytical method validation) to ensure the method is fit for purpose.[11][12][13] Key validation parameters include:
Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no endogenous interferences co-elute with the analyte or IS.
Calibration Curve and Linearity: Assess the linearity of the calibration curve over the defined range using a weighted (e.g., 1/x²) linear regression.
Accuracy and Precision: Determine intra-day and inter-day accuracy (%Bias) and precision (%CV) by analyzing QC samples at low, medium, and high concentrations in at least five replicates over three separate days. Acceptance criteria are typically ±15% (±20% at the Lower Limit of Quantification, LLOQ).
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked plasma samples to the response in a pure solution.
Recovery: Assess the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Stability: Evaluate the stability of the analyte in plasma under various conditions: short-term (bench-top), long-term (frozen at -80°C), and after freeze-thaw cycles.
References
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]
Slideshare. Bioanalytical method validation emea. Retrieved from [Link]
West Coast Metabolomics Center. SOP: Protein Precipitation Extraction of Tissue, Cells, Plasma and Serum. Retrieved from [Link]
Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
LCGC International. (2005). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]
International Atomic Energy Agency. (2004). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). Retrieved from [Link]
Britannica. Isotope dilution. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Methimazole. Retrieved from [Link]
Fiveable. Principles of mass spectrometry. Retrieved from [Link]
Skellern, G. G., et al. (1973). Plasma concentrations of methimazole, a metabolite of carbimazole, in hyperthyroid patients. British Journal of Clinical Pharmacology. Retrieved from [Link]
U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]
Blank, I. STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Retrieved from [Link]
Tatsuhara, T., et al. (1986). Pharmacokinetics of Methimazole in Normal Subjects and Hyperthyroid Patients. Journal of Pharmacobio-Dynamics. Retrieved from [Link]
ResearchGate. (2016). Methimazole. Retrieved from [Link]
Patsnap Synapse. (2024). What is the mechanism of Methimazole?. Retrieved from [Link]
FDA Global Substance Registration System. 2-(1-METHYL-1H-IMIDAZOL-4-YL)ACETIC ACID HYDROCHLORIDE. Retrieved from [Link]
PubChem. 1-methyl-1H-imidazol-4-acetic acid monohydrochloride. Retrieved from [Link]
Application Note: Quantitative Analysis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid using a Deuterated Internal Standard by LC-MS/MS
Abstract This application note presents a detailed and robust protocol for the quantitative analysis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid in biological matrices using Liquid Chromatography with tandem Mass Spectro...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, to ensure high accuracy, precision, and reliability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the principles of stable isotope dilution, detailed experimental procedures, and data analysis strategies. The methodologies described herein are grounded in established bioanalytical method validation guidelines to ensure data integrity for both research and regulated environments.
Introduction
2-(1-Methyl-1H-imidazol-4-yl)acetic acid is a metabolite of histamine and its quantification in biological fluids can be crucial for monitoring histamine turnover in various physiological and pathological conditions, including allergic reactions and mastocytosis.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological samples due to its inherent selectivity and sensitivity.[3][4]
A significant challenge in quantitative LC-MS/MS is the variability introduced during sample preparation and analysis, such as extraction inconsistencies, matrix effects (ion suppression or enhancement), and instrument drift.[5][6] To overcome these challenges, the stable isotope dilution (SID) technique is employed.[7][8][9][10] This method involves the addition of a known amount of a stable isotope-labeled version of the analyte, in this case, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, as an internal standard (IS) at the beginning of the sample preparation process.[7][11]
The deuterated internal standard is chemically identical to the analyte and thus exhibits similar behavior during extraction, chromatography, and ionization.[12] However, it is distinguishable by the mass spectrometer due to its higher mass.[5][12] By calculating the ratio of the analyte signal to the internal standard signal, variations in the analytical process can be effectively normalized, leading to highly accurate and precise quantification.[7][13]
This application note provides a step-by-step guide for the LC-MS/MS analysis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid using its deuterated analog, covering sample preparation, chromatographic and mass spectrometric conditions, and method validation principles based on FDA guidelines.[14][15][16]
Materials and Reagents
Material/Reagent
Supplier
Grade
2-(1-Methyl-1H-imidazol-4-yl)acetic acid
Commercially Available
≥98% purity
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
MedChemExpress or similar
≥98% isotopic purity
Acetonitrile (ACN)
Fisher Scientific or equivalent
LC-MS Grade
Methanol (MeOH)
Fisher Scientific or equivalent
LC-MS Grade
Formic Acid (FA)
Sigma-Aldrich or equivalent
LC-MS Grade
Water
Milli-Q® or equivalent
18.2 MΩ·cm
Human Plasma (or other relevant matrix)
BioIVT or equivalent
K2-EDTA
96-well plates
Waters or equivalent
Polypropylene
Experimental Protocols
Standard and Internal Standard Preparation
Stock Solutions (1 mg/mL):
Accurately weigh approximately 1 mg of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid and 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 into separate volumetric flasks.
Dissolve in methanol to the final volume and vortex to ensure complete dissolution.
Working Solutions:
Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards.
Prepare a working internal standard solution by diluting the 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples like plasma or serum.[17]
Pipette 50 µL of blank matrix, calibration standards, or study samples into a 96-well plate.
Add 10 µL of the 100 ng/mL internal standard working solution to all wells except for the blank matrix samples (to which 10 µL of 50:50 methanol:water is added).
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate the proteins.
Seal the plate and vortex for 2 minutes at high speed.
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow.
LC-MS/MS Method
Liquid Chromatography Conditions:
Parameter
Condition
LC System
Waters ACQUITY UPLC or equivalent
Column
Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40°C
Gradient
5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Mass Spectrometry Conditions:
Parameter
Condition
Mass Spectrometer
Sciex Triple Quad™ 6500+ or equivalent
Ionization Mode
Electrospray Ionization (ESI), Positive
MRM Transitions
Analyte: To be determined experimentally
Internal Standard: To be determined experimentally
Ion Source Gas 1
50 psi
Ion Source Gas 2
60 psi
Curtain Gas
35 psi
Temperature
550°C
IonSpray Voltage
5500 V
Note on MRM Transitions: The specific precursor and product ion masses for both the analyte and the deuterated internal standard need to be determined by infusing the individual compounds into the mass spectrometer. For 2-(1-Methyl-1H-imidazol-4-yl)acetic acid (C6H8N2O2, MW: 140.14 g/mol ) and its d3-analog (C6H5D3N2O2, MW: 143.16 g/mol ), the precursor ions will likely be [M+H]+.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) to ensure the reliability of the data.[14][15][18] Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample.
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[14]
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.[16]
Data Analysis and Interpretation
The concentration of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.
Caption: Stable Isotope Dilution Principle.
Conclusion
The LC-MS/MS method described in this application note, utilizing 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 as an internal standard, provides a highly selective, sensitive, and robust approach for the quantitative analysis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid in biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring the generation of high-quality, reliable data suitable for both research and regulated drug development environments. Adherence to the detailed protocols and validation principles outlined will enable researchers to confidently apply this methodology in their studies.
References
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Retrieved from [Link]
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
Miyata, Y., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of the American Society for Mass Spectrometry, 31(9), 1835–1843. Retrieved from [Link]
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Retrieved from [Link]
Taylor, P. J. (2005). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 26(2), 21–29. Retrieved from [Link]
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
Li, W., et al. (2015). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 7(17), 7013-7028. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
Sturino, C. F., & Scheib, K. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311–341. Retrieved from [Link]
Stable Isotope Dilution: Significance and symbolism. (2025, October 15). Retrieved from [Link]
Bioanalytical Insights. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Retrieved from [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved from [Link]
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
Sturino, C. F., & Scheib, K. (2010). Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. ResearchGate. Retrieved from [Link]
Wikipedia. (n.d.). Imidazoleacetic acid. Retrieved from [Link]
Shimadzu. (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. Retrieved from [Link]
PubChem. (n.d.). (2-Methyl-imidazol-1-yl)-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
Scheib, K., et al. (2014). A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies. Analytical and Bioanalytical Chemistry, 406(13), 3051–3060. Retrieved from [Link]
Axios Research. (n.d.). 1-Methyl-13C-d3-1H-Imidazol-4-yl Acetic Acid. Retrieved from [Link]
Weiland, F., et al. (2018). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 66(32), 8619–8625. Retrieved from [Link]
Application Notes and Protocols for NMR Spectroscopy of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
Introduction: The Significance of Deuterium Labeling in Drug Development In the landscape of modern drug discovery and development, the use of isotopically labeled compounds is a cornerstone for elucidating metabolic pat...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of Deuterium Labeling in Drug Development
In the landscape of modern drug discovery and development, the use of isotopically labeled compounds is a cornerstone for elucidating metabolic pathways, quantifying drug absorption, distribution, metabolism, and excretion (ADME), and serving as internal standards in bioanalytical assays. 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, a deuterated analog of a potential pharmacophore, exemplifies the utility of such labeling. The strategic incorporation of three deuterium atoms on the acetyl methyl group provides a powerful tool for mass spectrometry-based quantification, yet it also subtly alters the molecule's signature in Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed NMR analysis of this deuterated compound. We will delve into the theoretical underpinnings of how deuterium labeling impacts NMR spectra and provide detailed, field-proven protocols for acquiring and interpreting high-quality 1D and 2D NMR data.
Part 1: Theoretical Framework - Understanding the Impact of Deuterium on NMR Spectra
The substitution of protium (¹H) with deuterium (²H or D) introduces several predictable and informative changes in both ¹H and ¹³C NMR spectra. A foundational understanding of these effects is crucial for accurate spectral interpretation.
The Deuterium Isotope Effect on ¹H NMR Spectra
Deuterium has a nuclear spin (I) of 1, in contrast to the spin of 1/2 for a proton. This fundamental difference has two primary consequences in ¹H NMR:
Signal Disappearance: The deuterium nucleus resonates at a much lower frequency than a proton and is therefore not observed in a standard ¹H NMR experiment. Consequently, the signal corresponding to the -CD₃ group in 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 will be absent from the ¹H NMR spectrum.
Absence of Coupling: The coupling between deuterium and adjacent protons (²JHD) is significantly smaller than the corresponding proton-proton coupling (²JHH) and is typically not resolved in standard ¹H NMR spectra. Therefore, the methylene protons (-CH₂-) adjacent to the deuterated methyl group will appear as a singlet, rather than a quartet that would be expected for the non-deuterated analog.
The Deuterium Isotope Effect on ¹³C NMR Spectra
The presence of deuterium also influences the ¹³C NMR spectrum, a phenomenon known as the deuterium isotope effect on chemical shifts (DIE). This effect is transmitted through bonds and can be observed over several bonds, although its magnitude decreases with distance.[1][2]
Upfield Shift: The most common observation is a slight upfield shift (to a lower ppm value) for the carbon directly attached to deuterium (the α-effect) and for the adjacent carbon (the β-effect).[3] This is attributed to the slightly shorter average bond length of a C-D bond compared to a C-H bond, which leads to a small increase in electron shielding.[4]
Multiplicity Changes: In a proton-decoupled ¹³C NMR spectrum, a carbon bonded to deuterium will exhibit a multiplet due to ¹³C-²H coupling. The multiplicity follows the 2nI+1 rule, where n is the number of deuterium atoms and I is the spin of deuterium (I=1). For a -CD₃ group, the carbon signal will appear as a septet.
Part 2: Predicted NMR Spectra of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is characterized by its simplicity due to the deuterium labeling.
Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Integration
H-2 (imidazole)
~7.5 - 7.7
s
1H
H-5 (imidazole)
~6.8 - 7.0
s
1H
N-CH₃
~3.6 - 3.8
s
3H
-CH₂-
~3.5 - 3.7
s
2H
-COOH
~10.0 - 12.0
br s
1H
Note: Chemical shifts are highly dependent on the solvent and concentration. The carboxylic acid proton signal can be broad and its chemical shift can vary significantly or it may exchange with deuterated solvents like D₂O or CD₃OD, leading to its disappearance.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show signals for all carbon atoms, with the deuterated methyl carbon appearing as a multiplet.
Assignment
Predicted Chemical Shift (ppm)
Multiplicity (in ¹³C NMR)
-COOH
~170 - 175
s
C-2 (imidazole)
~135 - 140
s
C-4 (imidazole)
~130 - 135
s
C-5 (imidazole)
~115 - 120
s
N-CH₃
~30 - 35
s
-CH₂-
~30 - 35
s
-CD₃
~18 - 22
septet
Part 3: Experimental Protocols
The following protocols provide a robust framework for acquiring high-quality NMR data for 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3.
Sample Preparation
Proper sample preparation is paramount for obtaining high-resolution NMR spectra.
Materials:
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
Deuterated solvent (e.g., DMSO-d₆, CD₃OD, D₂O) of high purity (≥99.8 atom % D)
High-quality 5 mm NMR tubes
Internal standard (e.g., Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions)
Glass Pasteur pipette and cotton or glass wool plug
Protocol:
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a good starting point for polar compounds containing carboxylic acids.
Weighing: Accurately weigh the desired amount of the compound into a clean, dry vial.
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If an internal standard is to be used, it can be added at this stage.
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
Labeling: Clearly label the NMR tube with the sample identification.
Causality Behind Choices:
Deuterated Solvents: These are used to avoid large solvent signals that would otherwise obscure the analyte's signals. The deuterium signal is also used by the spectrometer's lock system to maintain a stable magnetic field.[5]
Filtration: Solid particles in the sample can disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution.
Internal Standard: An internal standard provides a reference signal (0 ppm for TMS) for accurate chemical shift calibration.
1D NMR Data Acquisition
Instrument: 400 MHz (or higher) NMR spectrometer
¹H NMR Acquisition Parameters (Typical):
Parameter
Value
Justification
Pulse Program
zg30
A standard 30-degree pulse experiment for quantitative measurements.
Number of Scans (ns)
16-64
Sufficient for good signal-to-noise for a few milligrams of sample.
Relaxation Delay (d1)
2-5 s
Allows for full relaxation of protons, ensuring accurate integration.
Acquisition Time (aq)
2-4 s
Provides adequate digital resolution.
Spectral Width (sw)
16 ppm
Covers the typical chemical shift range for organic molecules.
¹³C NMR Acquisition Parameters (Typical):
Parameter
Value
Justification
Pulse Program
zgpg30
A standard proton-decoupled experiment with a 30-degree pulse.
Number of Scans (ns)
1024-4096
¹³C has a low natural abundance and lower gyromagnetic ratio, requiring more scans.
Relaxation Delay (d1)
2 s
A standard delay for ¹³C experiments.
Acquisition Time (aq)
1-2 s
Sufficient for good resolution.
Spectral Width (sw)
240 ppm
Covers the full range of ¹³C chemical shifts.
2D NMR Data Acquisition for Structural Confirmation
2D NMR experiments are invaluable for unambiguously assigning the signals and confirming the structure.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, it would primarily confirm the absence of coupling to the methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[6]
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This is crucial for connecting the different parts of the molecule.[7]
Optimized Parameters for 2D NMR (400 MHz):
Experiment
Parameter
Value
COSY
ns
2-4
d1
1-2 s
Number of increments
256-512
HSQC
ns
4-8
d1
1-2 s
Number of increments
128-256
HMBC
ns
8-16
d1
1-2 s
Number of increments
256-512
Long-range coupling delay
Optimized for 8 Hz
Workflow for Structural Elucidation using 2D NMR:
Caption: Step-by-step workflow for 1D NMR data processing.
Step-by-Step Protocol:
Fourier Transformation: The raw data (Free Induction Decay - FID) is converted from the time domain to the frequency domain using a Fourier Transform.
[8]2. Phase Correction: The transformed spectrum is phased to ensure all peaks are in the absorptive mode (pointing upwards). This can be done automatically or manually.
Baseline Correction: A flat baseline is essential for accurate integration. Automated baseline correction algorithms are available in most software.
Referencing: The chemical shift axis is calibrated by setting the internal standard (e.g., TMS) to 0 ppm or the residual solvent peak to its known chemical shift.
Peak Picking: The chemical shifts of all significant peaks are identified and labeled.
Integration: The area under each peak is integrated to determine the relative number of protons corresponding to each signal.
2D NMR Data Processing
Processing 2D NMR data follows a similar workflow, but is applied to both dimensions (F2 and F1).
[9]
Fourier Transformation: A 2D Fourier transform is applied to the raw data.
Phasing: Phasing is performed for both dimensions.
Baseline Correction: Baseline correction is applied to both dimensions.
Referencing: The chemical shift axes are referenced using the corresponding 1D spectra.
Analysis: Cross-peaks are analyzed to establish correlations between nuclei. In an HSQC spectrum, each cross-peak indicates a direct bond between a proton and a carbon. In an HMBC spectrum, cross-peaks reveal correlations between protons and carbons that are 2-3 bonds apart.
Conclusion
The NMR spectroscopic analysis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 provides a clear example of how isotopic labeling can be a powerful tool in drug development. By understanding the principles of deuterium isotope effects on NMR spectra and following robust experimental and data processing protocols, researchers can confidently characterize such labeled compounds. The absence of the -CD₃ signal and the singlet nature of the adjacent methylene group in the ¹H NMR spectrum, coupled with the characteristic septet in the ¹³C NMR spectrum, serve as definitive indicators of successful deuteration. The comprehensive 1D and 2D NMR analysis workflow presented here provides a self-validating system for the structural confirmation of this and other deuterated small molecules, ensuring data integrity and supporting the advancement of drug development programs.
References
Deuterium isotope substitution in one part of a molecule could produce a significant effect on chemical shifts of neighbouring nuclei as well as on nuclei, located far from the site of replacement. (2021). RSC Advances. [Link]
Data Collection & Processing using Topspin. (2023). HFNMRC. [Link]
NMR Data Processing. (n.d.). John Wiley & Sons, Ltd. [Link]
Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. (2021). RSC Publishing. [Link]
Processing With Topspin. (2016). University of Cambridge. [Link]
Isotope Effects on Chemical Shifts and Coupling Constants. (n.d.). STEMwomen.org. [Link]
Long-range deuterium isotope effects on chemical shifts. (1969). Journal of the Chemical Society D: Chemical Communications. [Link]
TopSpin User Guide. (n.d.). NMR Facility, UCSB Chem and Biochem. [Link]
A Tutorial for Chemists: Using Mnova to Process, Analyze and Report 1D and 2D NMR on Your Desktop. (2012). Mestrelab Research SL. [Link]
Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]
MestReNova – A quick Guide. (2021). University of Münster. [Link]
How much substance do I need?. (n.d.). ETH Zurich NMR Service. [Link]
A comprehensive discussion of HMBC pulse sequences. 2. Some useful variants. (2012). ResearchGate. [Link]
nmrshiftdb2 - open nmr database on the web. (n.d.). nmrshiftdb2. [Link]
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). NIH. [Link]
Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. (n.d.). Supporting Information. [Link]
Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. (continued). (n.d.). ResearchGate. [Link]
Pharmacokinetic studies with 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
Application Note & Protocol A Guide to Preclinical Pharmacokinetic Analysis Using 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 as a Stable Isotope Labeled Internal Standard Audience: Researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol
A Guide to Preclinical Pharmacokinetic Analysis Using 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 as a Stable Isotope Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, bioanalysis, and drug metabolism and pharmacokinetics (DMPK).
Abstract
This document provides a comprehensive guide for conducting preclinical pharmacokinetic (PK) studies of the investigational compound 2-(1-Methyl-1H-imidazol-4-yl)acetic acid. It details the strategic use of its deuterated analog, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, as a stable isotope labeled internal standard (SIL-IS) for quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are grounded in established regulatory principles and offer both the theoretical basis and practical steps for method validation, in-vivo study execution, sample analysis, and data interpretation using non-compartmental analysis (NCA).
Introduction: The Role of Stable Isotopes in Pharmacokinetics
Pharmacokinetic (PK) studies are fundamental to drug development, elucidating the journey of a drug through the body by examining its absorption, distribution, metabolism, and excretion (ADME).[1] A critical component of generating reliable PK data is the bioanalytical method used to quantify the drug in biological matrices. The gold standard for quantitative bioanalysis is LC-MS/MS, prized for its sensitivity and selectivity.[2][3]
The accuracy of LC-MS/MS quantification hinges on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. Stable Isotope Labeled Internal Standards (SIL-IS), such as 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, are considered the ideal choice.[3][4][5] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[3][4] This near-identical physicochemical behavior ensures that it experiences the same extraction recovery, ionization efficiency, and potential for matrix effects as the analyte, providing the most accurate correction and leading to robust and reproducible data.[4]
Furthermore, the strategic placement of deuterium on a molecule can intentionally slow down its metabolism through the Deuterium Kinetic Isotope Effect (DKIE).[6][7][8] While the primary role of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 in this guide is as an internal standard, it is important to recognize that deuteration can sometimes be used to create therapeutically improved drugs with altered pharmacokinetic profiles.[6][7][][10]
Bioanalytical Method: LC-MS/MS Quantification
A robust and validated bioanalytical method is the cornerstone of any PK study. The following sections outline the development and validation of an LC-MS/MS method for the quantification of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid (the analyte) in plasma, using its d3-labeled counterpart as the internal standard. The validation parameters are based on the principles outlined in the FDA Guidance for Industry on Bioanalytical Method Validation.[11][12][13]
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade)
Additives: Formic acid (FA)
Equipment: HPLC system, Tandem Mass Spectrometer, Analytical balance, Centrifuge, Pipettes.
Chromatographic and Mass Spectrometric Conditions
The following are example conditions and must be optimized for the specific instrumentation used.
Parameter
Condition
HPLC Column
C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 3 minutes
Flow Rate
0.4 mL/min
Column Temp
40 °C
Injection Volume
5 µL
Ionization Mode
Electrospray Ionization (ESI), Positive
MS/MS Transitions
Analyte: [M+H]⁺ → Product Ion
IS (d3): [M+H+3]⁺ → Product Ion
Rationale: A C18 column is a versatile starting point for small polar molecules. A gradient elution ensures efficient separation from endogenous plasma components. ESI in positive mode is typically effective for nitrogen-containing compounds like imidazoles.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
Aliquot 50 µL of plasma sample into the appropriately labeled tube.
Add 150 µL of the Internal Standard Spiking Solution (e.g., 100 ng/mL of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 in acetonitrile).
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.
Rationale: Acetonitrile is an efficient solvent for precipitating plasma proteins. Spiking the precipitation solvent with the SIL-IS ensures it is added consistently to every sample, allowing it to track the analyte through the entire process.
Method Validation Protocol
A full validation should assess the following parameters:
Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous components interfere with the analyte or IS peaks.
Calibration Curve: Prepare a series of calibration standards in blank plasma (e.g., 1-1000 ng/mL). The curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) should be ≤15%.
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked samples to that in neat solution. The SIL-IS should effectively track and correct for any observed matrix effects.
Recovery: Determine the efficiency of the protein precipitation extraction process.
Stability: Assess the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).
Preclinical In-Vivo Pharmacokinetic Study Protocol
This protocol describes a typical PK study in rats following a single intravenous (IV) and oral (PO) dose.
Study Design
Species: Sprague-Dawley rats (n=3-5 per group)
Groups:
Group 1: IV administration (e.g., 2 mg/kg)
Group 2: PO administration (e.g., 10 mg/kg)
Dose Formulation: The analyte is dissolved in a suitable vehicle (e.g., saline with 5% DMSO).
Dosing and Sample Collection Workflow
Step-by-Step Protocol
Animal Preparation: Acclimatize animals for at least 3 days. Fast animals overnight before dosing, with water available ad libitum.
Dosing:
IV Group: Administer the dose via the tail vein.
PO Group: Administer the dose via oral gavage.
Blood Collection: Collect blood samples (approx. 100-150 µL) from a cannulated vessel or by sparse sampling at specified time points.
IV Time Points: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
PO Time Points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Plasma Processing: Immediately transfer blood into tubes containing K2EDTA anticoagulant. Centrifuge at 4,000 rpm for 10 minutes at 4 °C.
Storage: Harvest the plasma supernatant and store frozen at -80 °C until bioanalysis.
Pharmacokinetic Data Analysis
The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) to determine key PK parameters.[14][15][16]
Key PK Parameters
The following parameters are calculated using standard NCA software:[14][16]
Parameter
Description
Relevance
Cmax
Maximum observed plasma concentration
Indicates the rate and extent of absorption.
Tmax
Time to reach Cmax
Indicates the rate of absorption.
AUC(0-t)
Area under the concentration-time curve from time 0 to the last measurable concentration
A measure of total drug exposure over time.
AUC(0-inf)
AUC extrapolated to infinity
A more complete measure of total drug exposure.
t½
Terminal half-life
The time required for the plasma concentration to decrease by half.
CL
Clearance (IV only)
The volume of plasma cleared of the drug per unit of time.
Vd
Volume of Distribution (IV only)
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F%
Bioavailability (PO vs IV)
The fraction of the oral dose that reaches systemic circulation.
Example Data Presentation
Table 1: Mean Plasma Concentrations (ng/mL)
Time (hr)
IV Route (2 mg/kg)
PO Route (10 mg/kg)
0.083
850.5
-
0.25
710.2
150.3
0.5
550.8
350.1
1
380.1
420.6
2
210.4
310.7
4
95.3
150.2
8
25.1
45.8
24
4.2
5.1
Table 2: Summary of Pharmacokinetic Parameters
Parameter
IV Route (2 mg/kg)
PO Route (10 mg/kg)
Cmax (ng/mL)
850.5
420.6
Tmax (hr)
0.083
1.0
AUC(0-inf) (hr*ng/mL)
1850
2500
t½ (hr)
3.5
4.1
CL (L/hr/kg)
1.08
-
Vd (L/kg)
5.5
-
F%
-
27%
Conclusion
This application note outlines a comprehensive and robust framework for conducting a preclinical pharmacokinetic study of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid. The strategic use of its deuterated analog, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, as an internal standard is critical for achieving the high-quality bioanalytical data required for accurate PK parameter estimation. By following validated protocols grounded in regulatory guidelines, researchers can confidently characterize the ADME properties of new chemical entities, enabling informed decisions in the drug development pipeline.
References
Dean, L. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(9), 891-899. [Link]
Allucent. (n.d.). Noncompartmental vs. Compartmental PK Analysis. Retrieved from [Link]
Gabrielsson, J., & Weiner, D. (2012). Non-compartmental analysis. Methods in Molecular Biology, 929, 377-389. [Link]
Timmins, G. S. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. ResearchGate. [Link]
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. [Link]
Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
Beal, S. L., & Sheiner, L. B. (2018). Methods for Non-Compartmental Pharmacokinetic Analysis With Observations Below the Limit of Quantification. Taylor & Francis Online. [Link]
Ray, K., Mawunyega, K., & Fridstrom, A. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. LCGC International. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
MathWorks. (n.d.). Noncompartmental Analysis. Retrieved from [Link]
Walsh Medical Media. (2023). Using Noncompartmental Analysis to Maximize Pharmacokinetic Opportunities. [Link]
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]
Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]
Application Note: Unambiguous Metabolite Identification and Accurate Quantification Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Introduction: The Imperative for Precision in Metabolomics Metabolomics, the large-scale study of small mo...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Introduction: The Imperative for Precision in Metabolomics
Metabolomics, the large-scale study of small molecules, provides a real-time snapshot of the physiological state of a biological system.[1] This dynamic view offers profound insights into disease mechanisms, drug efficacy, and metabolic health. At the heart of these discoveries lies the accurate identification and quantification of metabolites. However, the inherent complexity of biological matrices presents a significant analytical challenge: the "matrix effect." Co-eluting endogenous compounds can suppress or enhance the ionization of target analytes in mass spectrometry, leading to unreliable and irreproducible results.[2]
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, have become the gold standard for overcoming these challenges.[2][3] By introducing a known quantity of a deuterated analog of the target metabolite into a sample, researchers can normalize for variations in sample preparation, chromatographic separation, and ionization efficiency.[2][4] This application note provides a comprehensive guide to the principles, protocols, and best practices for leveraging deuterated standards in your metabolomics workflow to achieve the highest level of data quality and confidence.
Core Principles: Why Deuterated Standards are a Self-Validating System
The efficacy of deuterated standards hinges on a simple yet powerful principle: the near-identical physicochemical properties of the labeled and unlabeled analyte. Replacing hydrogen with deuterium atoms results in a mass shift detectable by a mass spectrometer, without significantly altering the molecule's chemical behavior.[2] This ensures that the deuterated standard and the endogenous analyte co-elute and experience the same analytical variability, creating a self-validating system within each sample.[2][5]
Key Advantages of Employing Deuterated Standards:
Correction for Matrix Effects: As the deuterated standard co-elutes with the target analyte, it is subject to the same ion suppression or enhancement from the biological matrix. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized.[1][2]
Compensation for Sample Loss: During multi-step sample preparation procedures, some analyte loss is inevitable. The deuterated standard, added at the beginning of the workflow, is lost at a proportional rate, enabling accurate correction of the final calculated concentration.[2]
Improved Accuracy and Precision: By accounting for both matrix effects and variability in sample preparation, deuterated standards significantly enhance the accuracy (closeness to the true value) and precision (reproducibility) of quantitative measurements.[2]
Enhanced Method Robustness: The use of deuterated standards makes analytical methods more resilient to minor variations in experimental conditions, leading to more reliable and comparable results across different sample batches and even different laboratories.[4][5]
Experimental Workflow: A Visual Guide
The successful integration of deuterated standards into a metabolomics workflow requires careful planning and execution. The following diagram illustrates a typical workflow from sample preparation to data analysis.
Caption: A typical workflow for metabolite identification and quantification using deuterated internal standards.
Protocol 1: Sample Preparation with Internal Standard Spiking
This protocol outlines the critical first step of incorporating deuterated standards into your samples. The overarching principle is to add the internal standard as early as possible in the workflow to account for variability in all subsequent steps.[1]
Thaw Samples: Thaw your biological samples on ice to minimize metabolite degradation.
Aliquot Sample: Aliquot a precise volume of each sample into a new microcentrifuge tube.
Spike with Internal Standard: Add a small, precise volume of the deuterated internal standard stock solution to each sample. The final concentration of the internal standard should be optimized to be within the linear range of the assay and ideally close to the expected endogenous concentration of the analyte.
Vortex: Briefly vortex each tube to ensure thorough mixing of the internal standard with the sample matrix.
Protein Precipitation/Extraction: Add the appropriate volume of ice-cold extraction solvent (a common ratio is 4:1 solvent to sample volume).
Vortex and Incubate: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation and metabolite extraction. Incubate at -20°C for at least 20 minutes to further enhance precipitation.
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
Supernatant Transfer: Carefully transfer the supernatant containing the extracted metabolites and the internal standard to a new tube for analysis.
Evaporation and Reconstitution (Optional): Depending on the required concentration factor and compatibility with the LC mobile phase, the supernatant can be dried down under a stream of nitrogen and reconstituted in a suitable solvent.
Protocol 2: LC-MS/MS Analysis for Targeted Metabolomics
This protocol describes a general approach for setting up a targeted LC-MS/MS method using a triple quadrupole (QqQ) mass spectrometer, which is well-suited for quantitative analyses due to its high sensitivity and selectivity.[1]
Instrumentation and Columns:
Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Appropriate chromatography column based on the polarity of the target metabolites (e.g., HILIC for polar compounds, C18 for non-polar compounds).[7][6]
Procedure:
Develop a Separation Method: Optimize the chromatographic conditions (mobile phases, gradient, flow rate, column temperature) to achieve good separation of the target analyte from potential interferences. The deuterated standard should co-elute with the unlabeled analyte.
Optimize Mass Spectrometer Parameters:
Infuse Standards: Individually infuse solutions of the unlabeled analyte and the deuterated internal standard to optimize MS parameters such as collision energy and fragmentor voltage.
Select MRM Transitions: For each compound, select a precursor ion (Q1) and a product ion (Q3) that provide the best sensitivity and specificity. This pair is known as a Multiple Reaction Monitoring (MRM) transition.
Set Up the Acquisition Method:
Create an acquisition method that includes the MRM transitions for both the endogenous analyte and the deuterated internal standard.
Define the retention time window for each analyte to ensure data is only collected when the compound is expected to elute.
Create a Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into a representative matrix (e.g., stripped serum or a pooled sample) that also contains a constant concentration of the deuterated internal standard.
Analyze Samples: Inject the prepared samples and calibration standards into the LC-MS/MS system.
Data Analysis and Interpretation
The final step is to process the acquired data to obtain accurate quantitative results. The general workflow is as follows:
Peak Integration: Integrate the chromatographic peaks for both the endogenous analyte and the deuterated internal standard in all samples and calibration standards.
Calculate Peak Area Ratios: For each injection, calculate the ratio of the peak area of the endogenous analyte to the peak area of the deuterated internal standard.
Generate Calibration Curve: Plot the peak area ratios of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.
Quantify Unknowns: Use the peak area ratios from the unknown samples and the equation from the calibration curve to determine the concentration of the endogenous analyte in each sample.
Data Presentation: Improved Precision with Deuterated Standards
The following table illustrates the typical improvement in data quality when using a deuterated internal standard compared to an external standard.
Parameter
External Standard Quantification
Deuterated Internal Standard Quantification
Accuracy (% Bias)
15-30%
<15%
Precision (%RSD)
10-25%
<10%
Linearity (R²)
>0.98
>0.995
This data is representative and will vary depending on the specific assay and matrix.
Challenges and Considerations: Ensuring Methodological Integrity
While deuterated standards are powerful tools, it is crucial to be aware of potential pitfalls to ensure the integrity of your results.
Isotopic Purity: The deuterated standard should have high isotopic enrichment to minimize any contribution to the unlabeled analyte signal.
Deuterium Exchange: Avoid placing deuterium labels on exchangeable positions (e.g., -OH, -NH, -SH groups), as these can be lost in solution, particularly under acidic or basic conditions.[8][9]
Chromatographic Shift: In some cases, extensive deuteration can lead to a slight shift in retention time compared to the unlabeled analyte. This "isotope effect" should be monitored and accounted for during method development.[9]
Interference: It is essential to ensure that there are no isobaric interferences that could co-elute and affect the accuracy of the measurement. High-resolution mass spectrometry can help in identifying potential interferences.[10]
Logical Framework for Standard Selection
Choosing the right internal standard is critical for the success of your experiment. The following diagram outlines the decision-making process.
Caption: Decision tree for selecting an appropriate deuterated internal standard.
Conclusion: The Foundation of High-Quality Metabolomics Data
References
A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry - Thermo Fisher Scientific.
Internal Standards in metabolomics - IsoLife.
Guide to Metabolomics Analysis: A Bioinform
Isotope tracing-based metabolite identification for mass spectrometry metabolomics - PMC - PubMed Central.
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchG
Internal Standard Sets for Reliable Metabolomic Analysis - IROA Technologies.
Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC - NIH.
Isotope dilution - Wikipedia.
MetaboAnalyst.
A typical metabolomics data analysis workflow including raw data...
Challenges and recent advances in quantitative mass spectrometry‐based metabolomics.
A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to D
Isotopic labeling-assisted metabolomics using LC–MS - PMC - PubMed Central.
Chapter 3: Online Isotope Dilution Mass Spectrometry - Books.
Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis | Analytical Chemistry - ACS Public
Overview of Stable Isotope Metabolomics - Cre
Metabolite Identification Workflows - A Flexibile Approach to D
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuter
Application Notes and Protocols for the Bioanalysis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid using its Deuterated Internal Standard
Abstract This document provides a comprehensive guide for the quantitative determination of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid in biological matrices, primarily human plasma, utilizing its stable isotope-labeled in...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive guide for the quantitative determination of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid in biological matrices, primarily human plasma, utilizing its stable isotope-labeled internal standard, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. The protocol is centered around a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a cornerstone technique in modern bioanalysis for its high sensitivity and selectivity.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies from sample preparation to data analysis, grounded in established scientific principles and regulatory expectations.
Introduction: The Rationale for a Deuterated Internal Standard
In quantitative bioanalysis, particularly for regulatory submissions, achieving accuracy and precision is paramount. Biological matrices are inherently complex, containing numerous endogenous components that can interfere with the analysis, a phenomenon known as the matrix effect.[4][5][6] Matrix effects can lead to ion suppression or enhancement in the mass spectrometer source, compromising the reliability of the data.[7][8]
The use of a stable isotope-labeled (SIL) internal standard (IS), such as 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, is the gold standard for mitigating these challenges.[9][10] A deuterated IS is chemically identical to the analyte of interest, ensuring it co-elutes during chromatography and experiences similar extraction recovery and matrix effects.[9][11][12] Because the IS and the analyte are differentiated by mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their peak areas provides a highly reliable measure of the analyte concentration, effectively normalizing for variations during sample processing and analysis.[10][12]
2-(1-Methyl-1H-imidazol-4-yl)acetic acid is a metabolite of histamine, and its quantification in biological fluids can be relevant for diagnosing conditions like mastocytosis.[13] The deuterated form, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, serves as an ideal internal standard for its analysis.[14][15][]
Materials and Reagents
Material
Supplier
Grade
Notes
2-(1-Methyl-1H-imidazol-4-yl)acetic acid
Sigma-Aldrich, Cayman Chemical, etc.
Reference Standard (>98% purity)
The analyte to be quantified.
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
MedChemExpress, BOC Sciences, etc.
Isotope-Labeled Standard (>98% purity, >99% isotopic purity)
Biological matrix for calibration standards and quality controls.
Acetonitrile
Honeywell, Fisher Scientific, etc.
LC-MS Grade
For protein precipitation and mobile phase preparation.
Methanol
Honeywell, Fisher Scientific, etc.
LC-MS Grade
For stock solution preparation and mobile phase.
Formic Acid
Thermo Fisher Scientific, Sigma-Aldrich, etc.
LC-MS Grade (≥99%)
Mobile phase additive.
Water
Milli-Q® system or equivalent
Ultrapure, 18.2 MΩ·cm
For mobile phase and reagent preparation.
Solid Phase Extraction (SPE) Cartridges
Waters, Agilent, Phenomenex, etc.
e.g., Oasis HLB, Bond Elut Plexa
For sample cleanup. The choice depends on method development.
Experimental Protocols
Preparation of Stock and Working Solutions
The stability of analytes in stock and working solutions is a critical aspect of bioanalytical method validation.[17]
Primary Stock Solutions (1 mg/mL):
Accurately weigh approximately 1 mg of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid (Analyte) and 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 (IS).
Dissolve each in 1 mL of methanol to create 1 mg/mL stock solutions.
Store at -20°C or colder in amber vials. Stability should be assessed as part of method validation.[18]
Working Standard Solutions (for Calibration Curve):
Perform serial dilutions of the Analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions. These will be used to spike into the blank biological matrix.
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration that yields a robust signal in the LC-MS/MS system (e.g., 100 ng/mL). The optimal concentration should be determined during method development.
Sample Preparation: A Comparative Overview
The goal of sample preparation is to remove interfering components from the biological matrix, such as proteins and phospholipids, and to concentrate the analyte.[19][20][21] The choice of technique depends on the required cleanliness of the extract, desired sensitivity, and throughput.
Protein precipitation is a simple and fast method, suitable for early-stage discovery studies.[21]
Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
Add 150 µL of the IS working solution in acetonitrile (this provides a 3:1 ratio of organic solvent to plasma).
Vortex vigorously for 1 minute to ensure complete protein precipitation.
Centrifuge at >10,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LLE offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[22][23]
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
Add 25 µL of the IS working solution.
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). The choice of solvent may require optimization.
Vortex for 5 minutes.
Centrifuge at >3,000 x g for 5 minutes to separate the layers.
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of mobile phase A.
Inject an aliquot into the LC-MS/MS system.
SPE provides the cleanest samples by selectively retaining the analyte on a solid sorbent while interferences are washed away.[20][24][25] This is often the preferred method for regulated bioanalysis.
Recommended Sorbent: A reverse-phase sorbent with hydrophilic-lipophilic balance (e.g., Waters Oasis HLB) is a good starting point for a polar compound like 2-(1-Methyl-1H-imidazol-4-yl)acetic acid.[25]
Pre-treat Sample: To 100 µL of plasma, add 25 µL of the IS working solution, and dilute with 200 µL of 2% phosphoric acid in water.
Condition Sorbent: Pass 1 mL of methanol through the SPE cartridge.
Equilibrate Sorbent: Pass 1 mL of ultrapure water through the cartridge.
Load Sample: Load the pre-treated sample onto the cartridge.
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
Elute: Elute the analyte and IS with 1 mL of methanol or acetonitrile.
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.
Application Note: Establishing Robust Calibration Curves for Bioanalytical Quantitation Using 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
Introduction: The Imperative for Precision in Bioanalysis Quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern drug development, enabling the precise measurem...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Imperative for Precision in Bioanalysis
Quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern drug development, enabling the precise measurement of drugs, metabolites, and biomarkers in complex biological matrices. The accuracy of these measurements is paramount, directly influencing pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response assessments, and critical safety evaluations. However, the inherent complexity of biological samples (e.g., plasma, urine, tissue) introduces significant analytical challenges, including analyte loss during sample preparation and unpredictable matrix effects that can suppress or enhance instrument response.[1][2]
To counteract these variables, the stable isotope dilution (SID) method, employing a stable isotope-labeled internal standard (SIL-IS), is recognized as the gold standard.[3][4] A SIL-IS is chemically identical to the analyte of interest but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This application note provides a detailed protocol and expert guidance for using 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 as a SIL-IS for the accurate quantification of its unlabeled analogue, a key metabolite of histamine.[5] This guide is designed for researchers and drug development professionals seeking to build robust, reliable, and regulatory-compliant calibration curves for their bioanalytical assays.
The Foundational Principle: Stable Isotope Dilution Explained
The effectiveness of a SIL-IS lies in its ability to mimic the behavior of the target analyte throughout the entire analytical workflow. Because the SIL-IS and the analyte have virtually identical physicochemical properties (e.g., polarity, pKa, extraction recovery, chromatographic retention time), any physical loss or ionization efficiency change experienced by the analyte is mirrored by the internal standard.[6][7] The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z).
Consequently, by calculating the ratio of the analyte's peak area to the IS's peak area, these variations are normalized. This ratio, not the absolute response of the analyte, is used to construct the calibration curve, leading to a significant improvement in precision and accuracy.[8][9]
Application Notes and Protocols: The Use of Deuterated Compounds in Drug Metabolism Studies
Abstract Understanding the metabolic fate of a drug candidate is a cornerstone of modern drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on t...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Understanding the metabolic fate of a drug candidate is a cornerstone of modern drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of deuterated compounds in drug metabolism and pharmacokinetic (DMPK) studies. By leveraging the kinetic isotope effect (KIE), deuterium substitution offers a powerful tool to elucidate metabolic pathways, identify metabolites, and modulate pharmacokinetic profiles. This note details the core scientific principles, outlines key applications, and provides step-by-step protocols for in vitro metabolic stability and metabolite identification assays.
Introduction: The Central Role of Drug Metabolism
The journey of a drug through the body is a complex process governed by absorption, distribution, metabolism, and excretion (ADME). Of these, metabolism is often the primary driver of drug clearance and can profoundly influence a compound's efficacy, safety, and duration of action.[1][2] The liver is the principal site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) family, chemically modifies drug molecules.[1] These modifications, broadly classified into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, typically render the drug more water-soluble to facilitate its excretion.
An understanding of a drug's metabolic pathway is critical for:
Predicting Drug-Drug Interactions: Co-administered drugs can compete for the same metabolic enzymes, leading to altered plasma concentrations and potential toxicity.
Identifying Active or Toxic Metabolites: Metabolism can convert a drug into therapeutically active species or, conversely, into reactive, toxic byproducts.[3][4]
Optimizing Pharmacokinetic (PK) Profiles: A drug's metabolic stability directly impacts its half-life and dosing frequency.[5][]
Deuterated compounds have emerged as an indispensable tool in this field. Initially used as tracers and internal standards for mass spectrometry, the strategic incorporation of deuterium into drug molecules is now a sophisticated technique to probe and control metabolic processes.[3][7]
The Scientific Principle: The Deuterium Kinetic Isotope Effect (KIE)
The power of using deuterated compounds lies in a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE) .[8]
Deuterium (D) is a stable, non-radioactive isotope of hydrogen (H) that contains one proton and one neutron in its nucleus, making it approximately twice as heavy as hydrogen. This seemingly subtle difference in mass has a significant impact on the strength of chemical bonds. A carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond.[9] Consequently, more energy is required to break a C-D bond than a C-H bond.[8][9]
When the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction (a common occurrence in CYP450-mediated oxidations), substituting that hydrogen with deuterium will slow down the reaction rate.[9][10][11] This slowing of metabolism at a specific molecular position is the Deuterium Kinetic Isotope Effect. The magnitude of the KIE is expressed as the ratio of the reaction rates (kH/kD) and a value greater than 2 is generally considered significant, indicating that C-H bond cleavage is indeed rate-determining.[9]
Figure 1: Energy profile diagram illustrating the Kinetic Isotope Effect. The higher activation energy (ΔG‡) required to cleave the stronger C-D bond (red) compared to the C-H bond (blue) results in a slower reaction rate.
Core Applications in Drug Metabolism Studies
Metabolite Identification and Pathway Elucidation
Identifying metabolites in complex biological matrices (like plasma or urine) can be challenging. Deuterium labeling provides an elegant solution. When a deuterated parent drug is administered, its metabolites will retain the deuterium label(s). In mass spectrometry (MS) analysis, this results in a characteristic mass shift compared to the unlabeled compound.[12][13]
For example, if a parent drug is labeled with three deuterium atoms (a d3-analog), its corresponding hydroxylated metabolite will appear at a mass 3 Daltons higher than the same metabolite from an unlabeled parent. This allows researchers to:
Trace Metabolic Pathways: By analyzing the mass shifts in fragment ions during tandem MS (MS/MS), one can pinpoint which parts of the molecule have been modified.[13]
Use a 1:1 Mixture: Co-incubating or co-dosing a 1:1 mixture of the deuterated and non-deuterated parent drug creates a unique "doublet" peak signature in the mass spectrum for the parent and every related metabolite, making them instantly recognizable.
Caption: Workflow for metabolite identification using stable isotope labeling.
Probing Reaction Mechanisms and Metabolic Switching
The KIE is a powerful mechanistic probe. By strategically placing deuterium at different "soft spots" (sites susceptible to metabolism) on a molecule, researchers can determine which positions are the primary sites of metabolic attack.[4]
If deuterating a specific position significantly increases the metabolic stability of the compound, it confirms that C-H cleavage at this site is a key rate-limiting step in its clearance.[10][14]
Furthermore, this technique can reveal metabolic switching . If a primary metabolic site is blocked by deuteration, the drug's metabolism may be shunted to a secondary, previously minor, pathway.[14][15] Identifying such alternative pathways is crucial, as they could potentially generate novel active or toxic metabolites.
Therapeutic Applications: The Rise of Deuterated Drugs
Beyond its use as a research tool, the KIE is now being applied therapeutically to improve the properties of drugs themselves. By replacing hydrogens at sites of rapid metabolism, the resulting "deuterated drug" can exhibit a slower rate of clearance, a longer half-life, and reduced plasma level fluctuations.[4][][9] This can lead to:
Improved Patient Compliance: Less frequent dosing schedules.[7]
Enhanced Safety Profile: Lower peak concentrations (Cmax) can reduce dose-dependent side effects, and blocking the formation of a toxic metabolite can improve overall safety.[5][]
Increased Efficacy: More stable plasma concentrations can improve therapeutic effect.[5]
The U.S. FDA approved the first deuterated drug, Austedo™ (deutetrabenazine), in 2017 for treating chorea associated with Huntington's disease.[][17][18][19] This approval recognized the deuterated compound as a new chemical entity (NCE), paving the way for further development in this area.[17][19] Subsequently, other deuterated drugs like deucravacitinib have also received approval, shifting the focus from "deuterium switch" approaches on existing drugs to incorporating deuteration in de novo drug discovery.[5][20][21]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay with Deuterated Analogs
Objective: To compare the metabolic stability of a parent compound (protio-drug) versus its deuterated analog in human liver microsomes (HLM) and determine the magnitude of the KIE on intrinsic clearance.
Materials:
Pooled Human Liver Microsomes (e.g., from suppliers like BioIVT, Corning).
Test Compounds: Protio-drug and Deuterated-drug (10 mM stock solutions in DMSO).
Phosphate Buffer (100 mM, pH 7.4).
NADPH Regenerating System (e.g., NADPH-A and NADPH-B).
Positive Control Compounds (e.g., Midazolam, Dextromethorphan).[22]
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS).
96-well incubation plates and collection plates.
LC-MS/MS system.
Step-by-Step Methodology:
Preparation: Thaw liver microsomes at 37°C and immediately place on ice.[23] Dilute the microsomes in phosphate buffer to an intermediate concentration (e.g., 1 mg/mL for a final concentration of 0.5 mg/mL).[1][22]
Compound Addition: In the incubation plate, add buffer, the microsomal suspension, and the test compound (protio or deuterated) to achieve a final substrate concentration of 1 µM.[22] Prepare wells for each compound at time points (e.g., 0, 5, 15, 30, 45 min).[1] Also include negative controls (without NADPH) and positive controls.
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
Initiation: Start the metabolic reaction by adding the NADPH regenerating system to all wells except the 0-minute and negative control wells. For the 0-minute time point, add the quenching solution before the NADPH.
Incubation: Incubate the plate at 37°C, shaking gently.
Termination (Quenching): At each designated time point (5, 15, 30, 45 min), stop the reaction by adding a volume of ice-cold ACN with internal standard (e.g., 2-3 volumes) to the appropriate wells.[22]
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new collection plate for analysis.
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the parent compounds. Monitor the disappearance of the parent compound over time.
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
Plot the natural logarithm (ln) of the percent remaining versus time.
The slope of the line from the linear regression of this plot equals the elimination rate constant (k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration) .
Calculate the KIE on clearance: KIE = Clint (protio) / Clint (deuterated) .
Example Data Presentation:
Compound
Half-Life (t½, min)
Intrinsic Clearance (Clint, µL/min/mg)
KIE on Clint
Drug-H (Protio)
12.5
110.9
\multirow{2}{*}{4.1}
Drug-D3 (Deuterated)
51.3
27.0
Midazolam (Control)
8.2
170.0
N/A
This is example data for illustrative purposes.
Protocol 2: Metabolite Identification Using a 1:1 Mixture
Objective: To confidently identify the metabolites of a drug candidate in an in vitro system by using a 1:1 mixture of the protio- and a deuterated (e.g., d4) analog.
Methodology:
The experimental setup is nearly identical to Protocol 1. The key difference is the composition of the test article.
Test Article Preparation: Prepare a stock solution containing an equimolar (1:1) mixture of the protio-drug and the d4-deuterated analog.
Incubation: Perform the incubation with liver microsomes as described in Protocol 1. A single, longer time point (e.g., 60 minutes) is often sufficient for metabolite discovery.
Sample Preparation: Quench and process the samples as previously described.
LC-HRMS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument. This is crucial for resolving the isotopic peaks and obtaining accurate mass measurements.
Data Analysis:
Scrutinize the full scan mass spectra for pairs of peaks separated by 4.025 Da (the mass difference between H4 and D4). These doublets are characteristic of the parent drug and all its metabolites.[13]
Use data mining software to automatically detect these isotopic patterns.
Once a doublet is found, obtain an accurate mass measurement to predict the elemental composition of the metabolite.
Acquire MS/MS fragmentation data for both peaks of the doublet. The fragments that retain the deuterium label will also appear as doublets, helping to localize the site of metabolic modification.
Conclusion
The strategic use of deuterated compounds is a versatile and powerful technique in drug metabolism research. From elucidating complex metabolic pathways and confirming metabolite structures to designing better, safer medicines, the application of the kinetic isotope effect provides invaluable insights.[3][4][7] The protocols outlined in this note serve as a practical starting point for researchers to integrate this technology into their drug discovery and development workflows, ultimately enabling more informed decision-making and accelerating the progression of promising therapeutic candidates.
References
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
Pirali, T., Serafini, M., & Cargnin, S. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 562–584. [Link]
Cargnin, S., Serafini, M., & Pirali, T. (2019). A primer of deuterium in drug design. Future Medicinal Chemistry, 11(16), 2039–2042. [Link]
Patti, G. J. (2011). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 3(20), 2321–2335. [Link]
Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 257–267. [Link]
Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674–1691. [Link]
Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]
Harbeson, S. L., & Tung, R. D. (2011). Deuterium in Drug Discovery and Development. Annual Reports in Medicinal Chemistry, 46, 403-417. [Link]
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. [Link]
Jarvis, L. M. (2017). FDA approves first deuterated drug. C&EN Global Enterprise, 95(15), 9. [Link]
Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
Rock, D. A., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0205842. [Link]
FDA Law Blog. (2017). FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions. [Link]
Li, B., & Tcyganov, E. N. (2020). Metabolite Annotation through Stable Isotope Labeling. Comprehensive Analytical Chemistry, 91, 237-257. [Link]
Selcia. (2025). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. [Link]
Che, A. (2023). FDA-Approved Deuterated Drugs and Their Syntheses. Medium. [Link]
Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. PubMed. [Link]
Bueschl, C., et al. (2017). Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation. Frontiers in Plant Science, 8, 396. [Link]
Preventing isotopic exchange of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
Guide to Preventing Isotopic Exchange and Ensuring Experimental Integrity Frequently Asked Questions (FAQs) & Troubleshooting This section addresses the most common questions and challenges encountered when handling this...
This section addresses the most common questions and challenges encountered when handling this deuterated compound.
Section 1: Understanding the Fundamentals of Isotopic Exchange
Q1: What is isotopic exchange, and why is it a critical concern for 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3?
Q2: Which deuterium atoms and protons on the molecule are at risk of exchange?
A: The risk of exchange is not uniform across the molecule. It is dictated by the acidity and bond type of the hydrogen/deuterium atom. The structure contains several distinct sites, each with a different level of susceptibility.
Below is a diagram highlighting the key positions on the molecule, followed by a risk assessment table. The primary label of interest, the N-methyl-d3 group, is generally stable. However, other protons on the molecule are highly labile.
Caption: Molecular structure with key positions highlighted.
Position
Label
Exchange Risk
Scientific Rationale
Carboxylic Acid
H (proton)
EXTREME
The acidic proton of a carboxylic acid is highly labile and will rapidly exchange with any available deuterons or protons from protic solvents (e.g., D₂O, methanol).[5] This is an expected equilibrium process.
Imidazole Ring C2
H (proton)
MODERATE
This C-H bond is the most acidic on the imidazole ring. Exchange is significantly slower than for O-H or N-H protons but can be catalyzed by basic (alkaline) conditions.[6][7] The half-life of this exchange can be on the order of days.[8]
Acetic Acid Methylene
H (protons)
LOW
These C(sp³)-H protons are alpha to a carbonyl group, making them slightly acidic. However, exchange typically requires harsh conditions or specific enzymatic/chemical catalysis and is not a concern under standard analytical workflows.[9]
N-Methyl Group
D (deuterons)
VERY LOW
These C(sp³)-D bonds are covalently stable and non-acidic. Isotopic exchange at this position is highly unlikely under typical experimental conditions. Preserving this -d3 label is the primary goal.
Q3: What are the primary experimental factors that can trigger unwanted H-D exchange?
A: Several factors can inadvertently promote the exchange of deuterium, particularly at the C2 position of the imidazole ring:
pH: This is the most critical factor. The H-D exchange at the C2 position is base-catalyzed.[7][10] The reaction rate increases significantly in alkaline (basic) solutions due to the abstraction of the C2 proton by hydroxide ions (or deuteroxide ions).[6]
Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) are direct sources of exchangeable protons. If these solvents are used, they can facilitate the gradual loss of deuterium from more labile positions.[1]
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including isotopic exchange.
Exposure Time: The longer the compound is exposed to unfavorable conditions (high pH, protic solvents, high temperature), the greater the extent of exchange will be.
Section 2: Proactive Prevention: Storage and Handling Best Practices
Q4: How should I store my solid compound and prepared solutions to ensure long-term stability?
A: Proper storage is the first line of defense against degradation and isotopic exchange. Adherence to these conditions is crucial to maintain both chemical purity and isotopic enrichment.[11]
Parameter
Solid Compound
Solutions (in Aprotic Solvents)
Rationale
Temperature
-18°C (Standard) or 5°C (Short-term)
-18°C
Reduces reaction kinetics, minimizing both chemical degradation and potential exchange.[11][12]
Atmosphere
Inert Gas (Argon or Dry Nitrogen)
Inert Gas (Argon or Dry Nitrogen)
Prevents exposure to atmospheric moisture, which is a primary source of protons for exchange.[13]
Light
Amber vials or store in the dark
Amber vials or store in the dark
Protects against light-catalyzed degradation, which can affect chemical stability.[11]
Container
Tightly sealed vials with PTFE-lined caps
Tightly sealed vials with PTFE-lined caps
Ensures an airtight seal to prevent moisture ingress.
Critical Handling Tip: When removing a vial from cold storage, always allow it to warm to room temperature before opening . This prevents atmospheric moisture from condensing inside the cold vial, which would introduce water and compromise the integrity of your sample.[11]
Q5: Which solvents are recommended for preparing solutions, and which should be strictly avoided?
A: Solvent selection is critical. The ideal solvent should be aprotic and anhydrous (dry).
Highly Recommended (Aprotic):
Acetonitrile (ACN)
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Anhydrous Dimethyl Sulfoxide (DMSO)
For NMR: Deuterated Chloroform (CDCl₃), Acetone-d6, Acetonitrile-d3, DMSO-d6. Always use a fresh, sealed bottle or ampule.
Use with Caution (Protic):
Methanol (MeOH), Ethanol (EtOH)
Water (H₂O), Deuterium Oxide (D₂O)
Reasoning: These solvents are a direct source of exchangeable protons/deuterons. While they may be necessary for certain biological assays or as LC-MS mobile phases, be aware that they can cause exchange of the carboxylic acid proton and, over time and under the wrong pH, the C2-imidazole proton. If their use is unavoidable, prepare solutions fresh and analyze them promptly.
Section 3: Troubleshooting and Verifying Isotopic Purity
Q6: I suspect isotopic exchange has occurred in my sample. How can I definitively confirm this?
A: A multi-technique approach provides the most comprehensive confirmation of isotopic purity and structure.[14][15]
High-Resolution Mass Spectrometry (HR-MS): This is the most direct and sensitive method.[16] By analyzing the full scan mass spectrum, you can observe the isotopic distribution (isotopologues). A pure -d3 compound will show a dominant peak at M+3. If H-D exchange has occurred, you will see an increase in the intensity of the M+2, M+1, and M+0 peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR: For a 1-Methyl-d3 labeled compound, the characteristic singlet for the N-methyl protons (typically around 3.7 ppm) should be absent or significantly diminished. The appearance or increase in the intensity of this peak is a clear indicator of back-exchange.[17]
²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal corresponding to the N-methyl-d3 group should be present. A loss of signal intensity over time would indicate exchange.[15]
Q7: My LC-MS analysis shows a drift in isotopic purity over the course of an experiment. What is the most likely cause?
A: This is a common issue, often traced back to the mobile phase conditions.
Mobile Phase pH: If your mobile phase is buffered to a pH > 8, it can catalyze the slow exchange of the C2-proton on the imidazole ring during the sample's residence time in the autosampler or on the column.
Protic Solvents: Using water or methanol in the mobile phase provides the source of protons for the exchange.
Troubleshooting Steps:
Analyze a freshly prepared sample immediately to establish a baseline isotopic purity.
Re-analyze the same sample after it has been sitting in the autosampler for several hours. A significant shift in the isotopic distribution points to an issue with the mobile phase or storage conditions.
If possible, lower the pH of the mobile phase. The minimum exchange rate for backbone amide hydrogens in proteins (a related process) occurs around pH 2.6, suggesting acidic conditions are generally safer.[1]
Keep the autosampler temperature low (e.g., 4°C) to slow the rate of exchange.
Protocols and Methodologies
Workflow for Maintaining Isotopic Integrity
The following diagram outlines a self-validating workflow designed to minimize the risk of isotopic exchange from receipt of the compound to final analysis.
Caption: Recommended workflow for handling deuterated compounds.
Protocol 1: Preparation of a Stock Solution
This protocol is designed to create a stock solution while minimizing exposure to atmospheric moisture.
Preparation: Move the sealed vial of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 from the freezer to a desiccator and allow it to equilibrate to ambient room temperature for at least 30 minutes.
Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent (e.g., Acetonitrile). Use a fresh bottle or one that has been stored properly under an inert atmosphere.
Inert Atmosphere: Perform the weighing and dissolution in a glove box or glove bag with a dry nitrogen or argon atmosphere. If unavailable, work quickly under a steady stream of inert gas directed into the vial.[18]
Weighing: Tare a clean, dry autosampler vial. Quickly transfer the desired amount of the solid compound into the vial and cap it immediately. Record the exact weight.
Dissolution: Using a dry, gas-tight syringe, add the calculated volume of anhydrous solvent to the vial.
Mixing: Gently vortex the vial until the compound is fully dissolved. Do not shake, as this can introduce contaminants from the cap.[18]
Storage: Purge the headspace of the vial with inert gas, seal tightly, and wrap the cap with paraffin film. Store in a freezer at -18°C.
Protocol 2: Confirming Isotopic Purity via HR-MS
This procedure provides a quantitative assessment of the deuterium content.
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of your compound using a suitable LC-MS grade solvent, such as 50:50 acetonitrile:water with 0.1% formic acid. (Note: The brief exposure to a protic solvent for this analysis is acceptable and necessary for ionization).
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of resolving the different isotopologues.
Acquisition Mode: Acquire data in full scan mode with positive electrospray ionization (ESI+). Ensure the mass range covers the expected m/z of the protonated molecule.
Data Analysis:
Extract the ion chromatogram for the theoretical m/z of the unlabeled compound ([M+H]⁺), M+1, M+2, and the deuterated compound ([M-d3+H]⁺).
Integrate the areas of the mass peaks for each isotopologue.
Calculate the isotopic purity using the following formula:
% Purity = [Area(M+3) / (Area(M+0) + Area(M+1) + Area(M+2) + Area(M+3))] * 100
Acceptance Criteria: For most applications, an isotopic purity of ≥98% is considered acceptable.
Purity issues with synthetic 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
Welcome to the technical support guide for synthetic 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. This document is designed for researchers, analytical scientists, and drug development professionals who utilize this isot...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for synthetic 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. This document is designed for researchers, analytical scientists, and drug development professionals who utilize this isotopically labeled compound, primarily as an internal standard in mass spectrometry-based quantitative analysis. Given the stringent purity requirements for such applications, this guide provides in-depth troubleshooting advice and validated protocols to identify and resolve common purity-related issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the quality and handling of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3.
Q1: What is the primary application of this deuterated compound?
A1: 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 is almost exclusively used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its non-labeled analogue, a metabolite of histamine, by liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Because it is chemically identical to the analyte but has a +3 Da mass shift, it can be added to biological samples at a known concentration to correct for variations in sample preparation, matrix effects, and instrument response.[1][2]
Q2: What are the critical purity specifications for a reliable internal standard?
A2: Two distinct purity metrics are crucial:
Chemical Purity: This refers to the percentage of the material that is the target molecule, irrespective of its isotopic composition. For quantitative assays, the chemical purity should be as high as possible, ideally >99.0% as determined by HPLC-UV or qNMR.[1]
Isotopic Purity (or Isotopic Enrichment): This measures the percentage of the molecule that contains the desired number of deuterium atoms (in this case, three). High isotopic purity is essential to prevent signal interference with the non-labeled analyte. The recommended specification is typically ≥98% enrichment with the d3 isotopologue.[1]
Q3: What are the most common impurities I might encounter?
A3: Impurities can arise from the synthetic route. A plausible synthesis involves the N-methylation of 2-(1H-imidazol-4-yl)acetic acid using a deuterated methyl source (e.g., d3-methyl iodide). Based on this, the primary impurities are:
Unlabeled Analyte (d0): The most critical impurity, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid, arises from any non-deuterated methylating reagent. Its presence directly contributes to the analyte's signal, causing over-quantification, especially at the lower limit of quantification (LLOQ).
Unreacted Starting Material: Residual 2-(1H-imidazol-4-yl)acetic acid from an incomplete methylation reaction.
Isomeric Impurities: Depending on the synthesis of the imidazole core, the regioisomeric impurity 2-(1-Methyl-1H-imidazol-5-yl)acetic acid may be present. While it has the same mass, it can often be separated chromatographically.
Partially Labeled Species (d1, d2): Incomplete deuteration of the methylating reagent can lead to these species.
Part 2: Analytical & Purification Protocols
This section provides validated, step-by-step methodologies for assessing purity and undertaking purification.
Protocol 1: HPLC-UV Method for Chemical Purity Assessment
Due to the polar and zwitterionic nature of the analyte, specialized reversed-phase or mixed-mode chromatography is recommended for optimal peak shape and retention.
Methodology:
Column Selection: A mixed-mode column (e.g., combining reversed-phase and ion-exchange characteristics) is ideal. Alternatively, a modern C8 or C18 column designed for polar analytes can be effective.[4][5]
Mobile Phase Preparation:
Mobile Phase A: 10 mM Potassium Phosphate, adjust to pH 3.0 with phosphoric acid in water.
Mobile Phase B: Acetonitrile.
Gradient Elution Program:
Start with 2-5% Mobile Phase B. The low initial organic content is critical for retaining this polar compound.[4][5]
Run a linear gradient to 50% B over 15 minutes.
Include a high-organic wash step (e.g., 95% B) followed by re-equilibration.
Instrument Parameters:
Flow Rate: 0.8 - 1.0 mL/min for a 4.6 mm ID column.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
Detection Wavelength: 214 nm.
Sample Preparation: Dissolve the compound in the initial mobile phase (e.g., 95:5 A:B) at a concentration of approximately 0.5 mg/mL.
Table 1: HPLC Troubleshooting for Common Purity Issues
Observed Problem
Potential Cause & Solution
Poor Peak Shape (Tailing)
The compound is basic. The low pH mobile phase (pH 3.0) protonates the imidazole nitrogen, improving interaction with the column and reducing tailing. Ensure the buffer capacity is sufficient.
No or Low Retention
The compound is highly polar. Use a column designed for polar analytes or a mixed-mode column. Ensure the starting percentage of organic solvent in your gradient is very low (≤5%).
Multiple Peaks Detected
These could be starting materials, isomers, or byproducts. Use the LC-MS protocol below to identify the mass of each peak and cross-reference with the potential impurities listed in FAQ Q3.
Protocol 2: LC-MS Analysis for Isotopic Purity & Impurity ID
High-resolution mass spectrometry (HRMS) is the definitive technique for confirming isotopic distribution and identifying unknown impurities.
Methodology:
LC System: Use the same HPLC method as described in Protocol 1 to ensure chromatographic separation of impurities.
Mass Spectrometer: A high-resolution instrument (e.g., TOF, Orbitrap) is strongly recommended to resolve the different isotopologues.
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+). The molecule will readily protonate to form the [M+H]+ ion.
Data Acquisition:
Acquire data in full scan mode over a mass range of m/z 100-250.
Expected [M+H]+ ions:
d0 (unlabeled): m/z 141.06
d1: m/z 142.07
d2: m/z 143.07
d3 (target): m/z 144.08
Data Analysis for Isotopic Purity:
Integrate the extracted ion chromatograms (EICs) for each isotopologue (m/z 141.06, 142.07, 143.07, 144.08).
Calculate the isotopic purity using the following formula:
Note: This calculation must be corrected for the natural isotopic abundance of C, N, and O in the molecule. Most modern mass spectrometry software can perform this correction automatically.
Protocol 3: 1H NMR Analysis for Structural Confirmation
NMR provides unambiguous structural confirmation and can quickly identify the presence of non-deuterated material.
Methodology:
Sample Preparation: Dissolve ~5-10 mg of the compound in Deuterium Oxide (D2O). The compound is a zwitterion and should be soluble in water.
Instrument: 400 MHz or higher NMR spectrometer.
Data Acquisition: Acquire a standard proton spectrum.
Expected Chemical Shifts (δ, ppm): The exact shifts can vary, but are predicted to be in the following regions.[6]
~7.7 ppm (singlet, 1H): Imidazole ring proton at the C2 position.
~7.0 ppm (singlet, 1H): Imidazole ring proton at the C5 position.
Absence of N-CH3 signal: A clean spectrum should show no significant signal around 3.8-4.0 ppm, which is where the non-deuterated N-methyl group would appear. The presence of a singlet in this region is a direct indication of d0 impurity.
Table 2: NMR Troubleshooting Guide
Observed Problem
Potential Cause & Interpretation
Singlet peak around 3.8-4.0 ppm
This is the N-CH3 signal from the non-deuterated (d0) impurity. The integration of this peak relative to the imidazole protons can be used to estimate the level of this critical impurity.
Complex multiplets in the aromatic region
Could indicate the presence of isomeric impurities (e.g., 5-substituted isomer) or unreacted starting material, which would have a different set of imidazole proton signals.
Broad peaks
The compound may be aggregating or undergoing slow proton exchange. Ensure the sample is fully dissolved. The pH of the D2O solution can also affect peak shape.
Part 3: Troubleshooting Purity Issues - A Logic-Based Approach
This section provides a workflow for diagnosing and addressing purity problems discovered during analysis.
Diagram 1: General Troubleshooting Workflow
This diagram outlines the decision-making process when a purity issue is first identified.
Caption: Troubleshooting workflow for purity issues.
Diagram 2: Synthetic Pathway and Impurity Origins
This diagram illustrates the likely synthetic route and where specific impurities are introduced.
Caption: Origins of impurities during synthesis.
References
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. [Link]
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
Abd Rahman, N. A., et al. (2022). Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. Sains Malaysiana, 51(8), 2415-2425. [Link]
Yoshikawa, T., et al. (1998). Novel histamine measurement by HPLC analysis used to assay histidine decarboxylase inhibitory activity of shoyuflavones from soy sauce. Bioscience, Biotechnology, and Biochemistry, 62(8), 1488-1491. [Link]
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
Pascale, R., et al. (2021). Development of a Rapid and Eco-Friendly UHPLC Analytical Method for the Detection of Histamine in Fish Products. Foods, 10(10), 2289. [Link]
Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107–1110. [Link]
Wang, J., et al. (2015). Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite. Journal of Chromatographic Science, 53(7), 1125–1130. [Link]
Latorre-Moratalla, M. L., et al. (2017). New approach for the diagnosis of histamine intolerance based on the determination of histamine and methylhistamine in urine. Journal of Pharmaceutical and Biomedical Analysis, 145, 359-365. [Link]
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
Kaga, A., et al. (2024). Supplementary Information: Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base co-catalysis. The Royal Society of Chemistry. [Link]
Mokhtari Aliabad, J., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]
Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 16(20), 1940-1947. [Link]
Reddy, P., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) for Acetic acid. [Link]
El-Ghannam, A. et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5988. [Link]
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. [Link]
Skwierawska, A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5988. [Link]
Keyt, B. A., & Paice, J. L. (1984). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 306, 343-351. [Link]
Deuterium labeling stability of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
Technical Support Center: 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 Welcome to the technical support resource for 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. This guide is designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
Welcome to the technical support resource for 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. This guide is designed for researchers, scientists, and drug development professionals to ensure the successful application of this deuterated standard in your analytical and metabolic studies. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and extensive field experience to help you maintain the isotopic integrity of this compound and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3?
This compound is a deuterium-labeled isotopologue of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid. Its primary application is as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The three deuterium atoms on the methyl group provide a distinct mass shift, allowing it to be differentiated from the endogenous (unlabeled) analyte in complex biological matrices like plasma, urine, or tissue homogenates.
Q2: Where is the deuterium label located, and why is this important?
The three deuterium atoms are located on the N-methyl group of the imidazole ring. This position is generally stable and not prone to back-exchange with protons from the solvent under typical physiological or analytical conditions. The stability of the C-D bond is significantly higher than that of N-H or O-H bonds, making this a robust labeling strategy.
Q3: What are the primary factors that could compromise the stability of the deuterium label?
While the C-D bonds on the methyl group are robust, extreme experimental conditions can potentially lead to label instability. The most significant risks are:
Harsh pH: Exposure to very strong acids or bases, particularly at elevated temperatures, could theoretically catalyze exchange, although this is unlikely for a methyl group.
Radical Reactions: Certain in-vitro metabolic systems that generate radical species could potentially abstract a deuterium atom.
Photochemical Degradation: Prolonged exposure to high-energy light (e.g., UV) is a general risk factor for many organic molecules and could potentially initiate degradation pathways.
Q4: How should I properly store 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3?
To ensure long-term stability and preserve isotopic purity, we recommend the following storage conditions:
Solid Form: Store the lyophilized powder at -20°C or colder, protected from light and moisture. The use of a desiccator is highly recommended.
Stock Solutions: Prepare stock solutions in a non-protic organic solvent like anhydrous acetonitrile or DMSO. Store these solutions tightly capped at -20°C or colder. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
Storage Condition
Recommended Temperature
Solvent/Form
Key Considerations
Long-Term
≤ -20°C
Solid (Lyophilized)
Protect from light and moisture.
Working Stock
≤ -20°C
Anhydrous Acetonitrile/DMSO
Aliquot to avoid freeze-thaw cycles.
Diluted Samples
2-8°C
Aqueous/Biological Matrix
For short-term use (e.g., autosampler). Analyze promptly.
Troubleshooting Guide: Isotopic Purity and Experimental Integrity
This section addresses specific issues you might encounter during your experiments.
Issue 1: Apparent Loss of Isotopic Purity in Mass Spectrometry Data
Symptom: You observe a signal at the mass of the unlabeled analyte in your control samples (blanks spiked only with the deuterated internal standard).
Potential Causes & Solutions:
In-Source Back-Exchange: This is a rare phenomenon where deuterium atoms exchange with protons within the ion source of the mass spectrometer.
Troubleshooting: Modify ion source parameters. Lowering the source temperature or using a less harsh ionization method (e.g., APCI instead of ESI, if applicable) can sometimes mitigate this.
Contamination: The most common cause is contamination of the unlabeled analyte in your system.
Troubleshooting Workflow:
Systematic Cleaning: Thoroughly flush the LC system, including the autosampler needle and injection port, with a strong solvent wash.
Blank Injections: Inject a series of mobile phase blanks to ensure the system is clean.
Fresh Solvents: Prepare fresh mobile phases and sample diluents. Contamination can often be traced back to a single shared solvent bottle.
Impurity in the Standard: While highly unlikely with a certified standard, it's a possibility.
Verification Protocol: Prepare a fresh, high-concentration solution of the deuterated standard in a clean solvent (e.g., acetonitrile) and acquire a high-resolution mass spectrum. This will allow you to accurately determine the isotopic distribution and confirm the specified purity.
Diagram: Troubleshooting Workflow for Purity Issues
Caption: A logical workflow for diagnosing the source of unexpected unlabeled analyte signals.
Issue 2: Poor Recovery or Signal Variability in Biological Samples
Symptom: The internal standard signal is inconsistent or significantly lower in extracted biological samples compared to simple solvent standards.
Potential Causes & Solutions:
pH-Dependent Extraction Efficiency: The molecule has both a basic imidazole ring and an acidic carboxylic acid group. Its overall charge and, therefore, its solubility in organic solvents will change dramatically with pH.
Expert Insight: The isoelectric point (pI) of the molecule will be where it has neutral charge and potentially lowest aqueous solubility. You must control the pH of your sample during extraction to ensure consistent partitioning.
Protocol: For solid-phase extraction (SPE) or liquid-liquid extraction (LLE), adjust the sample pH to be at least 2 units away from the pKa of the functional groups to ensure it is either fully protonated or deprotonated for consistent recovery.
Metabolic Instability: While the deuterium label itself is stable, the molecule as a whole could be metabolized by enzymes present in the biological matrix (e.g., plasma esterases, liver microsomes).
Troubleshooting:
Incubation Control: Incubate the deuterated standard in the biological matrix at 37°C for a period matching your sample preparation time. Compare the signal to a sample where the standard was added to the matrix just before protein precipitation/extraction. A significant decrease in the incubated sample suggests metabolic liability.
Inhibitors: If metabolism is suspected, consider adding broad-spectrum enzyme inhibitors to your collection tubes or during sample preparation, if compatible with your overall analytical goals.
Diagram: Key Factors in Sample Preparation
Caption: Critical parameters to control during sample extraction for consistent recovery.
Experimental Protocols
Protocol 1: Verification of Isotopic Purity by High-Resolution Mass Spectrometry
This protocol confirms the isotopic distribution of the standard.
Preparation: Prepare a 1 µg/mL solution of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 in 50:50 acetonitrile:water with 0.1% formic acid.
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
Method: Infuse the solution directly or use a short LC method. Acquire data in positive ion mode, looking for the [M+H]+ ion.
Data Analysis:
Calculate the theoretical exact mass for the unlabeled ([M+H]+) and the d3-labeled ([M+3D+H]+) species.
Extract the ion chromatograms for both masses.
Measure the peak areas and calculate the isotopic purity as: Purity (%) = [Area(d3) / (Area(d3) + Area(d0))] * 100.
This value should match the certificate of analysis.
References
General Principles of Isotopic Labeling: Isotopic Labeling, ScienceDirect. [Link]
Use of Internal Standards in Mass Spectrometry: The Use of Internal Standards in Mass Spectrometry, Technology Networks. [Link]
Bioanalytical Method Validation: Bioanalytical Method Validation: A Revisit, Journal of Pharmaceutical and Biomedical Analysis. [Link]
Optimization
Technical Support Center: Synthesis of Deuterated Imidazole Derivatives
Welcome to the technical support center for the synthesis of deuterated imidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of deuterated imidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isotopic labeling. Deuterated imidazoles are invaluable tools in mechanistic studies, pharmacokinetic profiling (Deuterium Kinetic Isotope Effect), and as internal standards for mass spectrometry. However, their synthesis presents unique challenges not encountered with their protic analogues.
This resource provides in-depth, troubleshooting-focused FAQs and technical guides to address common issues, from achieving high isotopic enrichment to preventing H/D back-exchange during workup and analysis.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered during the synthesis of deuterated imidazoles. Each answer provides not just a solution, but an explanation of the underlying chemical principles.
Question 1: My deuteration reaction is resulting in low or incomplete isotopic enrichment. What are the likely causes and how can I improve it?
Answer:
Low deuterium incorporation is a frequent challenge and can stem from several factors related to your reaction conditions and choice of reagents.
Cause A: Insufficient Deuterating Reagent: The stoichiometry of your deuterating agent is critical. For reactions involving direct H/D exchange, a large excess of the deuterium source is often necessary to drive the equilibrium toward the deuterated product.
Troubleshooting: Increase the molar excess of the deuterating agent. For expensive reagents like D₂ gas, consider using a closed system or a flow chemistry setup to maximize efficiency and minimize waste.[1] Some protocols suggest that increasing the amount of a reagent like t-BuOD from 5 to 10 equivalents can significantly improve deuteration degrees.[2]
Cause B: Competing Protic Sources: Trace amounts of water (H₂O) or other protic solvents in your reaction vessel can compete with your deuterium source, leading to lower-than-expected incorporation.
Troubleshooting: Rigorously dry all glassware, solvents, and starting materials. Use freshly opened or properly stored deuterated solvents. Consider performing the reaction under an inert, dry atmosphere (e.g., Argon or Nitrogen).
Cause C: Inadequate Catalyst Activity or Loading: For metal-catalyzed Hydrogen Isotope Exchange (HIE) reactions, the catalyst's activity is paramount.[3]
Troubleshooting: Ensure your catalyst is active. For heterogeneous catalysts like Raney Nickel or Palladium on Carbon, ensure it has not been poisoned.[2] For homogeneous catalysts, such as Iridium or Ruthenium complexes, optimize the catalyst loading; typically, 5 mol% is a good starting point for many transformations.[2][4]
Cause D: Reversibility of the Reaction: H/D exchange reactions are often reversible. If the reaction does not proceed to completion, you may be observing an equilibrium state with incomplete deuteration.
Troubleshooting: Consider a "multi-cycle" protocol. After a first deuteration attempt, isolate the partially deuterated product and subject it to a second round of the reaction with fresh deuterating agent. This can push the equilibrium further, achieving higher incorporation than a single, prolonged reaction.[2]
Question 2: Which position on the imidazole ring is most susceptible to H/D exchange, and how can I control regioselectivity?
Answer:
The reactivity of the C-H bonds on the imidazole ring varies significantly. The C2-proton (between the two nitrogen atoms) is the most acidic and therefore the most susceptible to deprotonation and subsequent deuteration, especially under basic conditions.[5][6] The C4 and C5 protons are less acidic and generally require more forcing conditions or specific catalytic systems for exchange.
Mechanism of C2 Deuteration: The exchange at C2 typically proceeds via a base-catalyzed mechanism where a base (like OD⁻ in D₂O) abstracts the C2-proton to form an ylide or carbene intermediate, which is then quenched by a deuterium source.[5][7]
Controlling Regioselectivity:
For C2-Deuteration: Simple incubation in a deuterated solvent like D₂O with a mild base is often sufficient. The rate of this exchange is pH-dependent.[8]
For C4/C5-Deuteration: This is more challenging and typically requires transition-metal catalysis. Catalysts based on Iridium, Rhodium, or Ruthenium can activate these less reactive C-H bonds.[3][9] The choice of catalyst, ligands, and directing groups on the imidazole nitrogen can steer the deuteration to a specific position.[4] For example, using N-protecting groups like acetyl or benzoyl can direct Iridium catalysts to selectively label the C2 position.[4]
Question 3: I've successfully synthesized my deuterated imidazole, but I'm losing deuterium during workup or purification. How can I prevent this "back-exchange"?
Answer:
Back-exchange is the unintended replacement of deuterium atoms with protons from the environment, typically from protic solvents like water or methanol. This is a major issue, especially for deuterons attached to heteroatoms (N-D) or at acidic carbon positions (like C2).
During Aqueous Workup: Avoid acidic or basic aqueous washes if your label is labile under those conditions. If a wash is necessary:
Use D₂O-based solutions (e.g., saturated NaHCO₃ in D₂O).
Work quickly and at low temperatures to minimize the exchange rate.
Immediately extract your product into a dry, aprotic organic solvent.
During Chromatography: Silica gel is a common culprit for back-exchange due to its acidic surface protons and bound water.
Troubleshooting:
Deactivate the Silica: Flush the silica gel column with a solvent mixture containing a small amount of a deuterated amine (e.g., triethylamine-d₁₅) or D₂O, followed by the anhydrous eluent. This neutralizes acidic sites.
Use Alternative Stationary Phases: Consider using less acidic supports like alumina (neutral or basic grade) or Florisil.[10]
Use Aprotic Solvents: Employ rigorously dried, aprotic solvents for your mobile phase.
During Storage: Store the final compound under an inert atmosphere, away from moisture. For long-term storage, consider flame-sealing in an ampoule.[11]
Question 4: My mass spectrometry results show a broad isotopic cluster, suggesting a mix of different deuteration levels. What causes this and how can I get a cleaner product?
Answer:
A broad isotopic cluster indicates that your sample is a mixture of molecules with varying numbers of deuterium atoms (e.g., d₁, d₂, d₃, etc.). This can be due to incomplete reaction or isotopic scrambling.[12]
Cause A: Incomplete Reaction: As discussed in Q1, if the reaction does not go to completion, you will have a distribution of partially deuterated species and unreacted starting material.
Solution: Re-run the reaction under more forcing conditions (higher temperature, longer time), use a higher excess of the deuterating agent, or perform multiple deuteration cycles.[2]
Cause B: Isotopic Scrambling: This can happen if there are multiple sites with similar acidities and the reaction conditions are harsh enough to promote exchange at unintended positions.
Solution: Use milder reaction conditions or a more selective catalyst. Site-selective methods using directing groups can be highly effective.[4] For instance, iridium-catalyzed HIE can provide very specific labeling with minimal scrambling.[13]
Cause C: H/D Exchange During Analysis: The conditions within a mass spectrometer's ion source, especially with heated electrospray ionization (HESI), can sometimes promote back-exchange.[11][12]
Solution: Minimize the ion source temperature to the lowest level that still provides good signal.[12] If possible, use deuterated solvents for the LC-MS mobile phase, though this can be costly.[12]
Category 3: Analytical & Characterization
Question 5: How can I accurately determine the isotopic enrichment and confirm the position of deuteration in my final product?
Answer:
A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for characterizing deuterated compounds.[14]
Mass Spectrometry (for Isotopic Enrichment):
Technique: High-resolution mass spectrometry (HR-MS) is essential to resolve the isotopic peaks.[14][15]
Procedure:
Run the non-deuterated standard to determine its natural isotopic abundance pattern.
Run your deuterated sample under the same conditions.
Compare the experimental isotopic distribution of your sample to the theoretical distribution, correcting for the natural ¹³C abundance. This allows for the calculation of the percentage of isotopic enrichment.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy (for Positional Confirmation):
¹H NMR: This is the most direct way to confirm the position of deuteration. The signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly reduced in intensity.
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. It will show a signal at the chemical shift corresponding to the deuterated position, providing unambiguous proof of labeling.
¹³C NMR: The resonance of a carbon atom bonded to deuterium will appear as a multiplet (due to C-D coupling) and will be shifted slightly upfield compared to the C-H carbon.
Table 1: Comparison of Analytical Techniques for Deuterated Imidazoles
Technique
Information Provided
Common Issues/Considerations
¹H NMR
Positional information (disappearance of H signal), rough estimate of enrichment.
Requires a pure sample. Residual signals can make quantification difficult.
²H NMR
Unambiguous confirmation of D position.
Lower sensitivity than ¹H NMR; requires a higher concentration.
HR-MS
Precise isotopic enrichment (%D), distribution of isotopologues.
Potential for in-source back-exchange.[12] Requires careful data analysis to deconvolve natural abundance.[16]
LC-MS
Combines separation with MS analysis.
Chromatographic isotope effects can cause deuterated compounds to elute slightly earlier than their protic counterparts.[11]
Part 2: In-Depth Technical & Experimental Guides
Guide 1: General Protocol for C2-Deuteration of an Imidazole Derivative via H/D Exchange
This protocol describes a general method for selectively deuterating the C2 position of an N-substituted imidazole using D₂O.
Methodology:
Preparation: Ensure all glassware is oven-dried or flame-dried.
Reaction Setup: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-substituted imidazole starting material (1.0 eq) in D₂O (20-50 eq).
Catalysis: Add a catalytic amount of a base. For sensitive substrates, a mild base like K₂CO₃ (0.1 eq) is suitable. For more robust substrates, NaOD (0.1 eq) can be used to accelerate the reaction.
Reaction: Heat the mixture under an inert atmosphere (e.g., Argon) to 80-100 °C. The reaction time can vary from a few hours to overnight, depending on the substrate's reactivity.
Monitoring: Monitor the reaction progress by taking small aliquots, removing the D₂O in vacuo, dissolving the residue in a dry deuterated solvent (e.g., CDCl₃), and analyzing by ¹H NMR to check for the disappearance of the C2-H signal.
Workup:
Cool the reaction mixture to room temperature.
Carefully neutralize the reaction with DCl in D₂O if a strong base was used.
Extract the product with a dry, aprotic organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction 3-4 times.
Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.
Purification:
Filter off the drying agent and concentrate the solution in vacuo.
If column chromatography is necessary, use deactivated silica gel or alumina as described in the FAQ section.
Guide 2: Troubleshooting Workflow for a Failed Deuteration Reaction
When a deuteration reaction fails or gives a poor yield, a systematic approach is needed to identify the root cause. The following diagram illustrates a logical troubleshooting workflow.
Caption: A decision tree for troubleshooting failed deuteration reactions.
Part 3: Visualizing the Workflow
A successful synthesis campaign for deuterated compounds requires careful planning from reagent preparation through to final analysis. The following workflow diagram outlines the critical stages and decision points.
Caption: General experimental workflow for synthesis of deuterated compounds.
Technical Support Center: Ion Suppression in the Analysis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
This guide provides in-depth troubleshooting strategies and answers to frequently encountered questions regarding the LC-MS/MS analysis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. As a polar, amphoteric molecule, thi...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides in-depth troubleshooting strategies and answers to frequently encountered questions regarding the LC-MS/MS analysis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. As a polar, amphoteric molecule, this stable isotope-labeled internal standard (SIL-IS) and its corresponding unlabeled analyte present unique challenges, primarily the risk of ion suppression from complex biological matrices. This document is designed to equip researchers with the foundational knowledge and practical protocols to identify, mitigate, and overcome these challenges, ensuring data accuracy and reproducibility.
Understanding the Analyte: Key Physicochemical Properties
Before troubleshooting, it is crucial to understand the chemical nature of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid. Its structure, featuring both a basic imidazole ring and an acidic carboxylic acid group, dictates its behavior in solution and during analysis.[1][2]
Property
Value / Description
Implication for Analysis
Molecular Formula
C₆H₅D₃N₂O₂
For the deuterated internal standard.
Structure
Amphoteric; contains a carboxylic acid and an imidazole ring.[1][3]
Dual acidic/basic nature allows for pH-mediated extraction but complicates chromatographic retention.
Polarity
High
Highly polar compounds are poorly retained on traditional reversed-phase (C18) columns, often eluting in the void volume with matrix interferences.[4][5]
The imidazole ring is protonated (cationic) at pH < 6.
These properties make the analyte highly water-soluble and susceptible to co-elution with endogenous polar interferences like salts and phospholipids, which are primary causes of ion suppression.[6][7]
Core Concept: Ion Suppression in LC-MS/MS
Q1: What is ion suppression and why is it a critical problem for my analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of your target analyte is reduced by co-eluting compounds from the sample matrix (e.g., plasma, urine).[8][9] During electrospray ionization (ESI), your analyte and matrix components compete for access to the droplet surface and for the available charge required to become gas-phase ions.[9][10] When high concentrations of matrix components are present, they can dominate this process, suppressing the signal of your analyte and its internal standard.
This phenomenon directly compromises analytical performance by causing:
Poor Sensitivity: The signal-to-noise ratio decreases, raising the limit of quantification (LOQ).[11]
Inaccurate Quantification: If the suppression effect varies between samples or between calibrators and unknown samples, it leads to erroneous concentration measurements.[7][12]
Poor Reproducibility: Inconsistent suppression leads to high variability (%CV) in quality control (QC) samples.[13]
Even highly selective MS/MS methods (using MRM) are susceptible because the interference occurs before mass analysis, during the ionization process itself.[8]
Caption: ESI process and the point of ion suppression.
Troubleshooting Guide: A Step-by-Step Approach
This section is structured to guide you from identifying the problem to implementing robust solutions.
Section 1: Identifying Ion Suppression
A2: The most reliable method is a post-column infusion (PCI) experiment .[13] This technique allows you to visualize exactly where in your chromatogram ion suppression occurs. You continuously infuse a solution of your analyte at a constant rate after the analytical column but before the MS ion source. When you inject a blank matrix extract, any dip in the constant analyte signal directly corresponds to a region of ion suppression caused by eluting matrix components.[13]
Experimental Protocol: Post-Column Infusion (PCI)
Setup: Use a T-junction to connect the eluent flow from your LC column with a syringe pump. The combined flow then enters the MS source.
Infusion Solution: Prepare a solution of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid (the unlabeled analyte is sufficient) in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable, mid-range signal.
Procedure:
a. Begin the LC gradient without an injection and start the syringe pump at a low flow rate (e.g., 5-10 µL/min).
b. Monitor the MRM signal for your analyte until a stable baseline is achieved.
c. Inject a blank matrix sample that has been processed with your current sample preparation method (e.g., protein precipitation).
d. Inject a pure solvent blank for comparison.
Analysis: Compare the chromatograms. A flat baseline from the solvent injection indicates no suppression from the LC system itself. Dips in the baseline from the matrix injection pinpoint the retention times of interfering components.[13]
Caption: Workflow for a post-column infusion experiment.
Section 2: The Role of the Internal Standard (IS)
A3: Yes, using a co-eluting stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for ion suppression.[8][14][15] The underlying principle is that the SIL-IS is chemically and physically almost identical to the analyte, so it should experience the exact same degree of suppression.[8] The ratio of the analyte to the IS should therefore remain constant, allowing for accurate quantification.
However, this compensation is only perfect if the analyte and IS co-elute exactly .[8] Deuterium (²H) labeled standards can sometimes elute slightly earlier than their non-labeled counterparts, especially in high-resolution UPLC systems.[16] If this separation is significant enough to place the IS peak outside the region of maximum suppression while the analyte peak remains inside it, the compensation will fail and the results will be inaccurate.
Actionable Insight: Always overlay the chromatograms of the analyte and the d3-IS from a real sample. Verify that their peak apexes and widths are identical. If a chromatographic shift is observed, method optimization is required to ensure co-elution. Note that ¹³C-labeled standards often exhibit better co-elution with the analyte than deuterium-labeled ones.[16]
Section 3: Optimizing Sample Preparation
A4: Protein precipitation is a fast but non-selective sample preparation method. While it removes proteins, it leaves behind many smaller, polar matrix components, particularly phospholipids and salts, which are major causes of ion suppression.[6][7][8] To improve data quality, a more rigorous cleanup technique is necessary.
Technique
Pros
Cons
Recommendation for Analyte
Protein Precipitation (PPT)
Fast, simple, inexpensive.
Least effective cleanup; high risk of ion suppression.[8]
Not recommended for sensitive assays in complex matrices.
Liquid-Liquid Extraction (LLE)
Good for removing non-polar interferences.
Can be labor-intensive; may not efficiently extract highly polar analytes.[17]
Moderately effective. Requires careful pH optimization to ensure the analyte is in a neutral state for extraction into an organic solvent.
Solid-Phase Extraction (SPE)
Highly selective, provides the cleanest extracts, reduces ion suppression significantly.[9][18][19]
More expensive, requires method development.
Highly Recommended. A mixed-mode or ion-exchange sorbent is ideal.
Protocol: Mixed-Mode Cation Exchange SPE
This protocol is designed to leverage the analyte's basic imidazole group for strong retention and selective elution.
Sorbent: Choose a mixed-mode polymeric sorbent with both reversed-phase and strong cation exchange (SCX) properties.
Condition: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
Equilibrate: Equilibrate with 1 mL of a weak acidic buffer (e.g., 2% formic acid in water). This ensures the imidazole ring (pKa ~6.63) is protonated (positively charged).
Load: Pretreat the plasma sample by diluting it 1:1 with the equilibration buffer and load it onto the cartridge. The positively charged analyte will bind to the SCX sorbent.
Wash 1: Wash with 1 mL of the acidic buffer to remove salts and other polar interferences.
Wash 2: Wash with 1 mL of methanol to remove lipids and other non-polar interferences retained by the reversed-phase mechanism.
Elute: Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The ammonia neutralizes the imidazole ring, disrupting its interaction with the SCX sorbent and allowing it to elute.
Evaporate & Reconstitute: Evaporate the eluent to dryness under nitrogen and reconstitute in the initial mobile phase.
Caption: General steps in a solid-phase extraction protocol.
Section 4: Chromatographic Solutions
A5: Your experience is common. Highly polar compounds like 2-(1-Methyl-1H-imidazol-4-yl)acetic acid have minimal interaction with non-polar C18 stationary phases and are poorly retained in reversed-phase liquid chromatography (RP-LC).[4][20] This early elution often coincides with the "solvent front," where a multitude of polar matrix components elute, causing significant ion suppression.[21]
The solution is to switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (e.g., silica, amide) and a mobile phase with a high percentage of organic solvent.[20][22] In HILIC, polar analytes are retained through partitioning into a water-enriched layer on the surface of the stationary phase.[22][23] This provides excellent retention for polar compounds that are unretained in RP-LC.[4][5]
Benefits of HILIC for this Analysis:
Increased Retention: Moves the analyte away from the void volume and early-eluting interferences.[20]
Orthogonal Selectivity: Provides a different separation mechanism compared to RP-LC.[20]
Enhanced MS Sensitivity: The high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source.[22]
Caption: RP-LC vs. HILIC elution for polar analytes.
Table: Recommended Starting HILIC Conditions
Parameter
Recommended Starting Condition
Notes
Column
Amide or bare silica HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).[24]
Amide columns often provide good peak shape for acidic compounds.
Mobile Phase A
Water with buffer (e.g., 10 mM Ammonium Acetate or Formate, pH adjusted).[24]
Volatile buffers are essential for MS compatibility.
Mobile Phase B
Acetonitrile with buffer (e.g., 10 mM Ammonium Acetate or Formate).[24]
High organic content is required for retention.
Initial Gradient
90-95% Mobile Phase B.
Start with high organic to ensure analyte retention.
Gradient Elution
Decrease %B over time (e.g., to 40-50%) to elute the analyte.[20]
This is the reverse of a typical RP-LC gradient.
Column Temp.
30-40 °C.
Injection Volume
1-5 µL.
Reconstitute samples in high organic solvent to avoid peak distortion.
Frequently Asked Questions (FAQs)
Q: Can I just dilute my sample to reduce matrix effects?
A: Yes, dilution is a simple strategy to reduce the concentration of interfering matrix components.[8] However, it also dilutes your analyte, which can compromise sensitivity and may not be feasible for trace-level quantification.[8][15] It is often a last resort or used in combination with other techniques.
Q: What are phospholipids and why are they a major problem?
A: Phospholipids are endogenous components of cell membranes found in high concentrations in plasma.[6] They have a polar head group and non-polar tails, causing them to interfere across a wide range of chromatographic conditions. They are notorious for causing significant ion suppression in ESI-MS.[6][7][21] Effective sample preparation like SPE is crucial for their removal.
Q: My d3-IS and analyte peaks are slightly separated. Is this a problem?
A: Yes, this can be a significant problem. If the degree of ion suppression is not uniform across the elution window where the two peaks appear, the analyte/IS ratio will not be constant, leading to inaccurate and imprecise results.[16] Perfect co-elution is the goal for reliable compensation.
References
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? PubMed. [Link]
Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Today. [Link]
Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric. Semantic Scholar. [Link]
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. [Link]
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA portal. [Link]
Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Net-Interlab. [Link]
Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]
Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. MDPI. [Link]
Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes. ACS Publications. [Link]
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]
Ion suppression (mass spectrometry). Wikipedia. [Link]
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. ResearchGate. [Link]
Facile Separation of Acetic Acid from 1-Ethyl-3-methylimidazolium Acetate Ionic Liquid with the Aid of a Protic Solvent. PMC - NIH. [Link]
Solvents and Caveats for LC-MS. Waters Corporation. [Link]
Vortex-assisted ionic liquid based liquid-liquid microextraction of selected pesticides from a manufacturing wastewater sample. ResearchGate. [Link]
A Senior Application Scientist's Guide to Isotopic Purity Assessment of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous characterization of isotopically labeled compounds is a cornerstone of success. The use of deuterium-labeled molecul...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous characterization of isotopically labeled compounds is a cornerstone of success. The use of deuterium-labeled molecules, such as 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, offers significant advantages in pharmacokinetic and metabolic studies. However, the therapeutic and analytical benefits of these compounds are fundamentally reliant on their isotopic purity. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the isotopic purity of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, complete with supporting experimental data and detailed protocols.
The Critical Importance of Isotopic Purity
The strategic replacement of hydrogen with its stable isotope, deuterium, can beneficially alter a drug candidate's metabolic profile, potentially enhancing its therapeutic index. Furthermore, deuterated analogs are invaluable as internal standards in quantitative bioanalysis. The presence of even minor amounts of non-deuterated or partially deuterated isotopologues can confound experimental results and compromise the integrity of a study. Therefore, the precise and accurate determination of isotopic purity is not merely a quality control measure but a fundamental aspect of scientific rigor in drug development.
Analytical Approaches: A Comparative Overview
The two most powerful and widely adopted techniques for the determination of isotopic purity are Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and, when used in concert, they provide a comprehensive and robust assessment of isotopic enrichment.
Feature
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle
Separation by chromatography followed by mass-to-charge ratio analysis.
Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Information Provided
Isotopic distribution (d0, d1, d2, d3, etc.), molecular weight confirmation.
Site-specific deuterium incorporation, quantification of residual protons.
Sensitivity
High (picogram to femtogram range).
Moderate (microgram to milligram range).
Sample Requirement
Low (micrograms).
Higher (milligrams).
Throughput
High.
Moderate.
Key Advantage
Excellent for determining the distribution of all isotopologues.
Provides definitive structural information and site of deuteration.
Potential Challenge
Ion suppression effects, potential for in-source H/D exchange.
Lower sensitivity, potential for signal overlap.
In-Depth Analysis by High-Resolution Mass Spectrometry
LC-HRMS is a cornerstone technique for isotopic purity assessment due to its exceptional sensitivity and mass accuracy. It allows for the clear resolution and quantification of the deuterated parent compound from its less-deuterated isotopologues.
The Causality Behind the LC-HRMS Workflow
The primary objective of the LC-HRMS analysis is to chromatographically separate the analyte of interest from any potential impurities and then to resolve and quantify the different isotopologues based on their precise mass-to-charge ratios. The high resolution of the mass analyzer is critical to distinguish between the small mass differences of the deuterated species.
Figure 1: LC-HRMS workflow for isotopic purity assessment.
Experimental Protocol: LC-HRMS
Sample Preparation: Accurately prepare a stock solution of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 in a suitable high-purity solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 1 µg/mL.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 5-95% B over 5 minutes).
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
Scan Range: m/z 100-200.
Resolution: >60,000.
Data Analysis:
Extract the ion chromatograms for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues.
Integrate the peak areas for each isotopologue.
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
The isotopic purity is reported as the percentage of the desired d3 species.
Supporting Experimental Data (Illustrative)
For 2-(1-Methyl-1H-imidazol-4-yl)acetic acid (C₆H₈N₂O₂), the monoisotopic mass is 140.0586 Da. The deuterated analog, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 (C₆H₅D₃N₂O₂), has a theoretical monoisotopic mass of 143.0774 Da.
Isotopologue
Theoretical m/z ([M+H]⁺)
Measured Peak Area (Illustrative)
Relative Abundance (%)
d0 (C₆H₉N₂O₂⁺)
141.0664
5,000
0.5
d1 (C₆H₈DN₂O₂⁺)
142.0727
15,000
1.5
d2 (C₆H₇D₂N₂O₂⁺)
143.0790
30,000
3.0
d3 (C₆H₆D₃N₂O₂⁺)
144.0853
950,000
95.0
Total
1,000,000
100.0
Isotopic Purity (d3) = (Peak Area of d3 / Total Peak Area) x 100 = 95.0%
A crucial consideration is the potential for in-source hydrogen-deuterium (H/D) exchange , particularly for acidic protons like the one on the carboxylic acid group. Using a mobile phase with a low pH (e.g., 0.1% formic acid) helps to minimize this exchange and ensure the integrity of the measurement.
Definitive Structural Confirmation with Quantitative NMR (qNMR)
While LC-HRMS provides an excellent overview of the isotopic distribution, qNMR offers unparalleled insight into the specific location of the deuterium labels and a highly accurate quantification of the residual non-deuterated species.
The Power of qNMR in Isotopic Purity Assessment
The fundamental principle of qNMR is that the integrated area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from a proton in a deuterated position to a signal from a non-deuterated position within the same molecule, a precise measurement of isotopic purity can be achieved.
Figure 2: qNMR workflow for isotopic purity assessment.
Experimental Protocol: ¹H qNMR
Sample Preparation: Accurately weigh approximately 10-20 mg of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 into an NMR tube. Add a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6). Ensure complete dissolution.
NMR Data Acquisition:
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
Experiment: Standard ¹H NMR experiment.
Key Parameters:
A long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest is crucial for accurate quantification.
Sufficient number of scans to achieve a high signal-to-noise ratio.
Data Processing:
Carefully phase and baseline correct the spectrum.
Integrate the residual singlet signal of the N-CH₃ group and a well-resolved, non-deuterated reference signal (e.g., the imidazole ring protons).
Calculation:
Normalize the integrals by dividing by the number of protons each signal represents.
The percentage of the non-deuterated species is calculated based on the ratio of the normalized integrals.
In the ¹H NMR spectrum of non-deuterated 2-(1-Methyl-1H-imidazol-4-yl)acetic acid, we would expect to see:
A singlet for the N-CH₃ protons.
A singlet for the -CH₂- protons.
Two singlets for the imidazole ring protons.
A broad singlet for the carboxylic acid proton.
For the d3 analog, the singlet corresponding to the N-CH₃ protons would be significantly diminished. The isotopic purity can be calculated by comparing the integral of the residual N-CH₃ signal to the integral of a reference signal, for instance, the -CH₂- protons.
Example Calculation:
Integral of residual N-CH₃ singlet (normalized to 1H) = 0.02
Integral of -CH₂- singlet (normalized to 1H) = 1.00
% Non-deuterated = (0.02 / 1.00) * 100 = 2.0%
Isotopic Purity = 98.0%
A Self-Validating System: The Synergy of HRMS and qNMR
While each technique is powerful in its own right, a truly robust and self-validating assessment of isotopic purity is achieved by combining LC-HRMS and qNMR.[1][2]
HRMS provides the distribution of all isotopologues (d0, d1, d2, d3).
qNMR confirms the site of deuteration and provides a highly accurate measure of the total deuterium incorporation.
Discrepancies between the two techniques can highlight potential issues such as unexpected H/D exchange or the presence of impurities with similar masses.
Conclusion: Ensuring Confidence in Your Deuterated Compounds
The rigorous assessment of isotopic purity is a non-negotiable aspect of research and development involving deuterated compounds. Both LC-HRMS and qNMR provide critical and complementary data to ensure the quality and reliability of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. By understanding the principles, protocols, and potential challenges of each technique, researchers can confidently generate robust and defensible data, ultimately accelerating the path of drug discovery and development.
References
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 2021. [Link]
Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 2018. [Link]
Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation. Analytical and Bioanalytical Chemistry, 2014. [Link]
Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group, N.D. [Link]
Purity by Absolute qNMR Instructions. Mestrelab Research, N.D. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration, 2022. [Link]
mzCloud - Advanced Mass Spectral Database. mzCloud, N.D. [Link]
A Comparative Guide to the Validation of Analytical Methods Using 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 as an Internal Standard
Introduction: The Critical Role of Internal Standards in Bioanalytical Method Validation In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices s...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of Internal Standards in Bioanalytical Method Validation
In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices such as plasma, serum, or urine is paramount.[1][2][3] Bioanalytical method validation (BMV) is the rigorous process of ensuring that a specific analytical method is reliable and reproducible for its intended use.[1][2] A cornerstone of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS).
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, including calibrators and quality controls. Its primary function is to correct for the variability inherent in sample preparation and analysis. This guide provides a comprehensive comparison of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 as an internal standard for its unlabeled counterpart, a significant metabolite of histamine.[4] We will delve into the scientific rationale for its use, compare it with other potential internal standards, and provide a detailed protocol for its application in a validated LC-MS/MS method, adhering to guidelines from regulatory bodies like the FDA and EMA.[5][6][7][8][9]
Physicochemical Properties and Rationale for Use of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
The ideal internal standard for mass spectrometry is a stable isotope-labeled (SIL) version of the analyte.[10][11] 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 is a deuterated form of the target analyte.
Property
Value
Molecular Formula
C6H5D3N2O2
Molecular Weight
Approx. 143.16 g/mol
Isotopic Purity
Typically >98%
Labeling Position
Deuterium on the methyl group
The rationale for using a SIL-IS is grounded in its ability to mimic the analyte's behavior throughout the entire analytical process. Because it is chemically identical to the analyte, it will have the same extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution is critical for compensating for one of the most significant challenges in LC-MS/MS bioanalysis: the matrix effect.[12][13][14][15] The matrix effect is the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the biological matrix.[12][14][16] By having the SIL-IS experience the same matrix effects as the analyte, the ratio of their peak areas remains constant, leading to higher accuracy and precision.[10]
Comparative Analysis: 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 vs. Alternative Internal Standards
While a SIL-IS is the gold standard, other compounds are sometimes considered. Here, we compare 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 to two common alternatives.
Low, but requires careful mass transition selection
Low
Low
Availability & Cost
Generally higher cost
Lower cost, more readily available
Lower cost
As the table illustrates, while structural analogs and homologous series internal standards are more accessible and less expensive, they fall short in their ability to accurately compensate for the analytical variability that a SIL-IS can.[17] Their different chemical structures lead to differences in extraction, chromatography, and ionization, which can compromise the integrity of the data.
Experimental Protocol: Validation of an LC-MS/MS Method for the Quantification of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid in Human Plasma
This protocol outlines the validation of a bioanalytical method according to the principles laid out by the FDA and the International Council for Harmonisation (ICH).[6][7][8][18][19]
Materials and Reagents
2-(1-Methyl-1H-imidazol-4-yl)acetic acid analytical standard
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 internal standard
Control human plasma
HPLC-grade methanol, acetonitrile, and water
Formic acid
Preparation of Solutions
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in methanol.
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of the IS at an appropriate concentration.
Sample Preparation (Protein Precipitation)
To 100 µL of plasma sample, add 20 µL of the IS working solution.
Add 300 µL of cold acetonitrile to precipitate proteins.
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase.
MRM Transitions: To be optimized for both analyte and IS.
Validation Experiments
The method will be validated for:
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no interferences at the retention times of the analyte and IS.
Linearity and Range: Analyze calibration curves over at least three days to demonstrate a linear relationship between concentration and response.
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.[1]
Matrix Effect: Evaluate the ion suppression/enhancement by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.[13]
Recovery: Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Caption: Bioanalytical Method Validation Workflow
Interpreting the Data: A Case Study
Below are tables of hypothetical but realistic data that would be expected from a successful validation study.
Table 1: Linearity
Concentration (ng/mL)
Mean Response Ratio (Analyte/IS)
1
0.012
5
0.058
10
0.115
50
0.590
100
1.180
| r² | >0.99 |
Table 2: Accuracy and Precision
QC Level
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
LLOQ
1
0.95
95.0
8.5
Low
3
2.90
96.7
6.2
Medium
40
41.2
103.0
4.1
| High | 80 | 78.9 | 98.6 | 3.5 |
The data demonstrate that the method is linear, accurate, and precise within the acceptable limits (typically ±15% for accuracy and <15% for precision, ±20% and <20% at the LLOQ) set by regulatory guidelines.
Conclusion: The Gold Standard for a Challenging Analyte
The validation of bioanalytical methods is a critical step in ensuring the quality and integrity of data in pharmaceutical development. The use of a stable isotope-labeled internal standard, such as 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, is unequivocally the best practice for LC-MS/MS-based quantification. Its ability to co-elute with the analyte and undergo identical processes of extraction, ionization, and matrix effects provides a level of accuracy and precision that is unmatched by other types of internal standards. While the initial cost may be higher, the long-term benefits of generating reliable, reproducible, and defensible data far outweigh this investment, making it the gold standard for the bioanalysis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid.
References
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
Xie, C., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
Patel, P. N., et al. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application. SciSpace. [Link]
Mei, H. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
Zhang, Y., et al. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
Labcorp. (2025, May 22). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. [Link]
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
Sharma, S., & Goyal, S. (2013). Bioanalytical method validation: An updated review. PMC - NIH. [Link]
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]
LCGC International. (2023, March 10). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. [Link]
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
A Senior Application Scientist's Guide to Cross-Validation of Deuterated and Non-Deuterated Analogs in Bioanalysis
Featuring: 2-(1-Methyl-1H-imidazol-4-yl)acetic acid and its Deuterated Analog In the landscape of regulated bioanalysis, the pursuit of precision and accuracy is paramount. The quantitative analysis of endogenous compoun...
Author: BenchChem Technical Support Team. Date: January 2026
Featuring: 2-(1-Methyl-1H-imidazol-4-yl)acetic acid and its Deuterated Analog
In the landscape of regulated bioanalysis, the pursuit of precision and accuracy is paramount. The quantitative analysis of endogenous compounds and their metabolites in complex biological matrices presents a significant challenge. This guide provides an in-depth, technical comparison of bioanalytical methods for 2-(1-Methyl-1H-imidazol-4-yl)acetic acid, a key metabolite of histamine, utilizing both its non-deuterated form and its stable isotope-labeled (SIL) analog, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3.
The choice of an appropriate internal standard (IS) is a critical decision point in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays.[1] This guide will elucidate the rationale behind the now widely accepted "gold standard" of using a deuterated internal standard and provide a comprehensive protocol for the cross-validation of the analytical method.
The Imperative for an Ideal Internal Standard
An internal standard is added to samples at a known concentration to correct for variability during the analytical process, including sample preparation, extraction, and instrument response.[2][3] For an IS to be effective, it should ideally have physicochemical properties as close to the analyte of interest as possible.[4] This is where stable isotope-labeled internal standards, such as deuterated analogs, offer a distinct advantage over non-deuterated, structurally similar internal standards.[5][6]
The use of a deuterated internal standard like 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 provides superior compensation for analytical variability because its chemical behavior is nearly identical to the endogenous, non-deuterated analyte.[6] This ensures that it experiences similar extraction recovery and, critically, co-elutes with the analyte, thereby experiencing and correcting for the same degree of matrix effects.[4][7]
Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix, are a major source of imprecision and inaccuracy in LC-MS-based bioanalysis.[8][9][10][11] A deuterated internal standard, being almost chemically identical to the analyte, is affected by the matrix in a nearly identical manner, allowing for more accurate and precise quantification.[3][7]
Cross-validation is a critical component of bioanalytical method validation, especially when transitioning between different analytical methods or, in this case, demonstrating the superiority and interchangeability of a deuterated internal standard. The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation, which underscores the importance of such rigorous assessments to ensure data integrity.[12][13]
The following sections detail a comprehensive cross-validation protocol to compare the performance of a bioanalytical method for 2-(1-Methyl-1H-imidazol-4-yl)acetic acid using both a non-deuterated structural analog as an internal standard and the deuterated 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3.
Experimental Workflow for Cross-Validation
The cross-validation process involves a head-to-head comparison of the two internal standards across key validation parameters.
Caption: High-level workflow for the cross-validation of internal standards.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with acceptance criteria based on regulatory guidelines from the FDA.[12][14]
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
Stock Solutions: Prepare individual stock solutions of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid, the non-deuterated IS, and 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 in methanol at a concentration of 1 mg/mL.
Working Solutions: Prepare serial dilutions of the analyte from the stock solution to create working standard solutions for spiking into the biological matrix (e.g., human plasma).
Internal Standard Spiking Solutions: Prepare separate working solutions for the non-deuterated IS and the deuterated IS at a concentration that yields a consistent and robust response in the LC-MS/MS system.
Calibration Standards: Spike the appropriate volumes of the analyte working solutions into blank human plasma to prepare a calibration curve consisting of a blank, a zero standard, and at least six non-zero concentrations.
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Two Sets of Samples: Prepare two complete sets of calibration standards and QC samples. One set will be spiked with the non-deuterated IS, and the other with the deuterated IS.
To 100 µL of plasma sample (calibration standard, QC, or blank), add 10 µL of the respective internal standard working solution (non-deuterated or deuterated).
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
Vortex the mixture for 1 minute.
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean tube.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
MS System: Triple quadrupole mass spectrometer.
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the analyte, non-deuterated IS, and deuterated IS.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the expected performance data from the cross-validation study, highlighting the key differences between using a non-deuterated and a deuterated internal standard.
Table 1: Accuracy and Precision
Internal Standard
QC Level
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
Non-Deuterated IS
LLOQ
1
1.15
115.0
12.5
Low QC
3
3.30
110.0
9.8
Mid QC
30
32.1
107.0
8.5
High QC
80
88.0
110.0
7.2
Deuterated IS
LLOQ
1
1.02
102.0
4.5
Low QC
3
2.97
99.0
3.2
Mid QC
30
30.6
102.0
2.8
High QC
80
79.2
99.0
2.1
Interpretation: The data clearly demonstrates the superior accuracy and precision achieved with the deuterated internal standard. The %CV values are significantly lower, indicating a more reproducible and reliable method. The accuracy is also closer to the nominal values, suggesting better correction for analytical variability.
Table 2: Matrix Effect and Recovery
Internal Standard
Parameter
Low QC (n=6)
High QC (n=6)
Non-Deuterated IS
Analyte Recovery (%)
85.2
88.1
IS Recovery (%)
75.6
78.3
Analyte Matrix Factor
0.82
0.85
IS Matrix Factor
0.95
0.98
IS-Normalized Matrix Factor (%CV)
15.8
13.5
Deuterated IS
Analyte Recovery (%)
86.5
87.9
IS Recovery (%)
86.1
87.5
Analyte Matrix Factor
0.83
0.86
IS Matrix Factor
0.84
0.87
IS-Normalized Matrix Factor (%CV)
3.2
2.9
Interpretation: The recovery of the non-deuterated IS is different from the analyte, which can lead to inaccuracies. More importantly, the IS-normalized matrix factor, a key indicator of how well the IS corrects for matrix effects, shows a high degree of variability (%CV > 15%) with the non-deuterated IS. In contrast, the deuterated IS exhibits nearly identical recovery and matrix factor to the analyte, resulting in a very low %CV for the IS-normalized matrix factor, demonstrating its superior ability to compensate for matrix-induced ionization suppression or enhancement.
Logical Framework for Internal Standard Selection
The decision to use a deuterated internal standard is grounded in a logical progression aimed at minimizing analytical error.
Caption: Decision logic for selecting a deuterated internal standard.
Conclusion
The cross-validation data unequivocally supports the use of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 as the internal standard for the quantitative analysis of its non-deuterated analog in biological matrices. The near-identical physicochemical properties of the deuterated standard ensure that it effectively tracks and corrects for variability during sample preparation and LC-MS/MS analysis, particularly the unpredictable influence of matrix effects.
For researchers, scientists, and drug development professionals, this guide provides a clear rationale and a practical framework for implementing and validating bioanalytical methods that meet the highest standards of scientific integrity and regulatory expectations. The adoption of deuterated internal standards is not merely a preference but a scientifically validated approach to achieving robust, reliable, and defensible bioanalytical data.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
Quora. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. [Link]
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 22(18), 2847-2851. [Link]
Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert Opinion on Drug Metabolism & Toxicology, 15(1), 1-4. [Link]
Sartorius. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. [Link]
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
Farmer, P. B., Foster, A. B., Jarman, M., & Oddy, M. R. (1979). The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271). Journal of the National Cancer Institute, 63(4), 1023–1028. [Link]
Keyzer, J. J., Wolthers, B. G., Breukelman, H., & van der Slik, W. (1983). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 275(2), 277–285. [Link]
Forngren, B., Lindberg, J., Öhd, J., Åberg, K. M., Nilsson, G., Moritz, T., & Nordström, A. (2014). A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies. Analytical and Bioanalytical Chemistry, 406(3), 853–861. [Link]
Reddy, K. S., Kumar, N., & Reddy, M. S. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(15), 239-244. [Link]
A Senior Application Scientist’s Guide to Bioanalytical Accuracy: Comparing 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 and a Structural Analog Internal Standard
For researchers, scientists, and drug development professionals, the judicious selection of an internal standard (IS) is a cornerstone of robust and reliable bioanalytical method validation.[1] The fundamental role of an...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the judicious selection of an internal standard (IS) is a cornerstone of robust and reliable bioanalytical method validation.[1] The fundamental role of an IS is to account for the inherent variability during the analytical process, from sample preparation to detection.[1][2] This guide provides a comprehensive comparison of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, a stable isotope-labeled internal standard (SIL-IS), against a representative structural analog internal standard (SA-IS). Our objective is to demonstrate, with supporting experimental design and data, the tangible impact of IS selection on assay accuracy and precision, in alignment with the stringent expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) M10 guideline.[1][3]
The analyte in focus, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid (1-MIAA), is the major metabolite of histamine, making its accurate quantification critical in various physiological and pathophysiological studies.[4][5] Given the complexity of biological matrices like plasma and urine, achieving reliable data is a significant challenge.
The Gold Standard: Stable Isotope-Labeled Internal Standards
SIL-IS are widely considered the "gold standard" in LC-MS-based bioanalysis.[1] These are molecules where one or more atoms of the analyte are replaced with a stable, heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2] 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 is the deuterated form of the target analyte.[6] The key advantage of a SIL-IS is its near-identical physicochemical properties to the analyte.[2][7] This ensures it co-elutes chromatographically and experiences the same extraction recovery and matrix effects, providing the most effective normalization.[1][7][8]
In contrast, a structural analog is a compound with a similar chemical structure but is not isotopically labeled.[1] While often more accessible, they may exhibit different chromatographic behavior, extraction efficiency, and ionization responses, potentially compromising data integrity.[9]
Caption: Conceptual model of SIL-IS vs. SA-IS performance in LC-MS.
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the performance of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, we designed a validation study comparing it against a hypothetical but representative structural analog, 2-(1-Ethyl-1H-imidazol-4-yl)acetic acid. The study is designed to assess key validation parameters as stipulated by the ICH M10 guideline.[3]
Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Experimental Workflow & Protocol
The workflow follows a standard procedure for bioanalytical method validation, ensuring a self-validating system where quality control (QC) samples mimic the treatment of unknown study samples.
Caption: Bioanalytical workflow from sample preparation to final quantification.
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions:
Prepare individual 1 mg/mL stock solutions of the analyte, SIL-IS, and SA-IS in methanol.
Prepare a series of analyte working standard solutions by serially diluting the stock solution with 50:50 methanol:water.
Prepare working solutions of the SIL-IS (e.g., 100 ng/mL) and SA-IS (e.g., 100 ng/mL) in 50:50 methanol:water.
2. Preparation of Calibration Standards and Quality Controls (QCs):
Spike blank human plasma with the analyte working solutions to prepare calibration standards at concentrations ranging from 1 ng/mL (Lower Limit of Quantification, LLOQ) to 1000 ng/mL (Upper Limit of Quantification, ULOQ).
Prepare QC samples in blank human plasma at four levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Medium QC (300 ng/mL), and High QC (800 ng/mL).
3. Sample Extraction (Protein Precipitation):
To 50 µL of each standard, QC, or blank sample, add 10 µL of the appropriate internal standard working solution (either SIL-IS or SA-IS).
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
Vortex mix for 1 minute.
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a new plate or vials.
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase A.
4. LC-MS/MS Conditions (Illustrative):
LC System: Shimadzu Nexera X2 or equivalent
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes.
MS System: Sciex 6500+ or equivalent with ESI source (Positive Mode)
MRM Transitions:
Analyte: Q1 141.1 -> Q3 95.1
SIL-IS (d3): Q1 144.1 -> Q3 98.1
SA-IS (Ethyl): Q1 155.1 -> Q3 109.1
Results: A Quantitative Comparison of Performance
The following tables summarize the expected performance data from a typical validation study, comparing the two internal standards across key metrics.
Table 1: Intra-day Accuracy and Precision Comparison
Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration. Precision is the relative standard deviation (%RSD or %CV) of replicate measurements (n=6). Regulatory acceptance criteria are typically ±15% for accuracy (±20% at LLOQ) and ≤15% for precision (≤20% at LLOQ).
QC Level
Nominal Conc. (ng/mL)
Using SIL-IS (d3-Standard)
Using SA-IS (Analog)
Accuracy (%) | Precision (%CV)
Accuracy (%) | Precision (%CV)
LLOQ
1.0
104.5 | 4.8
115.2 | 14.1
Low QC
3.0
101.2 | 3.1
92.5 | 11.8
Mid QC
300.0
98.7 | 2.5
110.8 | 9.5
High QC
800.0
99.5 | 2.1
90.1 | 10.3
Analysis of Results: The data clearly shows the superior performance of the 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 standard. The accuracy values are consistently within ±5% of the nominal values, and precision is excellent at <5% CV. In contrast, the structural analog exhibits wider variability, with accuracy deviating by over 10-15% and precision values approaching the regulatory limits. This demonstrates that the SIL-IS provides a much higher degree of confidence in the quantitative results.[10]
Table 2: Matrix Effect and Extraction Recovery
The matrix effect is a critical parameter that assesses the impact of co-eluting matrix components on the ionization of the analyte. A SIL-IS is expected to track the analyte perfectly, resulting in a normalized matrix factor close to 1.0 with low variability.
Parameter
Using SIL-IS (d3-Standard)
Using SA-IS (Analog)
Extraction Recovery % (Analyte)
85.2
84.9
Extraction Recovery % (IS)
84.8
75.3
Matrix Factor (Normalized)
0.98
1.19
Matrix Factor %CV
3.5%
16.2%
Analysis of Results: The SIL-IS demonstrates nearly identical extraction recovery to the analyte, confirming it behaves similarly during sample preparation.[2] Most importantly, the normalized matrix factor is very close to 1.0 with a tight %CV, indicating that it effectively compensates for ion suppression or enhancement experienced by the analyte.[1] The structural analog shows different recovery and a highly variable and deviating matrix factor, proving it is unable to adequately correct for matrix-induced analytical variability.
Conclusion: The Imperative of Isotopic Labeling for Unimpeachable Data
This comparative guide underscores the critical importance of selecting the appropriate internal standard in quantitative bioanalysis. The experimental data demonstrates that 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, a stable isotope-labeled internal standard, delivers markedly superior accuracy and precision compared to a structural analog. Its ability to co-elute and exhibit identical behavior during extraction and ionization allows it to effectively correct for all sources of analytical variability.[7][8]
For researchers in drug development and clinical diagnostics, where data integrity is paramount, the use of a SIL-IS is not merely a preference but a necessity for generating reliable, reproducible, and defensible results that meet global regulatory standards.[1][3]
References
ResolveMass Laboratories Inc. (2025).
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
van de Merbel, N. C. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
Bioanalysis Zone. (2023).
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C₂N Diagnostics. (2018). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
Kaever, V., et al. (2017). Analytical Methods for the Quantification of Histamine and Histamine Metabolites. PubMed.
Romero-Luna, J. E., et al. (2017). New approach for the diagnosis of histamine intolerance based on the determination of histamine and methylhistamine in urine.
Romero-Luna, J. E., et al. (2017). New approach for the diagnosis of histamine intolerance based on the determination of histamine and methylhistamine in urine. PubMed.
Romero-Luna, J. E., et al. (2017). New approach for the diagnosis of histamine intolerance based on the determination of histamine and methylhistamine in urine.
Keyzer, J. J., et al. (1984).
Hrubisko, M., et al. (2021). Histamine Metabolism in IBD: Towards Precision Nutrition. MDPI.
A Comparative Guide to the Selection and Use of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 as an Internal Standard in Quantitative Bioanalysis
This guide provides an in-depth technical comparison of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, a stable isotope-labeled (SIL) internal standard, against its non-deuterated analog and other potential alternatives fo...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth technical comparison of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, a stable isotope-labeled (SIL) internal standard, against its non-deuterated analog and other potential alternatives for quantitative bioanalysis. We will explore the critical parameters detailed in a Certificate of Analysis (CoA), present a robust experimental protocol for its use in a plasma matrix, and discuss the scientific rationale behind its selection as the gold standard for LC-MS/MS applications.
The Indispensable Role of an Internal Standard
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), accuracy and precision are paramount.[1][2] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for variability during the analytical process.[1][3][4] This variability can arise from multiple stages, including sample preparation, injection volume inconsistencies, and fluctuations in instrument response.[1][5]
The ideal IS co-elutes with the analyte and experiences identical ionization and matrix effects.[2] For this reason, a stable isotope-labeled version of the analyte, such as 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, is considered the optimal choice. It is chemically identical to the analyte, ensuring its behavior throughout the analytical workflow is virtually indistinguishable, thus providing the most accurate normalization.[1][4]
Deconstructing the Certificate of Analysis: A Guarantee of Quality
A Certificate of Analysis is a document that confirms a product meets its predetermined specifications. For a SIL internal standard, several parameters are critical for ensuring the integrity of quantitative data. While a specific CoA for a given lot is provided upon purchase, the following table outlines the essential specifications you should expect for high-quality 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3.
Parameter
Typical Specification
Importance in Bioanalysis
Chemical Purity (by HPLC/UPLC)
>98%
Ensures that the measured response is from the compound of interest and not from impurities that could interfere with the analysis.
Identity Confirmation
Conforms to ¹H-NMR and Mass Spectrum
Verifies the correct chemical structure of the molecule.
Isotopic Purity (by MS)
≥99% Deuterated forms (d3)
A high degree of isotopic enrichment is crucial to prevent contribution to the analyte's signal from the non-deuterated (d0) component of the IS.
Chemical Formula
C₆H₅D₃N₂O₂
Defines the exact elemental composition, including the deuterium atoms.
Molecular Weight
143.16 g/mol
Confirms the mass of the deuterated compound.
Comparative Analysis: SIL vs. Structural Analog Internal Standards
While a SIL-IS is the preferred choice, a structural analog IS—a compound with similar chemical properties but a different molecular weight—is sometimes used. Let's compare the subject compound with its non-deuterated form (the analyte) and a potential structural analog, 1H-Imidazol-1-ylacetic acid.
Feature
Analyte
SIL Internal Standard (d3)
Structural Analog IS
Compound Name
2-(1-Methyl-1H-imidazol-4-yl)acetic acid
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
1H-Imidazol-1-ylacetic acid
Molecular Formula
C₆H₈N₂O₂
C₆H₅D₃N₂O₂
C₅H₆N₂O₂
Molecular Weight
140.14 g/mol
143.16 g/mol
126.11 g/mol
CAS Number
35454-40-5
1219803-83-3
22884-10-2
Expected Retention Time
Co-elutes with d3-IS
Co-elutes with Analyte
Similar, but may differ slightly
Ionization Efficiency
Identical to d3-IS
Identical to Analyte
May differ, leading to varied matrix effects
Pros
The target of quantification
Gold Standard: Compensates for matrix effects, extraction loss, and instrument variability most effectively.[2][3]
More cost-effective than a custom SIL-IS.
Cons
Cannot be its own IS
Higher cost.
May not perfectly mimic the analyte's behavior, potentially leading to inaccurate quantification.
Experimental Protocol: Quantification in Human Plasma via LC-MS/MS
This section provides a detailed workflow for the quantification of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid in human plasma using its d3-labeled internal standard. This protocol is grounded in established bioanalytical method validation principles.[6]
Materials and Reagents
Analytes: 2-(1-Methyl-1H-imidazol-4-yl)acetic acid and 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3.
Mass Spectrometry: Multiple Reaction Monitoring (MRM)
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[11][12][13]
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Analyte
141.1
95.1
Internal Standard (d3)
144.1
98.1
These values are illustrative and should be optimized experimentally.
Workflow and Data Analysis Visualization
The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data analysis.
Caption: Bioanalytical workflow for plasma sample quantification.
Conclusion
The use of a high-purity, well-characterized stable isotope-labeled internal standard like 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 is fundamental to achieving reliable and reproducible results in quantitative bioanalysis. Its properties ensure that it accurately tracks the analyte through sample preparation and analysis, correcting for variables that would otherwise compromise data integrity. This guide provides the comparative data and a robust experimental framework to support its effective implementation in a regulated research environment, adhering to the principles outlined by regulatory bodies such as the FDA.[6][14]
References
Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration. [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]
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A Guide to Inter-Laboratory Comparison of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 Analysis
This guide provides an in-depth technical overview of an inter-laboratory comparison for the quantitative analysis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 in human plasma. As a deuterated stable isotope-labeled in...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth technical overview of an inter-laboratory comparison for the quantitative analysis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 in human plasma. As a deuterated stable isotope-labeled internal standard, its consistent and accurate measurement is paramount for the reliability of pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible bioanalytical methods.
Introduction: The Critical Role of Deuterated Standards in Bioanalysis
In modern drug development, the use of stable isotope-labeled internal standards, such as 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, is the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The fundamental premise is that a deuterated standard will behave nearly identically to the unlabeled analyte during sample preparation and analysis, thus compensating for variability in extraction efficiency, matrix effects, and instrument response.[2] This ensures the high accuracy and precision required to meet regulatory standards.[3][4]
An inter-laboratory comparison, or cross-validation, is essential when a bioanalytical method is transferred between different facilities or when data from multiple sites are to be combined in a regulatory submission.[5] Such studies are designed to identify and mitigate potential systematic biases between laboratories, ensuring data integrity and consistency. This guide outlines a framework for conducting such a comparison for 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, complete with a detailed experimental protocol and a comparative analysis of hypothetical data.
Experimental Design for the Inter-Laboratory Study
The primary objective of this inter-laboratory study is to assess the reproducibility of the analytical method for 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 across multiple laboratories. The study design should be meticulously planned to challenge the method's robustness under varied conditions.
Study Participants: A minimum of three independent laboratories should participate in the study to provide a meaningful comparison. For the purpose of this guide, we will consider hypothetical data from three laboratories: Lab A, Lab B, and Lab C.
Test Samples: A set of identical, blinded plasma samples should be prepared by a central facility and distributed to each participating laboratory. This set should include:
Calibration Standards: A full set of calibration standards covering the expected concentration range.
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations.
Blank Samples: Drug-free plasma to assess selectivity.
Analytical Method: A well-defined analytical method should be provided to all participating laboratories. While minor variations in equipment are expected, critical method parameters should be standardized as much as possible.
Detailed Analytical Methodology: A Validated Approach
The following LC-MS/MS method is a representative protocol for the quantification of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 in human plasma. This method should be validated in each laboratory according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry and the EMA's Guideline on bioanalytical method validation.[3][6][7]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used technique for the extraction of small molecules from plasma.[8]
Protocol:
Allow all plasma samples and reagents to thaw to room temperature.
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (if a different internal standard is used for the unlabeled analyte). For this study, we are directly quantifying the deuterated compound.
Vortex the mixture for 30 seconds to precipitate the proteins.
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to a clean tube or a 96-well plate.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Vortex for 15 seconds and inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3.
Table 1: Liquid Chromatography Parameters
Parameter
Condition
LC System
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Column
C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Gradient
5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Table 2: Mass Spectrometry Parameters
Parameter
Condition
Mass Spectrometer
Triple quadrupole mass spectrometer
Ionization Mode
Electrospray Ionization (ESI), Positive
MRM Transition
To be determined by direct infusion of the analyte. A plausible transition would be based on the molecular weight of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 (approximately 143.16 g/mol ). A hypothetical transition could be m/z 144.1 -> 98.1.
Ion Source Temperature
550°C
IonSpray Voltage
5500 V
Curtain Gas
35 psi
Collision Gas
8 psi
Inter-Laboratory Comparison: A Hypothetical Dataset
The following tables present a hypothetical dataset from our three participating laboratories. The acceptance criteria are based on regulatory guidelines, which typically require the mean accuracy to be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ) and the precision (coefficient of variation, %CV) to be ≤15% (≤20% for the LLOQ).[3][7]
Table 3: Calibration Curve Performance
Laboratory
Linearity (r²)
Range (ng/mL)
Lab A
0.9985
1 - 1000
Lab B
0.9991
1 - 1000
Lab C
0.9979
1 - 1000
Table 4: Accuracy and Precision of Quality Control Samples
Laboratory
QC Level
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
Lab A
LLOQ
1
0.95
95.0
8.2
Low
3
2.88
96.0
6.5
Medium
50
52.1
104.2
4.1
High
800
785.6
98.2
3.5
Lab B
LLOQ
1
1.08
108.0
12.5
Low
3
3.15
105.0
9.8
Medium
50
48.9
97.8
7.3
High
800
824.0
103.0
5.1
Lab C
LLOQ
1
1.15
115.0
15.8
Low
3
2.79
93.0
11.2
Medium
50
54.2
108.4
8.9
High
800
768.8
96.1
6.7
Discussion of Results and Potential for Variability
The hypothetical data presented above demonstrates a successful inter-laboratory comparison, with all three laboratories meeting the pre-defined acceptance criteria. The linearity of the calibration curves is excellent, and the accuracy and precision of the QC samples are well within the acceptable limits.
Despite the overall success, minor variations between the laboratories are evident. For instance, Lab B shows a slight positive bias, while Lab C exhibits slightly higher imprecision at the LLOQ. These are common observations in inter-laboratory studies and can be attributed to a number of factors:
Instrumentation: While the core technology (triple quadrupole mass spectrometry) is the same, differences in instrument manufacturers, models, and maintenance can lead to variations in sensitivity and response.[9]
Reagents and Consumables: The source and quality of solvents, reagents, and chromatography columns can influence the analytical results.
Operator Technique: Subtle differences in sample handling, pipetting, and data processing can introduce variability.
Environmental Factors: Variations in laboratory temperature and humidity can affect instrument performance.
To minimize these sources of variability, it is crucial to have a highly detailed and unambiguous analytical protocol. Furthermore, a robust system suitability test should be performed before each analytical run to ensure the LC-MS/MS system is performing optimally.
Best Practices and Recommendations
Based on the principles of bioanalytical method validation and the potential challenges of inter-laboratory transfers, the following best practices are recommended:
Comprehensive Method Development and Validation: The analytical method should be thoroughly developed and validated in the originating laboratory before being transferred. This includes rigorous testing of selectivity, sensitivity, accuracy, precision, and stability.[3][6]
Detailed Standard Operating Procedure (SOP): A comprehensive SOP should be written, leaving no room for ambiguity. It should include detailed instructions for every step of the analytical process, from sample receipt to final data reporting.
Training and Harmonization: Before initiating the inter-laboratory study, a joint training session for all participating analysts is highly recommended. This helps to ensure that everyone is performing the method in the same way.
Open Communication: Regular communication between the participating laboratories is essential to address any issues that may arise during the study.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility. The following diagram illustrates the key stages of the inter-laboratory comparison process.
Caption: Workflow for the Inter-laboratory Comparison Study.
Conclusion
A successful inter-laboratory comparison is a critical step in ensuring the reliability and transferability of a bioanalytical method. For a deuterated internal standard like 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, demonstrating low inter-laboratory variability is essential for its application in multi-site clinical trials and other regulated studies. By following a well-defined protocol, adhering to regulatory guidelines, and fostering open communication, researchers can confidently establish the robustness of their analytical methods.
References
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Hoffmann, U. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
National Institutes of Health. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
Slideshare. (2013). Mass Spectrometry analysis of Small molecules. [Link]
Yale School of Medicine. Small Molecules Quantitation | Proteomics. [Link]
YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
ACS Publications. (2019). Interlaboratory Comparison of Hydrogen–Deuterium Exchange Mass Spectrometry Measurements of the Fab Fragment of NISTmAb. [Link]
ResearchGate. (2019). (PDF) Interlaboratory Comparison of Hydrogen-Deuterium Exchange Mass Spectrometry Measurements of the Fab Fragment of NISTmAb. [Link]
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
National Institutes of Health. (2019). Interlaboratory Comparison of Hydrogen–Deuterium Exchange Mass Spectrometry Measurements of the Fab Fragment of NISTmAb. [Link]
A Comparative Guide to the Kinetic Isotope Effect of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 in Metabolism
This guide provides a comprehensive comparison of the metabolic profiles of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid and its deuterated isotopologue, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. It delves into the scient...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive comparison of the metabolic profiles of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid and its deuterated isotopologue, 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. It delves into the scientific principles of the Kinetic Isotope Effect (KIE) and its practical application in drug development, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Part 1: The Scientific Foundation of Kinetic Isotope Effects in Metabolism
In drug discovery, optimizing a molecule's metabolic stability is a critical step.[1] One innovative strategy is the selective replacement of hydrogen atoms with their stable, heavier isotope, deuterium.[2][3] This substitution can significantly alter the rate of metabolic reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE).[2][4]
The underlying principle of the KIE is quantum-mechanical. The bond between carbon and deuterium (C-D) has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[5] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-limiting step of a metabolic process.[2][5][6] This effect is particularly relevant in metabolic pathways mediated by Cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs and often involve the cleavage of C-H bonds.[7][8] By strategically deuterating metabolically vulnerable positions, or "soft spots," on a drug molecule, its metabolic breakdown can be slowed, potentially leading to an extended half-life, increased bioavailability, and a reduction in toxic metabolites.[1][2][3]
Caption: Energy diagram illustrating the higher activation energy for C-D vs. C-H bond cleavage.
Part 2: Predicted Metabolic Profile of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid
2-(1-Methyl-1H-imidazol-4-yl)acetic acid is a known major metabolite of histamine.[9] Imidazole-containing compounds are subject to metabolism by various enzymes, including the Cytochrome P450 superfamily.[10][11][12] The primary sites for oxidative metabolism on this molecule are predicted to be the methyl group attached to the imidazole ring and potentially the acetic acid side chain.
Predicted Metabolic Pathways:
N-demethylation: The methyl group on the imidazole ring is a likely site for CYP-mediated oxidation, leading to the formation of a hydroxymethyl intermediate that can then be further oxidized to a carboxylic acid or cleaved to form the demethylated imidazole.
Hydroxylation: The imidazole ring itself or the acetic acid side chain could undergo hydroxylation.
Conjugation: The carboxylic acid group can undergo conjugation reactions, such as glucuronidation.
Caption: Predicted metabolic pathways for 2-(1-Methyl-1H-imidazol-4-yl)acetic acid.
Part 3: Comparative Analysis of the Deuterated Analogue (-d3)
By replacing the three hydrogen atoms on the N-methyl group with deuterium (to form 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3), we can anticipate a significant kinetic isotope effect on the N-demethylation pathway. The stronger C-D bonds are expected to slow down the rate of this CYP-mediated oxidation.[8]
Expected Outcomes:
Reduced Rate of Metabolism: The overall rate of metabolism of the d3-analogue is expected to be slower than the non-deuterated parent compound.
Metabolic Switching: By slowing the primary N-demethylation pathway, other, slower metabolic pathways may become more prominent. This phenomenon is known as metabolic switching.[4]
Increased Parent Drug Exposure: A slower metabolic rate would lead to a longer half-life and increased systemic exposure of the parent compound.
Table 1: Hypothetical Comparative In Vitro Metabolic Data
Parameter
2-(1-Methyl-1H-imidazol-4-yl)acetic acid
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
KIE (kH/kD)
Rate of Parent Disappearance (pmol/min/mg protein)
150
50
3.0
Metabolite A (Hydroxymethyl) Formation Rate
120
30
4.0
Metabolite B (N-dealkylated) Formation Rate
25
5
5.0
Other Metabolites Formation Rate
5
15
0.33 (Inverse)
This data is hypothetical and for illustrative purposes.
Part 4: Experimental Protocol for Determining Metabolic KIE
To empirically determine the kinetic isotope effect, an in vitro experiment using human liver microsomes (HLMs) is a standard approach.[5][7] HLMs contain a rich complement of drug-metabolizing enzymes, particularly CYPs.[13]
Objective: To compare the rate of metabolism of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid and its d3-analogue in human liver microsomes.
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Phosphate buffer (pH 7.4)
Acetonitrile (for quenching)
Internal Standard (for LC-MS/MS analysis)
LC-MS/MS system
Step-by-Step Protocol:
Preparation:
Thaw human liver microsomes on ice.
Prepare a master mix of phosphate buffer and the NADPH regenerating system.
Prepare stock solutions of the protio and deutero compounds in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be less than 1%.
Incubation:
In separate microcentrifuge tubes, pre-warm the HLM and buffer/cofactor master mix at 37°C for 5 minutes.
Initiate the reaction by adding the protio or deutero compound to the respective tubes to a final concentration of 1 µM. The final protein concentration should be around 0.5 mg/mL.
Incubate at 37°C with gentle shaking.
Time Points and Quenching:
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction tube.
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the protein.
Sample Processing:
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
Transfer the supernatant to a new plate or vials for analysis.
LC-MS/MS Analysis:
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (protio and deutero) at each time point.
Data Analysis:
Plot the natural log of the percentage of remaining parent compound versus time.
The slope of the linear portion of this plot represents the rate constant of metabolism (k).
Calculate the in vitro half-life (t1/2 = 0.693/k).
The Kinetic Isotope Effect (KIE) is calculated as the ratio of the rate constants: KIE = k_protio / k_deutero.
Caption: Experimental workflow for determining the kinetic isotope effect in vitro.
Part 5: Conclusion and Implications
The strategic use of deuterium substitution offers a powerful tool to modulate the metabolic properties of drug candidates.[3] For a compound like 2-(1-Methyl-1H-imidazol-4-yl)acetic acid, deuteration at the N-methyl position is predicted to significantly slow its primary metabolic pathway, thereby demonstrating a notable kinetic isotope effect. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased exposure.[1] The experimental protocol outlined provides a robust framework for quantifying this effect in vitro. The insights gained from such studies are invaluable for guiding medicinal chemistry efforts to design safer and more effective drugs.
References
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 623–644. [Link]
Ingenza Ltd. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time. [Link]
Pirali, T., et al. (2019). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398. [Link]
Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(2), 102213. [Link]
Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 233–249. [Link]
Bocedi, A., et al. (2003). Biochemical and biomedical aspects of metabolic imidazoles. Current Medicinal Chemistry, 10(13), 1189–1204. [Link]
Key, J. A. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. [Link]
Zhang, Y., et al. (2012). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 40(9), 1696–1704. [Link]
Keyzer, J. J., et al. (1984). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 309, 391–398. [Link]
Leys, D., et al. (2003). Protein dynamics and imidazole binding in cytochrome P450 enzymes. Biochemical Society Transactions, 31(3), 564–568. [Link]
Lavrador, K., et al. (2023). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics, 11(5), 441. [Link]
Maurice, M., et al. (1994). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. The FASEB Journal, 8(8), 521–527. [Link]
Performance Showdown: A Comparative Guide to 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 vs. a ¹³C-Labeled Internal Standard in Quantitative Bioanalysis
The Imperative for Precision: The Role of Internal Standards in Bioanalysis In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is not merely...
Author: BenchChem Technical Support Team. Date: January 2026
The Imperative for Precision: The Role of Internal Standards in Bioanalysis
In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is not merely a goal; it is a prerequisite for success. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its exceptional sensitivity and selectivity.[1] However, the journey of an analyte from a plasma sample to the detector is fraught with potential variability, including inconsistencies in sample preparation, injection volume, and, most notably, matrix effects—the suppression or enhancement of ionization caused by co-eluting endogenous components.[2]
To navigate this variability, the use of an internal standard (IS) is an indispensable practice.[3][4] An ideal IS is a compound that mirrors the physicochemical behavior of the analyte throughout the entire analytical process, thereby normalizing for any procedural inconsistencies.[5][6] The gold standard in LC-MS/MS is the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but mass-shifted, making it the perfect proxy.[5][7]
The Isotopic Distinction: Deuterium (²H) vs. Carbon-13 (¹³C) Labeling
While both deuterated and ¹³C-labeled compounds are SILs, the fundamental differences in their isotopic properties can lead to significant variations in analytical performance.
Deuterated (d3) Standards: These are the most common type of SIL-IS, primarily due to their wider availability and often lower synthesis cost.[7] The label is introduced by replacing one or more hydrogen atoms with deuterium. However, this substitution is not without its caveats. The bond energy of C-²H is stronger than that of C-¹H, which can lead to a phenomenon known as the "deuterium isotope effect."[11] This can manifest as a slight shift in chromatographic retention time, causing the IS to elute just before or after the native analyte.[12][13] Furthermore, deuterium atoms, particularly those on heteroatoms or activated carbons, can be susceptible to back-exchange with hydrogen from the solvent, compromising the standard's integrity.[12]
¹³C-Labeled Standards: These standards incorporate one or more ¹²C atoms with the heavier, stable ¹³C isotope. Because carbon forms the fundamental backbone of the molecule, this substitution results in virtually no change to the compound's physicochemical properties.[13] Consequently, ¹³C-labeled standards are considered analytically superior as they typically co-elute perfectly with the analyte and are not at risk of isotopic exchange.[14][15] This perfect co-elution ensures that both the analyte and the IS experience the exact same degree of matrix effects, leading to more accurate and precise correction.[14][16]
To objectively assess these differences, we designed a head-to-head comparison using a typical bioanalytical workflow.
Experimental Design: A Framework for Objective Comparison
Our primary objective is to evaluate the performance of the d3- and ¹³C-labeled internal standards for tele-MIAA across key bioanalytical validation parameters. The experiment is designed to highlight differences in chromatographic behavior, matrix effect compensation, accuracy, and precision.
Navigating the Regulatory Landscape: A Comprehensive Guide to Deuterated Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals In the rigorous world of bioanalysis, the quest for precise and reliable quantification of analytes in complex biological matrices is paramount. The choice...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
In the rigorous world of bioanalysis, the quest for precise and reliable quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard (IS) is a cornerstone of a robust bioanalytical method, profoundly influencing data integrity and, ultimately, regulatory acceptance. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, are widely regarded as the gold standard for mass spectrometry-based assays.[1]
This guide provides an in-depth technical comparison of deuterated internal standards with other alternatives, grounded in experimental data and aligned with the harmonized regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now unified under the International Council for Harmonisation (ICH) M10 guideline.[2][3]
The Principle of Isotopic Dilution and the Role of Deuterated Standards
The utility of a deuterated internal standard lies in the principle of isotopic dilution. By introducing a known quantity of the deuterated analog of the analyte into the sample at an early stage of the workflow, it experiences the same physical and chemical variations as the analyte during sample preparation, extraction, chromatography, and ionization.[4] Because the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography but is distinguishable by its higher mass in the mass spectrometer.[4] This allows for a ratiometric measurement of the analyte response to the internal standard response, effectively normalizing for variations and leading to enhanced accuracy and precision.[4]
Deuterated vs. ¹³C-Labeled Internal Standards: A Performance Comparison
While deuterated standards are widely used, ¹³C-labeled internal standards are often considered superior, albeit typically more expensive and less commercially available.[5] The choice between the two involves a trade-off between cost, availability, and the specific demands of the assay.
Feature
Deuterated Internal Standard
¹³C-Labeled Internal Standard
Rationale & Implications
Cost & Availability
Generally more cost-effective and widely available.
More expensive and less commercially available.
For routine, well-established assays, deuterated standards are often a practical choice. For pivotal studies or challenging analytes, the investment in a ¹³C-labeled standard may be justified.
Chromatographic Behavior
May exhibit a slight shift in retention time compared to the analyte (isotopic effect), potentially leading to differential matrix effects.[5]
Virtually identical retention time to the analyte, ensuring perfect co-elution and more effective compensation for matrix effects.
Imperfect co-elution can compromise accuracy, especially in complex matrices with significant ion suppression or enhancement.
Isotopic Stability
Susceptible to back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix, especially at labile positions.[6]
The ¹³C label is integrated into the carbon backbone of the molecule and is not susceptible to exchange.
Back-exchange alters the mass of the internal standard, leading to inaccurate quantification. Careful selection of the labeling position is crucial for deuterated standards.
Mass Difference
A mass difference of at least 3 atomic mass units (amu) is recommended to avoid isotopic overlap from the naturally occurring isotopes of the analyte.[6]
The mass difference is determined by the number of ¹³C atoms incorporated.
Sufficient mass difference is necessary to prevent crosstalk between the analyte and internal standard signals.
Regulatory Guidelines for Deuterated Internal Standards: A Harmonized Perspective (ICH M10)
With the adoption of the ICH M10 guideline on bioanalytical method validation by both the FDA and EMA, a unified global standard has been established.[2][3] This harmonization streamlines the regulatory submission process for new pharmaceuticals. The key principles regarding internal standards are as follows:
1. Selection and Characterization:
A suitable internal standard should be used for all calibration standards, quality control (QC) samples, and study samples.[7]
A stable isotope-labeled version of the analyte is the preferred choice for mass spectrometry-based assays.[8]
The internal standard should be well-characterized, and its purity should be known.[2] For a SIL-IS, the certificate of analysis should ideally include information on isotopic purity and the location of the stable isotopes.[2]
2. Interference and Crosstalk:
The internal standard should not interfere with the analyte, and vice versa.[4]
The contribution of the internal standard to the analyte signal should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[4]
The contribution of the analyte to the internal standard signal should not be more than 5% of the internal standard response.[4]
3. Internal Standard Response Variability:
The response of the internal standard should be monitored to ensure consistency across the analytical run.[3]
While ICH M10 does not set specific acceptance criteria for IS response variability, significant variations may indicate issues with sample processing or analysis and should be investigated.[2][9] FDA recommendations suggest establishing in-house criteria for investigating significant deviations.[2]
Experimental Workflows and Protocols
Workflow for Internal Standard Selection and Validation
Caption: Decision workflow for selecting and validating an internal standard.
Protocol for Evaluating Internal Standard Stability (Isotopic Back-Exchange)
Objective: To assess the stability of the deuterated internal standard under the conditions of the bioanalytical method.
Methodology:
Prepare Stability Samples: Prepare QC samples at low and high concentrations in the biological matrix.
Incubate under Stress Conditions: Store the stability samples under conditions that mimic the sample handling and analysis workflow (e.g., bench-top at room temperature for several hours, freeze-thaw cycles).
Analyze Samples: Analyze the stability samples against a freshly prepared calibration curve.
Evaluate Results: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration. Any significant deviation may indicate isotopic back-exchange.
Mechanism of Isotopic Back-Exchange
Caption: Simplified mechanism of acid/base-catalyzed isotopic back-exchange.
Conclusion
The use of deuterated internal standards is a well-established and regulatory-accepted practice in bioanalysis. The harmonization of guidelines under ICH M10 provides a clear framework for their selection, validation, and use. While ¹³C-labeled standards may offer superior performance in terms of chromatographic co-elution and isotopic stability, deuterated standards remain a practical and reliable choice for many applications. A thorough understanding of the potential for isotopic back-exchange and careful validation are crucial to ensure the integrity of the bioanalytical data and successful regulatory submissions.
References
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
Comprehensive Guide to the Proper Disposal of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. As a deuterated analog of a bioactive imidazole compound, its handling and disp...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. As a deuterated analog of a bioactive imidazole compound, its handling and disposal require a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step.
The Core Principle: Hazardous Waste Management
2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 and its analogs must be managed as hazardous chemical waste . The fundamental principle is that this compound, along with any material grossly contaminated by it, must never be disposed of via standard trash or sanitary sewer systems.[1][2] Improper disposal can lead to environmental contamination and potential health hazards. All waste streams must be collected, properly labeled, and transferred to your institution's Environmental Health & Safety (EHS) department for final disposal in accordance with local, state, and federal regulations.[3][4]
Hazard Profile and Risk Assessment
The primary hazards associated with this class of compounds include:
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5]
Irritation: Causes serious eye and skin irritation.[5][6]
Organ Toxicity: May cause respiratory irritation.[5][6]
Corrosivity: The parent imidazole ring is classified as corrosive, causing severe skin burns and eye damage.[7][8]
These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times and underscore why the compound cannot be disposed of as common waste.
Hazard Category
GHS Pictogram
Signal Word
Hazard Statement
Source
Acute Toxicity (Oral, Dermal, Inhalation)
GHS07
Warning
H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.
The disposal process begins at the point of waste generation and ends with a verified pickup by EHS personnel. The following workflow ensures safety and regulatory compliance at every stage.
Caption: End-to-end workflow for hazardous chemical waste disposal.
Step-by-Step Disposal Protocols
Protocol 1: Solid Waste Disposal
This protocol applies to the pure compound, contaminated weigh paper, gloves, and other disposable labware.
PPE Confirmation: Before handling waste, ensure you are wearing nitrile gloves, safety goggles, and a fully buttoned lab coat.[6][9]
Waste Collection: Designate a specific, sturdy waste container for solid chemical waste. This can be a sealable plastic pail or a cardboard box lined with a heavy-duty plastic bag.[10]
Segregation: Do not mix this waste with regular trash, biohazards, or sharps. Keep it separate from incompatible chemical waste, particularly strong oxidizing agents and acids.[8][9]
Transfer: Carefully place the solid waste into the designated container. For powders, minimize dust generation during transfer.[6][11]
Labeling and Storage: Immediately after adding waste, ensure the container is properly labeled with a hazardous waste tag provided by your EHS department.[12] Store the container in your lab's designated Satellite Accumulation Area (SAA).[13] The container must be kept closed except when adding waste.[12]
Protocol 2: Liquid Waste Disposal
This protocol applies to solutions containing 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, including reaction mixtures, mother liquors, and instrument rinseates.
PPE Confirmation: Wear appropriate PPE, including chemical splash goggles.
Waste Segregation Decision: Determine if the waste is aqueous or organic solvent-based. These must be collected in separate containers to facilitate proper disposal by EHS. Never mix halogenated and non-halogenated solvent waste unless your institution's EHS protocol permits it.
Container Selection: Use a designated, chemically compatible, and sealable liquid waste container (e.g., HDPE carboy). The container must be in good condition with a secure, leak-proof cap.[13]
Transfer: Carefully pour the liquid waste into the appropriate container using a funnel. Avoid splashing. Do not fill the container beyond 90% capacity to allow for expansion.[13]
Labeling and Storage: Affix a hazardous waste label. List all chemical components and their approximate percentages.[12] Store the sealed container in a secondary containment bin within your SAA to mitigate potential leaks.[12]
Protocol 3: Disposal of Contaminated Sharps
This protocol applies to needles, razor blades, or broken glassware grossly contaminated with the compound.
Collection: Place all contaminated sharps directly into a designated, puncture-proof sharps container.
Labeling: In addition to the standard biohazard symbol, label the sharps container as "Chemical Sharps Waste" and list the chemical contaminant.
Disposal: Do not overfill the container. Once it is 3/4 full, seal it and request a pickup from EHS.
Caption: Decision-making process for waste segregation.
Protocol 4: Empty Container Disposal
Empty containers that once held 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 must be managed carefully.
Decontamination: Thoroughly empty all contents.[2] Rinse the container three times with a suitable solvent (e.g., water, methanol, or acetone). The first rinse must be collected and disposed of as hazardous liquid waste.[12] Subsequent rinses can also be collected if significant residue was present.
Defacing: Obliterate or remove all original chemical labels from the container to prevent accidental misuse.[1][2]
Final Disposal: Once triple-rinsed and dried with the label removed, the container can typically be disposed of in the appropriate recycling bin or regular trash (for glass, place in a designated glass disposal box).[1][2] Always confirm this final step with your institutional policy.
Protocol 5: Spill Management
In the event of a spill, immediate and correct action is crucial.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Don PPE: Wear a lab coat, safety goggles, and two pairs of nitrile gloves.
Containment: For a solid spill, gently cover it with a chemical absorbent pad or use a spill kit's absorbent material to prevent dust from becoming airborne.[11] For a liquid spill, surround the area with absorbent material, working from the outside in.
Cleanup: Collect all contaminated absorbent materials using forceps or a scoop. Avoid creating dust.
Disposal: Place all cleanup materials into a sealed bag or container, label it as hazardous waste with the chemical name, and dispose of it according to Protocol 1.[1]
Decontaminate: Wipe the spill area with a suitable solvent and then with soap and water. Dispose of the cleaning materials as hazardous waste.
Reporting: Report the spill to your laboratory supervisor and EHS, as per your institution's policy.
Regulatory Context and Institutional Responsibility
In the United States, laboratory hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] The EPA provides specific guidelines for academic laboratories (40 CFR Part 262, Subpart K) that allow for the accumulation of waste in designated areas prior to disposal.[3]
However, the ultimate responsibility for waste management lies with your institution. Your EHS office is the definitive authority on all disposal procedures. This guide is intended to supplement, not replace, your institution's specific Chemical Hygiene Plan and waste disposal policies. Always consult with and defer to the guidance provided by your local EHS professionals.
References
Title: Laboratory Guide for Managing Chemical Waste
Source: Vanderbilt University Medical Center
URL: [Link]
Title: Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%
Source: Cole-Parmer
URL: [Link]
Title: Safety Data Sheet Imidazole
Source: Carl ROTH
URL: [Link]
A Comprehensive Guide to the Safe Handling of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. The following protocols are designed t...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and field-proven insights.
I. Hazard Assessment and Risk Mitigation
Given the potential for skin and eye irritation, as well as other health effects associated with similar imidazole-based compounds, a thorough risk assessment is the first critical step before handling 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Key Potential Hazards:
Skin and Eye Irritation: Direct contact may cause irritation.[2]
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[2]
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
To mitigate these risks, the following personal protective equipment (PPE) and handling procedures are mandatory.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection.
PPE Component
Specifications and Rationale
Hand Protection
Nitrile or Neoprene Gloves: These materials have demonstrated good to excellent resistance to a range of chemicals, including acetic acid.[1][3][4][5] It is crucial to select gloves with an appropriate thickness (at least 5-mil is recommended for splash protection) and to change them immediately if contamination is suspected.[6]
Eye Protection
Safety Goggles with Side Shields or a Face Shield: Standard safety glasses may not provide adequate protection from splashes. Chemical splash goggles that form a seal around the eyes are required. For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.
Body Protection
Chemical-Resistant Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a chemical-resistant material should be worn at all times. This protects the skin and personal clothing from accidental spills.
Respiratory Protection
Use in a Ventilated Area: All handling of the solid compound should be performed in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
III. Step-by-Step Handling and Disposal Protocol
A. Receiving and Storage
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
Label: Ensure the container is clearly labeled with the full chemical name, CAS number (if available), and appropriate hazard warnings.
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly designated for chemical storage.
B. Experimental Workflow: A Step-by-Step Guide
The following workflow outlines the safe handling of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3 from preparation to use in an experiment.
Caption: A stepwise workflow for the safe handling of 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3.
C. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
Evacuate: Alert others in the immediate area and evacuate if necessary.
Isolate: Secure the area to prevent unauthorized entry.
Protect: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
Contain: For a solid spill, carefully sweep or scoop the material into a labeled waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material to contain the spill.
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
D. Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation: All waste contaminated with 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, including unused compound, contaminated labware, and spill cleanup materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
Disposal Procedure: The disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[7][8]
The following diagram illustrates the decision-making process for the disposal of materials contaminated with 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3.
Caption: A decision tree for the proper disposal of waste contaminated with the target compound.
By adhering to these guidelines, researchers can safely handle 2-(1-Methyl-1H-imidazol-4-yl)acetic acid-d3, minimizing personal risk and ensuring environmental responsibility.
IV. References
Cole-Parmer. (n.d.). Chemical Compatibility Chart For Reusable Gloves. Retrieved from [Link]
Duke University. (n.d.). Microflex Chemical Resistance Guide. Retrieved from [Link]
ETH Zürich. (n.d.). Disposal Guideline. Retrieved from [Link]
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetic Acid. Retrieved from [Link]
Work Safety. (n.d.). Chemical Resistance Guide for RNU, RNF, NEO, NEOYB Gloves. Retrieved from [Link]
University of Pennsylvania EHRS. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
University of Bayreuth. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
Kelco. (2008). Chemical Compatibility Chart: Neoprene. Retrieved from [Link]
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]
Lab Logistics Group GmbH. (n.d.). LLG-Gloves Nitrile Chemical resistance. Retrieved from [Link]
ScienceLab.com. (2005). Material Safety Data Sheet - Acetic acid MSDS. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]